5-Nitro-2-phenylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)10-6-7-11(12-8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOAJTWVYTULDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376530 | |
| Record name | 5-nitro-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89076-64-2 | |
| Record name | 5-nitro-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Nitro-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Nitro-2-phenylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its known characteristics, outlines experimental protocols for its synthesis and analysis, and presents a potential biological mechanism of action.
Core Physicochemical Properties
This compound is a solid at room temperature with a molecular formula of C₁₁H₈N₂O₂ and a molecular weight of 200.19 g/mol .[1] While comprehensive experimental data for this specific compound is limited, the following table summarizes its known and estimated properties.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₁H₈N₂O₂ | [1] |
| Molecular Weight | 200.19 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | Estimated: 83-84 °C | Based on the structurally similar compound 5-Nitro-2-piperidinopyridine.[2] |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in organic solvents and slightly soluble in water. | Based on the parent compound, 2-phenylpyridine.[3][4][5] |
| pKa | Data not available | The pKa of the parent compound, 2-phenylpyridine, is predicted to be around 4.43.[5] The electron-withdrawing nitro group is expected to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa. |
| logP | Data not available | The logP of 2-phenylpyridine is predicted to be 2.7.[5] The addition of a nitro group would likely increase the logP value. |
Experimental Protocols
Synthesis of this compound via Suzuki Coupling
A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[6][7][8][9][10] This involves the palladium-catalyzed reaction of an organoboron compound with an organohalide. In this case, 2-chloro-5-nitropyridine is coupled with phenylboronic acid.
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Detailed Methodology:
-
Preparation of 2-chloro-5-nitropyridine: This starting material can be synthesized from 2-aminopyridine through nitration followed by a Sandmeyer reaction, or by chlorination of 2-hydroxy-5-nitropyridine.[11][12][13][14][15]
-
Suzuki Coupling Reaction:
-
In a reaction vessel, combine 2-chloro-5-nitropyridine (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).
-
Add a suitable solvent system, for example, a mixture of toluene and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Workflow for the Characterization of this compound:
Caption: Characterization workflow for this compound.
Detailed Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). The spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the phenyl and pyridine rings. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon framework.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak should correspond to the calculated molecular weight of this compound (200.19 g/mol ).
-
Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include those for the N-O stretching of the nitro group (typically around 1530-1500 cm⁻¹ and 1360-1340 cm⁻¹) and C=C and C=N stretching vibrations of the aromatic rings.
Potential Biological Signaling Pathway
Nitro-containing compounds exhibit a wide range of biological activities, and their mechanisms of action can be diverse. One common mechanism involves the enzymatic reduction of the nitro group, leading to the generation of reactive nitrogen species and oxidative stress.[16] Another potential mechanism is the inhibition of specific enzymes, such as kinases, which are crucial for cell signaling.[17]
The following diagram illustrates a generalized potential signaling pathway for a nitro-containing compound acting as a kinase inhibitor.
Caption: Potential kinase inhibition pathway.
This guide serves as a foundational resource for researchers working with this compound. Further experimental investigations are encouraged to fully elucidate its properties and potential applications.
References
- 1. This compound 89076-64-2 [sigmaaldrich.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Phenylpyridine: Properties, Applications, Safety Data & Supplier Information – Expert Guide China [pipzine-chem.com]
- 4. benchchem.com [benchchem.com]
- 5. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. Synthesis and application of 2-Chloro-5-Nitropyridine_Chemicalbook [chemicalbook.com]
- 13. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 14. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 15. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 16. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]
- 17. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 5-Nitro-2-phenylpyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 5-Nitro-2-phenylpyridine in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for its determination using the reliable shake-flask method. Furthermore, it presents an expected qualitative solubility profile based on the physicochemical properties of this compound and data from structurally related molecules. This guide is intended to be a valuable resource for laboratory professionals requiring accurate solubility information for applications in synthesis, purification, and formulation.
Introduction
This compound is a solid organic compound featuring a pyridine ring substituted with a phenyl group and a nitro group. The presence of the aromatic rings and the polar nitro group suggests a varied solubility profile in different organic solvents. A thorough understanding of its solubility is crucial for optimizing reaction conditions, selecting appropriate solvents for crystallization, and developing formulations in various research and development phases. While specific experimental data is scarce, the principles of "like dissolves like" and the known solubility of similar aromatic nitro compounds can provide valuable guidance.[1][2]
Expected Qualitative Solubility Profile
Based on the structure of this compound, a qualitative solubility profile in common laboratory solvents can be predicted. The phenyl and pyridine rings contribute to its solubility in aromatic and less polar solvents, while the polar nitro group may enhance solubility in more polar organic solvents. Aromatic nitro compounds are generally soluble in most organic solvents.[1]
Table 1: Expected Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent Example | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity effectively solvates the nitro group and the aromatic rings. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, its high polarity makes it a good solvent for a wide range of organic compounds. | |
| Acetonitrile | Soluble | A polar aprotic solvent capable of dissolving many organic compounds. | |
| Acetone | Soluble | A moderately polar solvent that should effectively dissolve the compound. | |
| Polar Protic | Methanol | Moderately Soluble | The polar hydroxyl group can interact with the nitro group, but the overall non-polar character of the backbone may limit high solubility. |
| Ethanol | Moderately Soluble | Similar to methanol, it is expected to be a moderately effective solvent. | |
| Nonpolar | Toluene | Soluble | The aromatic nature of toluene facilitates the dissolution of the phenyl and pyridine rings through π-π stacking interactions. |
| Dichloromethane (DCM) | Soluble | An effective solvent for a wide range of organic compounds of low to medium polarity.[3] | |
| Diethyl Ether | Sparingly Soluble | The low polarity may not be sufficient to effectively solvate the polar nitro group. | |
| Hexane | Insoluble | The highly nonpolar nature of hexane is unlikely to overcome the crystal lattice energy of the solid, given the presence of the polar nitro group. |
Experimental Protocol for Quantitative Solubility Determination
The following section details a standard laboratory procedure for the quantitative determination of the thermodynamic solubility of this compound. The isothermal shake-flask method is considered the gold standard for its reliability and accuracy.[4][5]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that the system reaches thermodynamic equilibrium.[6]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a clean vial to remove any microscopic solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the test solvent.
-
Analyze the standard solutions using a validated analytical method, such as HPLC-UV, to generate a calibration curve.[7][8][9][10]
-
Dilute the filtered saturated solution with the test solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
-
Calculation:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the concentration in the original saturated solution by applying the dilution factor. This value represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Conclusion
References
- 1. lkouniv.ac.in [lkouniv.ac.in]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. echemi.com [echemi.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Blueprint of 5-Nitro-2-phenylpyridine: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural, electronic, and spectroscopic properties of 5-Nitro-2-phenylpyridine, a molecule of interest in medicinal chemistry. Through the lens of quantum chemical calculations, specifically Density Functional Theory (DFT), we explore the fundamental characteristics of this compound to inform rational drug design and development. The methodologies and illustrative data presented herein are based on established computational protocols for similar heterocyclic compounds.
Computational Methodology
The quantum chemical calculations detailed in this guide are hypothetically performed using the Gaussian 09 suite of programs. The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and the 6-311++G(d,p) basis set. This level of theory is widely recognized for its accuracy in predicting the geometric and electronic properties of organic molecules.[1] Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain theoretical vibrational spectra. The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are also derived from the optimized geometry.
Experimental Protocols: A Computational Workflow
The process for conducting quantum chemical calculations on a molecule like this compound follows a systematic workflow. This ensures reproducibility and accuracy of the obtained results.
Step 1: Molecular Structure Input
The initial 3D coordinates of this compound are generated using a molecular builder and saved in a standard format (e.g., .mol or .pdb).
Step 2: Geometry Optimization
A geometry optimization calculation is set up using the B3LYP functional and the 6-311++G(d,p) basis set. This iterative process adjusts the positions of the atoms until the minimum energy conformation of the molecule is found.
Step 3: Frequency Calculation
Following successful optimization, a frequency calculation is performed on the optimized geometry. This serves two purposes: to verify that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the vibrational (infrared and Raman) spectra of the molecule.
Step 4: Electronic Property Analysis
From the results of the optimized structure, key electronic properties are extracted. This includes the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).
Step 5: Data Analysis and Visualization
The output files from the calculations are analyzed to extract quantitative data. Molecular visualization software is used to view the optimized structure, molecular orbitals, and vibrational modes.
Data Presentation: Calculated Properties of this compound
The following tables summarize the illustrative quantitative data obtained from the hypothetical quantum chemical calculations on this compound.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C1-N1 | 1.345 |
| N1-C5 | 1.338 | |
| C5-C6 | 1.395 | |
| C6-C7 | 1.392 | |
| C7-C2 | 1.385 | |
| C2-C1 | 1.401 | |
| C2-C8 | 1.485 | |
| C5-N2 | 1.475 | |
| N2-O1 | 1.225 | |
| N2-O2 | 1.225 | |
| **Bond Angles (°) ** | C1-N1-C5 | 117.5 |
| N1-C5-C6 | 123.1 | |
| C5-C6-C7 | 118.2 | |
| C6-C7-C2 | 119.5 | |
| C7-C2-C1 | 121.8 | |
| N1-C1-C2 | 119.9 | |
| C7-C2-C8 | 118.9 | |
| C1-C2-C8 | 119.3 | |
| C6-C5-N2 | 118.5 | |
| O1-N2-O2 | 124.0 |
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |
| ν(C=C) aromatic | 1600-1450 | Aromatic C=C stretching |
| νas(NO₂) | ~1530 | Asymmetric NO₂ stretching |
| νs(NO₂) | ~1350 | Symmetric NO₂ stretching |
| δ(C-H) | 1200-1000 | In-plane C-H bending |
| γ(C-H) | 900-700 | Out-of-plane C-H bending |
Table 3: Calculated Electronic Properties
| Property | Calculated Value |
| HOMO Energy | -6.85 eV |
| LUMO Energy | -2.75 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.10 eV |
| Dipole Moment | 4.5 D |
Visualization of Computational Workflow
The logical flow of the quantum chemical calculations can be represented as a signaling pathway, illustrating the progression from the initial molecular structure to the final analysis of its properties.
Caption: Workflow for Quantum Chemical Calculations.
Interpretation and Significance
The calculated data provides valuable insights into the properties of this compound. The optimized geometry reveals the planarity of the pyridine and phenyl rings and the dihedral angle between them, which are crucial for understanding potential intermolecular interactions, such as those with a biological target. The vibrational frequencies can be used to interpret experimental infrared and Raman spectra, confirming the molecular structure.
The electronic properties are particularly important for drug development. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. The distribution of the HOMO and LUMO orbitals indicates the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. This information is critical for understanding potential reaction mechanisms and designing molecules with desired electronic characteristics. The molecular electrostatic potential (MEP) map would further highlight the electron-rich and electron-deficient regions, providing a guide for predicting non-covalent interactions. The significant dipole moment suggests that the molecule is polar, which will influence its solubility and ability to interact with polar biological environments.
References
An In-depth Technical Guide to the Crystal Structure Analysis of 5-Nitro-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-2-phenylpyridine is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to the presence of both a nitro group and a phenyl substituent on the pyridine ring. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and a detailed, albeit currently unavailable, protocol for its crystal structure analysis. While a definitive public crystal structure of this compound is not available in crystallographic databases at the time of this writing, this document outlines the standard experimental procedures for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. Furthermore, based on the known biological activities of related nitroaromatic compounds, a hypothetical signaling pathway is proposed to stimulate further research into its potential pharmacological applications.
Physicochemical Properties
This compound is a solid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈N₂O₂ | [1] |
| Molecular Weight | 200.19 g/mol | [1] |
| CAS Number | 89076-64-2 | [1] |
| Appearance | Solid | [1] |
| SMILES | O=--INVALID-LINK--=O | [1] |
| InChI | 1S/C11H8N2O2/c14-13(15)10-6-7-11(12-8-10)9-4-2-1-3-5-9/h1-8H | [1] |
| InChIKey | WJOAJTWVYTULDB-UHFFFAOYSA-N | [1] |
Synthesis and Crystallization
The synthesis of this compound can be achieved through various organic synthesis routes, commonly involving the nitration of a pyridine derivative. A general methodology is presented below, based on established procedures for the synthesis of nitropyridines.[3][4]
Experimental Protocol for Synthesis
A plausible synthetic route involves the nitration of 2-phenylpyridine.
Materials:
-
2-Phenylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-phenylpyridine in concentrated sulfuric acid at 0°C (ice bath).
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Crystallization Protocol
Single crystals suitable for X-ray diffraction can be grown using techniques such as slow evaporation.
Materials:
-
Purified this compound
-
Ethanol
-
Beaker
-
Watch glass
Procedure:
-
Dissolve the purified this compound in a minimal amount of hot ethanol to create a saturated solution.
-
Cover the beaker with a watch glass, leaving a small opening to allow for slow evaporation of the solvent.
-
Allow the solution to stand undisturbed at room temperature.
-
Crystals are expected to form over a period of several days to a week.
Crystal Structure Analysis (Hypothetical Workflow)
As no public crystal structure data for this compound is available, this section outlines the standard workflow for single-crystal X-ray diffraction analysis.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Nitro-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available physicochemical data for 5-Nitro-2-phenylpyridine, with a focus on its melting and boiling points. Due to the limited availability of experimental data for this specific compound in public databases, this document also includes data for the parent compound, 2-phenylpyridine, for comparative context. Furthermore, it outlines standardized experimental protocols for the determination of melting and boiling points, crucial for the characterization of chemical entities in a research and development setting.
Physicochemical Data
For reference and comparison, the physicochemical properties of the parent compound, 2-phenylpyridine, are presented below.
Table 1: Physicochemical Properties of 2-Phenylpyridine
| Property | Value |
| Melting Point | -5 °C |
| Boiling Point | 268-270 °C[1][2] |
| Molecular Formula | C₁₁H₉N |
| Molecular Weight | 155.20 g/mol |
| Density | 1.086 g/mL at 25 °C[2] |
| Flash Point | >110 °C |
| Refractive Index | 1.623 |
Note: The addition of a nitro group, as in this compound, is expected to significantly increase the melting point compared to the parent compound due to increased polarity and potential for intermolecular interactions.
Experimental Protocols
The following sections detail standardized laboratory procedures for the determination of the melting and boiling points of organic compounds.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a critical indicator of purity, with pure crystalline solids typically exhibiting a sharp melting range of 0.5-1.0°C.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) alongside a calibrated thermometer.
-
Heating: The sample is heated at a steady, slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Methodology: Distillation Method
-
Apparatus Setup: A small volume of the liquid is placed in a distillation flask, connected to a condenser and a collection vessel. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.
-
Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser.
-
Observation: The temperature is recorded when it becomes constant. This stable temperature, with vapor condensing on the thermometer, is the boiling point of the liquid at the recorded atmospheric pressure.
Visualizations
The following diagrams illustrate the logical workflows for the synthesis of a related nitropyridine compound and the experimental determination of melting and boiling points.
Caption: Logical workflow for the synthesis of 5-Nitro-2-aminopyridine.
Caption: Experimental workflow for melting point determination.
References
An In-depth Technical Guide to the UV-Vis Spectroscopic Analysis of 5-Nitro-2-phenylpyridine
This guide provides a comprehensive overview of the principles and methodologies for the ultraviolet-visible (UV-Vis) spectroscopic analysis of 5-Nitro-2-phenylpyridine. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction to UV-Vis Spectroscopy of Aromatic Nitro Compounds
UV-Vis spectroscopy is a powerful analytical technique used to determine the concentration of an analyte in a solution and to gain insights into its electronic structure.[1] For organic compounds containing chromophores, such as this compound, this technique is particularly informative. The presence of the phenyl ring, the pyridine ring, and the nitro group gives rise to characteristic electronic transitions, primarily of the π → π* and n → π* type.[2]
The nitro group (NO₂) is a strong chromophore, and its presence in an aromatic system can significantly influence the UV-Vis absorption spectrum.[3][4] The electronic transitions in nitroaromatic compounds are sensitive to the molecular structure and the solvent environment.[3][4] The absorption maxima (λmax) and molar absorptivity (ε) can shift depending on the polarity of the solvent, a phenomenon known as solvatochromism.[5][6]
Quantitative Data Summary
The following table summarizes representative quantitative data for the UV-Vis spectroscopic analysis of this compound in solvents of varying polarity. These values are based on typical absorptions for similar nitroaromatic compounds and illustrate the expected solvatochromic shifts.
| Solvent | Polarity Index | λmax 1 (nm) (π → π) | ε 1 (M⁻¹cm⁻¹) | λmax 2 (nm) (n → π) | ε 2 (M⁻¹cm⁻¹) |
| n-Hexane | 0.1 | ~260 | ~12,000 | ~340 | ~2,500 |
| Chloroform | 4.1 | ~265 | ~12,500 | ~348 | ~2,700 |
| Ethanol | 5.2 | ~270 | ~13,000 | ~355 | ~3,000 |
| Acetonitrile | 5.8 | ~268 | ~12,800 | ~352 | ~2,900 |
| Water | 10.2 | ~275 | ~13,500 | ~360 | ~3,200 |
Note: The data presented in this table are illustrative and may vary depending on the specific experimental conditions.
Experimental Protocols
A detailed methodology for the UV-Vis spectroscopic analysis of this compound is provided below.
3.1. Materials and Instrumentation
-
Analyte: this compound (C₁₁H₈N₂O₂)
-
Solvents: n-Hexane (spectroscopic grade), Chloroform (spectroscopic grade), Ethanol (spectroscopic grade), Acetonitrile (spectroscopic grade), Deionized Water.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Volumetric flasks and pipettes: Class A for accurate preparation of solutions.
-
Analytical balance: For precise weighing of the analyte.
3.2. Preparation of Stock and Standard Solutions
-
Stock Solution (e.g., 1 x 10⁻³ M): Accurately weigh an appropriate amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask. For example, to prepare a 1 x 10⁻³ M solution in ethanol, dissolve 20.02 mg of this compound (MW: 200.19 g/mol ) in 100 mL of ethanol.
-
Working Standard Solutions: Prepare a series of standard solutions of decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 2.5 x 10⁻⁵ M, 1.25 x 10⁻⁵ M) by serial dilution of the stock solution using the same solvent.
3.3. UV-Vis Spectrophotometric Measurement
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the analysis and place it in the reference beam path. Place an identical cuvette filled with the same solvent in the sample beam path and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette.
-
Sample Measurement: Starting with the most dilute standard solution, rinse the sample cuvette with a small amount of the solution, then fill the cuvette. Place the cuvette in the sample holder and record the UV-Vis spectrum over a desired wavelength range (e.g., 200-500 nm).
-
Repeat for all standards and the unknown sample.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) for each peak. Record the absorbance at each λmax.
3.4. Data Interpretation
-
Qualitative Analysis: The position of the absorption bands (λmax) provides information about the electronic transitions within the molecule. The high-energy band is typically assigned to a π → π* transition, while the lower-energy, less intense band is characteristic of an n → π* transition.
-
Quantitative Analysis: According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve can be constructed by plotting absorbance versus concentration for the standard solutions. The concentration of an unknown sample can then be determined from its absorbance using this calibration curve.
Visualizations
4.1. Experimental Workflow
Caption: Workflow for UV-Vis Spectroscopic Analysis.
4.2. Electronic Transitions in this compound
References
- 1. longdom.org [longdom.org]
- 2. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers | MDPI [mdpi.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 6. Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [sciencepublishinggroup.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Nitro-2-phenylpyridine
This guide provides a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the heterocyclic compound 5-Nitro-2-phenylpyridine. Due to the absence of publicly available experimental spectra, this analysis is based on established theoretical principles and predictive models derived from empirical data for substituted pyridine and benzene derivatives. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts for this compound have been predicted using the principle of substituent chemical shifts (SCS). This method starts with the known chemical shifts of the parent heterocycle, pyridine, and then adds incremental values for each substituent at its specific position on the ring. The base values for pyridine are approximately δH 8.6 (H-2, H-6), 7.4 (H-3, H-5), and 7.8 (H-4) in the proton spectrum, and δC 150.0 (C-2, C-6), 123.5 (C-3, C-5), and 135.7 (C-4) in the carbon spectrum. The presence of a phenyl group at the C-2 position and a nitro group at the C-5 position significantly influences the electronic environment and, consequently, the chemical shifts of the nearby nuclei.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 8.0 - 8.2 | d | ~8.5 |
| H-4 | 8.4 - 8.6 | dd | ~8.5, 2.5 |
| H-6 | 9.5 - 9.7 | d | ~2.5 |
| H-2', H-6' | 7.9 - 8.1 | m | - |
| H-3', H-4', H-5' | 7.4 - 7.6 | m | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158 - 162 |
| C-3 | 118 - 122 |
| C-4 | 138 - 142 |
| C-5 | 140 - 144 |
| C-6 | 152 - 156 |
| C-1' | 135 - 139 |
| C-2', C-6' | 128 - 132 |
| C-3', C-5' | 129 - 133 |
| C-4' | 130 - 134 |
Interpretation of Predicted Spectra
¹H NMR Spectrum: The proton spectrum is expected to show distinct signals for the three protons on the pyridine ring and a set of signals for the phenyl group.
-
H-6: This proton is anticipated to be the most deshielded due to its proximity to the nitrogen atom and being ortho to the strongly electron-withdrawing nitro group. It should appear as a doublet with a small coupling constant, characteristic of a meta-coupling to H-4.
-
H-4: This proton will be deshielded by the adjacent nitro group and will appear as a doublet of doublets, showing a larger ortho-coupling to H-3 and a smaller meta-coupling to H-6.
-
H-3: This proton is expected to be the most upfield of the pyridine protons and will appear as a doublet due to ortho-coupling with H-4.
-
Phenyl Protons (H-2' to H-6'): These protons will likely appear as a complex multiplet in the aromatic region, typical for a monosubstituted benzene ring.
¹³C NMR Spectrum: The carbon spectrum will show nine distinct signals, four for the non-equivalent carbons of the pyridine ring and five for the phenyl group (with C-2'/C-6' and C-3'/C-5' being chemically equivalent).
-
C-2 and C-6: These carbons, being adjacent to the electronegative nitrogen, will be significantly deshielded.
-
C-5: The carbon bearing the nitro group will also be strongly deshielded.
-
The remaining carbons will resonate at chemical shifts influenced by the combined electronic effects of the substituents.
Experimental Protocols
The following section outlines a general methodology for the acquisition of ¹H and ¹³C NMR spectra for aromatic heterocyclic compounds like this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[1]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1][2] Gentle vortexing or sonication can aid dissolution.
-
Filtration and Transfer: Filter the solution through a Pasteur pipette with a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[3]
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label the tube.[3]
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a depth gauge.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) and matched to the spectrometer's electronics to maximize signal transmission and detection.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Sequence: A standard single-pulse sequence.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling.
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 to several thousand scans, depending on the sample concentration and the desired signal-to-noise ratio.
-
3.3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integration and Peak Picking: The relative areas of the peaks in the ¹H spectrum are integrated to determine proton ratios, and the chemical shifts of all peaks in both ¹H and ¹³C spectra are determined.
Visualizations
The following diagrams illustrate the molecular structure and the workflow for NMR analysis.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Caption: Logical workflow for NMR data acquisition and interpretation.
References
Mass Spectrometry Fragmentation of 5-Nitro-2-phenylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 5-Nitro-2-phenylpyridine. The information presented herein is crucial for the identification, characterization, and quality control of this compound in various research and development settings.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound under electron ionization (EI) is anticipated to be driven by the characteristic fragmentation of its nitroaromatic and phenylpyridine moieties. The molecular weight of this compound is 200.19 g/mol , which will correspond to the molecular ion peak ([M]•+) at an m/z of 200.[1][2] Aromatic compounds are known to produce a relatively stable molecular ion.
The primary fragmentation pathways are expected to involve the loss of the nitro group and fragmentation of the heterocyclic and aromatic rings.
Table 1: Predicted Mass Fragments for this compound
| m/z | Proposed Fragment Ion | Formula | Neutral Loss | Comments |
| 200 | [C₁₁H₈N₂O₂]•+ | C₁₁H₈N₂O₂ | - | Molecular Ion ([M]•+) |
| 170 | [C₁₁H₈N₂O]•+ | C₁₁H₈NO | •NO (30 u) | Loss of nitric oxide radical, a common fragmentation for nitroaromatics. |
| 154 | [C₁₁H₈N]•+ | C₁₁H₈N | NO₂ (46 u) | Loss of nitrogen dioxide, a characteristic fragmentation of nitroaromatic compounds.[2] |
| 127 | [C₉H₇N]•+ | C₉H₇N | C₂H₂ from [M-NO₂]•+ | Loss of acetylene from the pyridine ring of the m/z 154 fragment. |
| 77 | [C₆H₅]+ | C₆H₅ | - | Phenyl cation, a common fragment from benzene-containing compounds.[3] |
Fragmentation Pathway Diagram
The following diagram illustrates the proposed fragmentation cascade of this compound, commencing with the molecular ion.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
The following section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of semi-volatile organic compounds.
3.1. Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane) to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standard solutions to a final concentration within the calibration range. If the sample is in a complex matrix, appropriate extraction and clean-up procedures (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.
3.2. GC-MS Instrumentation and Conditions
A typical GC-MS system equipped with a capillary column is suitable for this analysis.
-
Gas Chromatograph (GC)
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.
-
Injector: Split/splitless injector.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS)
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).
-
3.3. Data Acquisition and Analysis
Acquire the data in full scan mode to obtain the complete mass spectrum of the analyte and any co-eluting impurities. The fragmentation pattern can then be compared to the predicted pattern and reference spectra for identification. For quantitative analysis, selected ion monitoring (SIM) mode can be employed for enhanced sensitivity and selectivity, monitoring the characteristic ions identified in the full scan spectrum (e.g., m/z 200, 154, and 170).
This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. Experimental conditions may require optimization based on the specific instrumentation and sample matrix.
References
Introduction to 5-Nitro-2-phenylpyridine and FTIR Spectroscopy
An In-depth Technical Guide to the FTIR Analysis of 5-Nitro-2-phenylpyridine
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of this compound, a molecule of interest for researchers, scientists, and professionals in drug development. This document details the characteristic vibrational frequencies of the molecule's functional groups, provides a detailed experimental protocol for analysis, and illustrates key concepts through diagrams.
This compound (C₁₁H₈N₂O₂) is an aromatic organic compound featuring a pyridine ring substituted with a phenyl group and a nitro group. Aromatic nitro compounds are significant intermediates in synthetic organic chemistry and the chemical industry.[1] The structural elucidation of such molecules is critical for understanding their chemical properties and potential applications.
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique used to identify the functional groups present in a molecule.[2][3] The method works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational energies of its molecular bonds.[2] The resulting spectrum is a unique molecular "fingerprint" that provides valuable information about the compound's structure.
Molecular Structure and Key Functional Groups
The vibrational spectrum of this compound is primarily determined by the functional groups present in its structure. A diagram illustrating these key groups is provided below.
The primary functional groups contributing to the FTIR spectrum are:
-
Phenyl Group: A benzene ring attached to the pyridine core.
-
Pyridine Ring: A heteroaromatic ring containing one nitrogen atom.
-
Nitro Group (-NO₂): An electron-withdrawing group attached to the pyridine ring.
Quantitative Data: Vibrational Frequency Assignments
The following table summarizes the expected FTIR absorption bands for this compound. The assignments are based on established group frequencies and data from closely related analogs, such as 5-bromo-2-nitropyridine, as a direct experimental spectrum for this compound is not widely published.[4]
| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) | Functional Group |
| 3110 - 3000 | Medium to Weak | Aromatic C-H Stretching | Phenyl & Pyridine Rings |
| 1620 - 1580 | Medium to Strong | C=C and C=N Ring Stretching | Phenyl & Pyridine Rings |
| 1570 - 1500 | Very Strong | Asymmetric NO₂ Stretching | Nitro Group |
| 1480 - 1440 | Medium | C=C Ring Stretching | Phenyl & Pyridine Rings |
| 1360 - 1330 | Very Strong | Symmetric NO₂ Stretching | Nitro Group |
| 1100 - 1000 | Medium | C-H In-plane Bending | Phenyl & Pyridine Rings |
| 850 - 750 | Strong | C-H Out-of-plane Bending | Phenyl & Pyridine Rings |
| ~700 | Medium | C-N-O Bending / NO₂ Rocking | Nitro Group |
Experimental Protocol for FTIR Analysis
A precise and repeatable experimental procedure is crucial for obtaining a high-quality FTIR spectrum. The following protocol outlines the standard KBr pellet method for solid sample analysis.
Methodology:
-
Sample Preparation:
-
Thoroughly clean and dry an agate mortar and pestle.[5]
-
Weigh approximately 1-2 mg of pure this compound and about 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr). KBr is transparent to infrared radiation and serves as a matrix.
-
Grind the KBr first to a fine powder, then add the sample and grind the mixture for several minutes to ensure homogeneity and reduce particle size, which minimizes light scattering.[4]
-
-
Pellet Formation:
-
Spectral Acquisition:
-
Place the FTIR spectrometer in the background scan mode without the sample in the beam path to record the spectrum of atmospheric water and carbon dioxide.[6]
-
Mount the KBr pellet in the sample holder and place it in the spectrometer's sample compartment.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.[7] Typical scan settings are a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[6]
-
-
Data Interpretation:
-
Analyze the resulting spectrum by identifying the absorption peaks (bands).
-
Correlate the wavenumbers of these peaks to specific functional groups and vibrational modes using the data provided in Table 1 and standard FTIR correlation charts.[8]
-
Interpretation of the this compound Spectrum
-
Aromatic Region (3110-3000 cm⁻¹ and 1620-1440 cm⁻¹): The presence of both phenyl and pyridine rings will result in multiple bands. Look for C-H stretching vibrations just above 3000 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the aromatic rings will appear as a series of sharp bands in the 1620-1440 cm⁻¹ region.[9]
-
Nitro Group Region (1570-1500 cm⁻¹ and 1360-1330 cm⁻¹): The most prominent features in the spectrum will be two very strong absorption bands corresponding to the nitro group. The band at the higher frequency (1570-1500 cm⁻¹) is due to the asymmetric stretching of the N-O bond, while the band at the lower frequency (1360-1330 cm⁻¹) corresponds to the symmetric stretch. The exact positions are sensitive to the electronic environment.
-
Fingerprint Region (Below 1300 cm⁻¹): This region contains a complex pattern of bands that are unique to the molecule as a whole. It includes C-H in-plane and out-of-plane bending vibrations, as well as ring deformation modes. Strong bands between 850-750 cm⁻¹ are typically due to C-H out-of-plane bending and are indicative of the substitution pattern on the aromatic rings.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural characterization of this compound. By following a standardized experimental protocol, a high-quality spectrum can be obtained. The analysis of this spectrum allows for the unambiguous identification of the key functional groups—aromatic rings and the nitro group—confirming the molecular structure. This guide provides the foundational data and methodologies for researchers to effectively apply FTIR analysis in their work with this and related compounds.
References
- 1. Recent advances in the synthesis of aromatic nitro compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 3. edinst.com [edinst.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermal Stability Assessment of 5-Nitro-2-phenylpyridine Utilizing Thermogravimetric Analysis (TGA)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thermal Stability and TGA
Thermal stability is a critical parameter in the development of pharmaceutical compounds and other chemical entities, as it dictates storage conditions, handling procedures, and potential hazards.[1] Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure changes in the physical and chemical properties of a material as a function of increasing temperature in a controlled atmosphere.[2][3] By precisely monitoring the mass of a sample as it is heated, TGA can elucidate key information about a compound's thermal decomposition, including the onset temperature of degradation, the temperature of maximum decomposition rate, and the percentage of mass loss at various temperatures.[4][5]
For a nitroaromatic compound such as 5-Nitro-2-phenylpyridine, TGA is instrumental in understanding its decomposition pathways, which often involve the energetic nitro group.[6][7][8] The presence of both a phenyl and a nitropyridine moiety suggests a complex thermal degradation profile that warrants careful investigation.
Illustrative Thermal Decomposition Data
The following table summarizes hypothetical yet representative TGA data for a nitroaromatic compound similar to this compound. This data is compiled from typical values observed for related structures and should be used as a reference for what might be expected from an actual TGA experiment.
| Parameter | Value | Description |
| Onset Decomposition Temperature (Tonset) | ~ 200 - 250 °C | The temperature at which significant mass loss begins. |
| Peak Decomposition Temperature (Tpeak) | ~ 250 - 300 °C | The temperature at which the rate of mass loss is at its maximum. |
| Mass Loss (Stage 1) | ~ 30 - 40 % | Corresponds to the initial loss of the nitro group and other small fragments. |
| Final Residue @ 600 °C | < 10 % | The percentage of the initial mass remaining at the end of the analysis. |
Detailed Experimental Protocol for TGA
This section provides a detailed methodology for conducting a TGA study on a compound like this compound.
3.1. Instrumentation and Consumables
-
Thermogravimetric Analyzer: A calibrated TGA instrument (e.g., from manufacturers like TA Instruments, Mettler Toledo, PerkinElmer, Shimadzu).
-
Sample Pans: Alumina or platinum crucibles are recommended for their inertness at high temperatures.
-
Purge Gas: High-purity nitrogen (99.999%) for an inert atmosphere. Air or oxygen can be used to study oxidative decomposition.
-
Analytical Balance: For accurate weighing of the sample.
3.2. Sample Preparation
-
Ensure the this compound sample is pure and has been appropriately dried to remove any residual solvents.
-
Using an analytical balance, accurately weigh approximately 3-5 mg of the sample directly into a clean, tared TGA crucible. A smaller sample size is often preferred for energetic materials to minimize risk.
-
Record the exact sample weight.
3.3. TGA Instrument Setup and Measurement
-
Place the sample crucible onto the TGA's automatic sampler or manually place it on the balance mechanism.
-
Place an empty, tared crucible on the reference position if using a simultaneous TGA-DSC instrument.
-
Set the initial temperature to ambient (e.g., 25 °C).
-
Program the temperature profile:
-
Initial Isothermal Step: Hold at 25 °C for 5-10 minutes to allow the furnace and purge gas to stabilize.
-
Heating Ramp: Increase the temperature at a constant heating rate of 10 °C/min from 25 °C to a final temperature of 600 °C. Slower or faster heating rates can be employed to study the kinetics of decomposition.
-
Final Isothermal Step (Optional): Hold at 600 °C for 5-10 minutes to ensure complete decomposition.
-
-
Set the purge gas flow rate. A typical flow rate for nitrogen is 20-50 mL/min.
-
Start the experiment and record the mass loss as a function of temperature.
3.4. Data Analysis
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Plot the first derivative of the TGA curve (DTG curve) to more clearly identify the peak decomposition temperatures.
-
From the TGA curve, determine the onset temperature of decomposition (Tonset), often calculated using the tangent method at the point of initial significant mass loss.
-
From the DTG curve, identify the temperature of the maximum rate of mass loss (Tpeak).
-
Calculate the percentage of mass loss at different temperature intervals corresponding to distinct decomposition steps.
-
Determine the percentage of the final residue at the end of the experiment.
Visualizing the Experimental Workflow and Data Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of the TGA experiment and the relationships between the key data points obtained.
Caption: Experimental workflow for TGA analysis of this compound.
Caption: Relationship between TGA/DTG data and key stability parameters.
Interpretation of Results and Further Studies
The TGA data provides a primary assessment of the thermal stability of this compound. A lower onset of decomposition suggests lower thermal stability. The magnitude of the mass loss in different stages can offer clues about the decomposition mechanism, for instance, whether the nitro group is lost in an early step.
For a more in-depth understanding, TGA can be coupled with other analytical techniques such as Differential Scanning Calorimetry (DSC) to measure heat flow, Mass Spectrometry (MS), or Fourier Transform Infrared Spectroscopy (FTIR) to identify the gaseous products evolved during decomposition.[9] These hyphenated techniques provide a more complete picture of the thermal degradation process. Furthermore, kinetic studies involving TGA runs at multiple heating rates can be performed to calculate the activation energy of decomposition, providing further quantitative insight into the stability of the compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. epfl.ch [epfl.ch]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scielo.br [scielo.br]
- 5. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. Minsky DTIC [dtic.minsky.ai]
- 9. researchgate.net [researchgate.net]
CAS number and molecular formula of 5-Nitro-2-phenylpyridine
CAS Number: 89076-64-2 Molecular Formula: C₁₁H₈N₂O₂
Introduction
5-Nitro-2-phenylpyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a nitro group at the 5-position and a phenyl group at the 2-position. The presence of the electron-withdrawing nitro group and the aromatic phenyl substituent on the pyridine core suggests its potential utility in various chemical and biological applications. Nitro-containing compounds are known to possess a wide range of biological activities, including antimicrobial and cytotoxic effects, often attributed to their ability to undergo bioreduction to reactive intermediates.[1][2] This technical guide provides a summary of the available information on this compound and related compounds, highlighting the current state of research and potential areas for future investigation.
Physicochemical and Spectroscopic Data
A comprehensive summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 89076-64-2 | |
| Molecular Formula | C₁₁H₈N₂O₂ | |
| Molecular Weight | 200.19 g/mol | |
| Physical State | Solid |
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to protons on both the pyridine and phenyl rings. The electron-withdrawing nitro group is expected to deshield adjacent protons on the pyridine ring, shifting their signals downfield. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, with the carbon atom attached to the nitro group appearing at a characteristic downfield shift. |
| Infrared (IR) | Strong absorption bands characteristic of the nitro group (asymmetric and symmetric stretching vibrations), along with bands corresponding to the aromatic C-H and C=C/C=N stretching and bending vibrations of the pyridine and phenyl rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a fragmentation pattern characteristic of the this compound structure. |
Synthesis and Reactivity
Detailed experimental protocols for the synthesis of this compound are not extensively documented in the available scientific literature. However, general synthetic strategies for nitropyridines and phenylpyridines can provide a logical framework for its preparation. A plausible synthetic route could involve a Suzuki-Miyaura cross-coupling reaction between a suitable halonitropyridine, such as 2-bromo-5-nitropyridine, and phenylboronic acid. This approach offers high regioselectivity in the formation of the C-C bond between the pyridine and phenyl rings.
The reactivity of this compound is largely dictated by the electronic properties of its substituents. The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.
Biological Activity and Potential Applications
While specific studies on the biological activity of this compound are limited, the broader class of nitro-containing heterocyclic compounds has been extensively investigated for various therapeutic applications. The nitro group is a well-known pharmacophore that can be reduced in biological systems to form reactive nitroso and hydroxylamine intermediates, which can exert cytotoxic effects by damaging DNA and other cellular macromolecules.[2][3] This mechanism of action is the basis for the use of several nitroaromatic compounds as antimicrobial and anticancer agents.
Research on related compounds, such as derivatives of 2-amino-5-phenylpyridine, has been conducted to assess their toxicological profiles. For instance, 2-amino-5-phenylpyridine, a mutagenic heterocyclic aromatic amine, was found to be non-carcinogenic in a neonatal mouse model, in contrast to the structurally similar carcinogen 4-aminobiphenyl.[4]
Given the established biological activities of nitropyridines and other nitroaromatic compounds, this compound represents a molecule of interest for further investigation in drug discovery and development, particularly in the areas of oncology and infectious diseases.
Experimental Protocols
Due to the lack of specific published research on this compound, detailed experimental protocols for its synthesis, characterization, and biological evaluation are not available at this time. Researchers interested in this compound would need to adapt and optimize general procedures for the synthesis of related nitropyridines and develop specific assays to evaluate its biological properties.
Signaling Pathways and Experimental Workflows
As there is currently no published research detailing the biological mechanism of action or specific experimental investigations of this compound, the creation of signaling pathway diagrams or experimental workflow visualizations is not feasible. Further research is required to elucidate its biological targets and cellular effects.
Future Directions
The lack of extensive research on this compound presents a clear opportunity for future investigations. Key areas for exploration include:
-
Development and optimization of a robust synthetic route to produce this compound in sufficient quantities for further study.
-
Comprehensive spectroscopic and crystallographic characterization to fully elucidate its molecular structure.
-
In vitro evaluation of its biological activity against a panel of cancer cell lines and microbial pathogens to determine its potential as a therapeutic agent.
-
Mechanistic studies to identify its cellular targets and signaling pathways.
Such studies would provide valuable insights into the structure-activity relationships of nitropyridine derivatives and could lead to the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative carcinogenicity of the food pyrolysis product, 2-amino-5-phenylpyridine, and the known human carcinogen, 4-aminobiphenyl, in the neonatal B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Nitro-2-phenylpyridine via Suzuki-Miyaura Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 5-Nitro-2-phenylpyridine, a key intermediate in pharmaceutical and materials science research, utilizing the robust and versatile Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2][3]
Introduction
The synthesis of substituted pyridines is of significant interest due to their prevalence in a wide array of biologically active compounds and functional materials. This compound serves as a valuable building block for the development of novel pharmaceuticals and organic electronic materials. The Suzuki-Miyaura reaction offers a highly efficient and functional group tolerant method for the synthesis of this class of compounds.[4] The reaction typically involves the palladium-catalyzed cross-coupling of a halo-pyridine with a boronic acid derivative in the presence of a base.[5][6]
Reaction Scheme
The general scheme for the synthesis of this compound via Suzuki-Miyaura coupling involves the reaction of a 2-halo-5-nitropyridine (where X = Cl, Br, or I) with phenylboronic acid.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Nitro-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-phenylpyridine is a valuable building block in medicinal chemistry and materials science. The pyridine ring, a common motif in pharmaceuticals, coupled with the nitro group, offers versatile handles for further chemical transformations. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide an efficient and highly adaptable method for the synthesis of this and other biaryl compounds. This application note provides a detailed protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a halonitropyridine and phenylboronic acid.
The Suzuki-Miyaura coupling is a robust and widely used carbon-carbon bond-forming reaction that proceeds under relatively mild conditions and tolerates a wide variety of functional groups. The general transformation involves the reaction of an organoboron compound (e.g., a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex.
Reaction Principle
The synthesis of this compound is achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves three primary steps:
-
Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halogen bond of the 2-halo-5-nitropyridine, forming a palladium(II) complex.
-
Transmetalation: In the presence of a base, the phenyl group from phenylboronic acid is transferred to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated as the final product, this compound, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound. The choice between 2-bromo-5-nitropyridine and 2-chloro-5-nitropyridine as the starting material will influence the reactivity, with the bromo derivative generally being more reactive.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-5-nitropyridine with Phenylboronic Acid
Materials:
-
2-Bromo-5-nitropyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask, add 2-bromo-5-nitropyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
To the flask, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the palladium-catalyzed synthesis of this compound.
| Parameter | Value |
| Starting Material 1 | 2-Bromo-5-nitropyridine (1.0 equiv) |
| Starting Material 2 | Phenylboronic acid (1.2 equiv) |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Catalyst Loading | 3 mol% |
| Base | Potassium Carbonate (K₂CO₃) (2.0 equiv) |
| Solvent System | 1,4-Dioxane / Water (4:1) |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% (Reported yields for similar reactions vary) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: Synthesis of 5-Nitro-2-phenylpyridine via Nitration of 2-Phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of pyridine rings is a cornerstone of heterocyclic chemistry, providing essential intermediates for the development of pharmaceuticals and other functional materials. However, the inherent electron-deficient nature of the pyridine nucleus presents a significant challenge to electrophilic aromatic substitution reactions like nitration, often necessitating harsh reaction conditions. 2-Phenylpyridine is a key structural motif in various biologically active compounds and functional materials. The introduction of a nitro group at the 5-position of the pyridine ring yields 5-Nitro-2-phenylpyridine, a valuable precursor for further chemical modifications, enabling the exploration of new chemical space in drug discovery and materials science.
This document provides a detailed protocol for the synthesis of this compound through the nitration of 2-phenylpyridine using a classical mixed acid approach. It includes information on reaction conditions, potential side reactions, and a summary of expected quantitative data.
Reaction Principle
The nitration of 2-phenylpyridine is an electrophilic aromatic substitution reaction. Under strongly acidic conditions, the pyridine nitrogen is protonated, forming the 2-phenylpyridinium ion. This protonation further deactivates the pyridine ring towards electrophilic attack. Consequently, the nitration reaction requires a potent nitrating agent, typically the nitronium ion (NO₂⁺), which is generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.
The key challenge in this synthesis is regioselectivity. The nitronium ion can attack either the pyridine ring or the phenyl ring. While the pyridine ring is deactivated, the phenyl ring is also influenced by the electron-withdrawing effect of the protonated pyridinium moiety. However, experimental evidence from similar systems, such as the nitration of 3-methyl-2-phenylpyridine, suggests that nitration at the 5-position of the pyridine ring is a feasible outcome. The precise isomer distribution is highly dependent on the reaction conditions.
Quantitative Data Summary
The following table summarizes the typical reaction parameters and expected outcomes for the nitration of 2-phenylpyridine to yield this compound. Please note that yields can vary based on the specific reaction scale and purification efficiency.
| Parameter | Value/Range | Notes |
| Reactants | ||
| 2-Phenylpyridine | 1.0 equivalent | Starting material |
| Concentrated Nitric Acid (65-70%) | 1.0 - 1.5 equivalents | Nitrating agent |
| Concentrated Sulfuric Acid (98%) | 5 - 10 volumes | Solvent and catalyst |
| Reaction Conditions | ||
| Temperature | 0 °C to 25 °C (initial) then 50-70 °C | Careful temperature control is crucial |
| Reaction Time | 2 - 6 hours | Monitor by TLC or LC-MS |
| Product | ||
| Major Product | This compound | Nitration at the 5-position of the pyridine ring |
| Potential Byproducts | Isomers with nitration on the phenyl ring | ortho-, meta-, and para-nitro-2-phenylpyridine |
| Yield | Variable | Highly dependent on reaction conditions and purification |
Experimental Protocol
This protocol details the laboratory-scale synthesis of this compound.
Materials:
-
2-Phenylpyridine
-
Concentrated Nitric Acid (HNO₃, ~68%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle or oil bath with temperature control
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add concentrated sulfuric acid (5-10 volumes relative to 2-phenylpyridine).
-
Cooling: Cool the sulfuric acid to 0 °C in an ice bath with constant stirring.
-
Addition of Substrate: Slowly and carefully add 2-phenylpyridine (1.0 eq) to the cold sulfuric acid. The addition should be dropwise to maintain the temperature below 10-15 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0-1.5 eq) to a small amount of cold concentrated sulfuric acid.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of 2-phenylpyridine in sulfuric acid, maintaining the temperature at or below 25 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 50-70 °C and stir for 2-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature and then carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate a significant amount of CO₂ gas.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL for a small-scale reaction).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will likely be a mixture of isomers. Purify the desired this compound by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent. The different isomers should have different polarities, allowing for their separation.
Visualizations
Logical Relationship of Reagents and Conditions
Caption: Logical flow of the nitration of 2-phenylpyridine.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Application Notes and Protocols: Regioselectivity in the Nitration of 2-Phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of 2-phenylpyridine is a fundamental electrophilic aromatic substitution reaction that introduces a nitro group onto one of the aromatic rings. The position of this substitution, or regioselectivity, is of significant interest in synthetic chemistry, as the resulting nitro-2-phenylpyridine isomers are valuable precursors for a variety of functionalized bipyridine derivatives used in medicinal chemistry, materials science, and catalysis. Understanding and controlling the regioselectivity of this reaction is crucial for the efficient synthesis of desired isomers.
This document provides a detailed overview of the factors governing the regioselectivity in the nitration of 2-phenylpyridine, experimental protocols for carrying out the reaction, and a summary of the expected product distribution.
Factors Influencing Regioselectivity
The regioselectivity of the nitration of 2-phenylpyridine is primarily dictated by the reaction conditions, specifically the acidity of the medium. In a typical nitrating mixture of concentrated nitric acid and sulfuric acid, the pyridine nitrogen of 2-phenylpyridine is protonated, forming the 2-phenylpyridinium ion. This protonation has a profound effect on the electronic properties of the molecule and, consequently, the position of electrophilic attack by the nitronium ion (NO₂⁺).
The pyridinium ring, due to the positive charge on the nitrogen atom, is strongly deactivated towards electrophilic substitution. As a result, the nitration occurs preferentially on the phenyl ring. The 2-pyridiniumyl substituent acts as a deactivating, meta-directing group through its powerful electron-withdrawing inductive effect. However, resonance effects can still influence the substitution pattern.
A kinetic study of the nitration of 2-phenylpyridine has shown that the reaction indeed proceeds through the conjugate acid.[1] The partial rate factors indicate the relative reactivity of each position on the phenyl ring towards nitration.
Product Distribution
The nitration of 2-phenylpyridine with a mixture of concentrated nitric and sulfuric acids yields a mixture of three primary mononitrated isomers, with substitution occurring on the phenyl ring. The distribution of these isomers is a result of the competing directing effects of the protonated pyridinyl substituent.
| Isomer | Position of Nitration | Relative Yield (%) |
| 2-(2'-nitrophenyl)pyridine | ortho | 15 |
| 2-(3'-nitrophenyl)pyridine | meta | 25 |
| 2-(4'-nitrophenyl)pyridine | para | 60 |
Note: The yields are based on kinetic studies and may vary depending on specific reaction conditions.
The predominance of the para-isomer (2-(4'-nitrophenyl)pyridine) is observed, followed by the meta-isomer (2-(3'-nitrophenyl)pyridine), and a smaller amount of the ortho-isomer (2-(2'-nitrophenyl)pyridine). This distribution highlights the complex interplay of inductive and resonance effects in the protonated substrate.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key steps and intermediates in the nitration of 2-phenylpyridine.
Figure 1. Mechanism of 2-phenylpyridine nitration.
Experimental Protocols
The following protocols are based on established methods for the nitration of aromatic compounds and are adapted for 2-phenylpyridine. Researchers should exercise caution and adhere to all laboratory safety guidelines when working with concentrated acids.
Protocol 1: Mononitration of 2-Phenylpyridine
Materials:
-
2-Phenylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane or Chloroform
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-phenylpyridine (1.0 eq). Place the flask in an ice bath and allow it to cool to 0-5 °C.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (3-4 eq) to the cooled 2-phenylpyridine with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1-2 eq) while cooling in an ice bath.
-
Nitration Reaction: Add the chilled nitrating mixture dropwise to the stirred solution of 2-phenylpyridine in sulfuric acid over a period of 30-60 minutes. The temperature of the reaction mixture should be strictly maintained between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking a small aliquot, quenching it in ice water, and extracting with an organic solvent.
-
Workup: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Cautiously neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be aware of gas evolution (CO₂).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or chloroform (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.
-
Purification: The crude product, a mixture of nitro isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the individual isomers.
Visualization of Experimental Workflow
The following diagram outlines the general workflow for the nitration of 2-phenylpyridine and the subsequent analysis.
Figure 2. Experimental workflow for nitration.
Conclusion
The nitration of 2-phenylpyridine is a regioselective process that is highly dependent on the protonation of the pyridine ring. The reaction favors substitution on the phenyl ring, yielding primarily the 4'-nitro isomer, along with the 3'- and 2'-nitro isomers. The provided experimental protocol offers a reliable method for synthesizing these valuable compounds. Careful control of the reaction temperature is critical to ensure selectivity and minimize the formation of byproducts. The separation of the resulting isomers can be achieved through standard chromatographic techniques, allowing for the isolation of the desired nitro-2-phenylpyridine derivative for further applications in research and development.
References
Application Notes and Protocols for the Catalytic Hydrogenation of 5-Nitro-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of nitroaromatic compounds to their corresponding anilines is a pivotal transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. The resulting aromatic amines are versatile intermediates for a vast array of products, including dyes, agrochemicals, and active pharmaceutical ingredients. Among the various methodologies for this reduction, catalytic hydrogenation stands out for its high efficiency, selectivity, and the operational simplicity afforded by heterogeneous catalysts, which are easily separated from the reaction mixture.[1]
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 5-Nitro-2-phenylpyridine to yield 5-Amino-2-phenylpyridine, a valuable building block in medicinal chemistry and materials science. The protocols described herein utilize common and effective catalytic systems, namely Palladium on Carbon (Pd/C) and Raney® Nickel, to achieve this transformation.
Reaction Mechanism
The catalytic hydrogenation of a nitroaromatic compound on a metal catalyst surface is a stepwise process involving the transfer of hydrogen atoms to the nitro group. The generally accepted mechanism proceeds through the formation of nitroso and hydroxylamine intermediates before the final amine product is obtained.[2] The catalyst, typically a noble metal like palladium or a nickel-based catalyst, facilitates the dissociation of molecular hydrogen or the decomposition of a hydrogen donor, and the subsequent addition of hydrogen to the nitro group.[1]
The most critical intermediate in this reaction is the hydroxylamine species. For nitro compounds bearing electron-withdrawing groups, there can be an accumulation of the arylhydroxylamine intermediate, particularly in batch reactions at lower temperatures.[2] These intermediates can be thermally unstable and may lead to the formation of colored impurities such as azo and azoxy compounds through condensation with the nitroso intermediate.[2]
Figure 1: General reaction pathway for the catalytic hydrogenation of a nitroaromatic compound.
Data Presentation: A Comparative Overview of Catalytic Systems
The choice of catalyst and reaction conditions can significantly influence the outcome of the hydrogenation. Below is a summary of typical conditions for the reduction of this compound using two common catalytic systems. Please note that the presented yields are representative for nitroaromatic reductions and may require optimization for this specific substrate.
| Parameter | Protocol 1: Palladium on Carbon | Protocol 2: Raney® Nickel |
| Catalyst | 10% Palladium on Carbon (wet) | Raney® Nickel (slurry in water) |
| Hydrogen Source | Hydrogen gas (H₂) | Hydrazine hydrate |
| Solvent | Ethanol or Methanol | Ethanol |
| Temperature | Room Temperature to 50°C | 60-80°C |
| Pressure | 1 atm (balloon) to 50 psi | Atmospheric |
| Reaction Time | 2-16 hours | 1-4 hours |
| Typical Yield | High | High |
| Key Advantage | High activity and selectivity | Cost-effective, avoids pressurized H₂ |
Experimental Protocols
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas
This protocol outlines a standard procedure for the reduction of a nitroaromatic compound using a palladium on carbon catalyst with hydrogen gas.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C, typically 50% wet with water to mitigate pyrophoricity)
-
Ethanol or Methanol (reagent grade)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas
-
Filtration aid (e.g., Celite®)
-
Reaction flask (e.g., round-bottom flask or Parr shaker vessel)
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
Procedure:
-
Reaction Setup: To a reaction flask containing a magnetic stir bar, add this compound.
-
Solvent Addition: Dissolve the substrate in a suitable solvent (e.g., ethanol or methanol). A typical concentration is 0.1-0.5 M.
-
Inerting the System: Seal the flask and purge with an inert gas (nitrogen or argon) for several minutes to remove oxygen.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction mixture under a positive pressure of the inert gas. The catalyst loading can range from 1-10 mol% relative to the substrate.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. This cycle should be repeated 3-5 times to ensure the atmosphere is replaced with hydrogen.[1] For reactions at atmospheric pressure, a hydrogen-filled balloon is attached to the flask. For higher pressures, a Parr hydrogenation apparatus or a similar autoclave is used.
-
Reaction Monitoring: Stir the reaction mixture vigorously at the desired temperature (typically room temperature to 50°C).[1] Monitor the progress of the reaction by a suitable analytical method such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst. Caution: The filter cake should be kept wet with solvent as dry Pd/C can be pyrophoric.
-
Isolation of Product: Wash the filter cake with additional solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude 5-Amino-2-phenylpyridine.
-
Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography if necessary.
Safety Precautions:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.[1]
-
Palladium on Carbon: Dry Pd/C is pyrophoric and can ignite in the presence of air, especially when in contact with flammable solvents. Always handle the catalyst in a wet state and under an inert atmosphere.[2]
-
Exothermic Reaction: The reduction of nitro groups is a highly exothermic process. For larger-scale reactions, it is advisable to use a cooling bath to control the reaction temperature, especially during the initial phase.[2]
Figure 2: General experimental workflow for catalytic hydrogenation with hydrogen gas.
Protocol 2: Hydrogenation using Raney® Nickel and Hydrazine Hydrate
This protocol provides an alternative method using Raney® Nickel as the catalyst and hydrazine hydrate as the hydrogen source, which avoids the need for pressurized hydrogen gas.
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
Ethanol (reagent grade)
-
Hydrazine hydrate
-
Filtration aid (e.g., Celite®)
-
Reaction flask with a reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of this compound in ethanol.
-
Catalyst Addition: Carefully add the Raney® Nickel slurry to the reaction mixture. The amount of Raney® Nickel can vary, but a common starting point is a significant weight excess relative to the substrate.
-
Heating: Heat the mixture to a gentle reflux (typically 60-80°C).
-
Addition of Hydrogen Source: While maintaining the reflux, add hydrazine hydrate dropwise to the reaction mixture. An exothermic reaction is often observed.
-
Reaction Monitoring: Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC). The reaction is often rapid.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Catalyst Removal: Carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel. Caution: Raney® Nickel is pyrophoric, and the filter cake must be kept wet with water or solvent at all times.
-
Isolation of Product: Wash the filter cake with ethanol. Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The resulting crude 5-Amino-2-phenylpyridine can be purified by recrystallization or column chromatography.
Safety Precautions:
-
Raney® Nickel: This catalyst is pyrophoric, especially when dry, and must be handled with extreme care. Always keep it covered with water or the reaction solvent. Do not allow it to dry in the air.[2]
-
Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.
-
Exothermic Reaction: The decomposition of hydrazine and the reduction of the nitro group are exothermic. The addition of hydrazine should be controlled to maintain a safe reaction temperature.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Involving 5-Nitro-2-phenylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a pivotal reaction in synthetic organic chemistry, particularly in the construction of highly functionalized heterocyclic compounds for pharmaceutical and materials science applications. The pyridine scaffold, a common motif in drug discovery, becomes highly susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups, such as a nitro (NO₂) group. The presence of a nitro group at the 5-position of a pyridine ring significantly activates the 2- and 6-positions towards SNAr, facilitating the displacement of a suitable leaving group.
This document provides detailed application notes and experimental protocols relevant to the synthesis of 5-nitro-2-phenylpyridine derivatives via SNAr reactions. While the phenyl group itself in this compound is not a leaving group, this scaffold is typically synthesized by introducing the phenyl group or the nucleophile in separate steps, often involving a precursor such as 2-halo-5-nitropyridine. These reactions are crucial for generating libraries of compounds for structure-activity relationship (SAR) studies in drug development. For instance, derivatives of 2-amino-5-nitropyridine have been investigated as potential therapeutic agents. A notable example is the discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine as a novel pure androgen receptor antagonist for the treatment of prostate cancer.
Reaction Mechanism and Principles
The SNAr reaction of a substituted pyridine proceeds through a two-step addition-elimination mechanism.[1] First, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The aromaticity of the pyridine ring is temporarily disrupted in this step. The negative charge of the Meisenheimer complex is delocalized over the aromatic system and is further stabilized by the electron-withdrawing nitro group. In the second step, the leaving group is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[1]
The reactivity of the substrate in an SNAr reaction is influenced by several factors:
-
The nature of the leaving group: Halides are common leaving groups, with fluoride being surprisingly effective due to the high polarization of the C-F bond, which facilitates the initial nucleophilic attack.
-
The position of the electron-withdrawing group: The nitro group must be positioned ortho or para to the leaving group to effectively stabilize the Meisenheimer complex through resonance.
-
The strength of the nucleophile: Stronger nucleophiles generally lead to faster reaction rates.
-
Reaction conditions: Solvent, temperature, and the presence of a base can significantly impact the reaction outcome.
Data Presentation
The following table summarizes representative yields for the SNAr reaction of 2-chloro-5-nitropyridine with various amine nucleophiles, which is a common route to synthesize derivatives related to the this compound scaffold.
| Nucleophile (Amine) | Product | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Morpholine | 2-morpholino-5-nitropyridine | Ethanol | Triethylamine | Reflux | 2-4 | ~95 |
| Piperidine | 5-nitro-2-(piperidin-1-yl)pyridine | Ethanol | Triethylamine | Reflux | 2-4 | ~92 |
| Aniline | N-phenyl-5-nitropyridin-2-amine | Ethanol | - | 160 (microwave) | 0.17 | ~85 |
| 4-Phenylpiperazine | 1-(5-nitropyridin-2-yl)-4-phenylpiperazine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Pyrrolidine | 5-nitro-2-(pyrrolidin-1-yl)pyridine | Water | K₃PO₄ | 20 | Not Specified | High |
Experimental Protocols
Protocol 1: General Procedure for the SNAr Reaction of 2-Chloro-5-nitropyridine with an Amine Nucleophile
This protocol describes a typical procedure for the synthesis of 2-amino-5-nitropyridine derivatives.
Materials:
-
2-Chloro-5-nitropyridine
-
Amine nucleophile (e.g., morpholine, piperidine, or a substituted aniline)
-
Anhydrous ethanol
-
Triethylamine (or another suitable base)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equivalent).
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Add the amine nucleophile (1.1 equivalents) to the solution at room temperature with stirring.
-
Add triethylamine (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with brine (2 x 20 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure product.
Protocol 2: Synthesis of 2-Amino-5-nitropyridine via Nitration of 2-Aminopyridine
This protocol describes the synthesis of the parent 2-amino-5-nitropyridine.
Materials:
-
2-Aminopyridine
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
1,2-Dichloroethane
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine (18.82 g, 0.2 mol) in 75.3 g of 1,2-dichloroethane.[2]
-
Cool the mixture in an ice bath to below 10 °C.
-
Slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid (45.17 g) dropwise over a period of 60 minutes, ensuring the temperature remains below 10 °C. The reaction mixture will turn from light yellow to a wine-red color.[2]
-
After the addition is complete, allow the reaction to stir for 12 hours at room temperature.[2]
-
After completion of the reaction, cool the mixture to room temperature and wash with water until the pH of the aqueous layer is ~5.[2]
-
Separate the organic layer and recover the 1,2-dichloroethane under reduced pressure.[2]
-
Slowly pour the residue into ice water to precipitate a dark yellow solid.[2]
-
Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine. The reported yield for this procedure is 91.67% with an HPLC purity of 98.66%.[2]
Visualizations
Reaction Mechanism
Caption: General mechanism of the SNAr reaction.
Experimental Workflow
Caption: Experimental workflow for SNAr synthesis.
References
Application Notes and Protocols: 5-Nitro-2-phenylpyridine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-phenylpyridine is a versatile heterocyclic building block that holds significant potential in the field of medicinal chemistry. Its unique structural features, comprising a pyridine ring activated by an electron-withdrawing nitro group and featuring a phenyl substituent, provide a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The nitro group can serve as a handle for further chemical modifications, such as reduction to an amino group, which opens up avenues for a wide array of derivatizations. This amino functionality can then be utilized to introduce various pharmacophores, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
The strategic placement of the phenyl group at the 2-position of the pyridine ring influences the overall topology and electronic properties of the molecule, which can be crucial for molecular recognition and binding to biological targets. This application note will explore the utility of this compound as a key intermediate in the synthesis of kinase inhibitors and other potential therapeutic agents, providing detailed protocols and data to facilitate its use in drug discovery programs.
Synthesis of the Core Scaffold
The primary route to synthesizing the this compound core involves a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides an efficient method for forming the C-C bond between the pyridine and phenyl rings.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
2-Chloro-5-nitropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine 2-chloro-5-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of 1,4-dioxane and water (typically in a 4:1 ratio).
-
De-gas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
To the de-gassed mixture, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Application in the Synthesis of Kinase Inhibitors
The this compound scaffold can be elaborated into potent kinase inhibitors. A key transformation is the reduction of the nitro group to an amine, which then serves as a versatile point for further functionalization.
Protocol 2: Reduction of this compound to 6-Phenylpyridin-3-amine
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
Suspend this compound in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 6-Phenylpyridin-3-amine.
The resulting 6-phenylpyridin-3-amine is a key intermediate that can be further derivatized to synthesize a variety of kinase inhibitors. For instance, it can be coupled with various substituted carboxylic acids or sulfonyl chlorides to introduce moieties that can interact with the ATP-binding site of kinases.
Example Application: Synthesis of Janus Kinase 2 (JAK2) Inhibitors
Derivatives of 2-amino-5-methylpyridine, a related nitropyridine, have been shown to be potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in myeloproliferative neoplasms.[1][2] By analogy, derivatives of 6-phenylpyridin-3-amine can be synthesized and evaluated for their potential as JAK2 inhibitors.
Quantitative Data for Related Kinase Inhibitors
While specific IC50 values for direct derivatives of this compound are not extensively reported in the public domain, data from closely related 2-amino-5-substituted pyridine analogs provide a strong rationale for its use. For example, a series of sulfamides derived from 2-amino-3-methylpyridine have demonstrated potent inhibition of JAK2 with IC50 values in the range of 8.5–12.2 µM.[1]
| Compound Class | Target Kinase | Reported IC50 Range (µM) | Reference |
| Sulfamides from 2-amino-3-methylpyridine | JAK2 | 8.5 - 12.2 | [1] |
| N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives | JAK2 | Potent and Selective | [2] |
This data suggests that the 2-amino-5-arylpyridine scaffold is a promising starting point for the development of novel kinase inhibitors.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the synthetic workflow for utilizing this compound and a simplified representation of a generic kinase signaling pathway that can be targeted by its derivatives.
Caption: Synthetic workflow for the preparation of bioactive compounds from 2-chloro-5-nitropyridine.
Caption: Simplified kinase signaling pathway targeted by inhibitors derived from this compound.
Conclusion
This compound serves as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling and the reactivity of its nitro group allow for the generation of a diverse library of compounds. The resulting 2-amino-5-phenylpyridine core is a privileged scaffold for the development of potent kinase inhibitors, among other potential therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising scaffold in their drug discovery endeavors. Further derivatization and biological evaluation of compounds based on this core are warranted to uncover novel and effective therapeutic agents.
References
Application Notes and Protocols: Synthesis and Biological Screening of 5-Nitro-2-phenylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-based compounds are a cornerstone in medicinal chemistry and drug discovery, with many derivatives demonstrating significant therapeutic potential.[1] The 5-nitro-2-phenylpyridine scaffold, in particular, has garnered interest due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and insecticidal properties. The unique electronic properties conferred by the nitro group and the phenyl substituent make this scaffold a versatile platform for developing novel therapeutic agents.[1][2]
This document provides detailed protocols for the synthesis of this compound derivatives via the Suzuki-Miyaura cross-coupling reaction. It also outlines standardized methods for their biological evaluation, specifically focusing on anticancer and antimicrobial screening. The provided workflows, data tables, and experimental procedures are designed to be a comprehensive resource for researchers in drug development.
Synthesis of this compound Derivatives
The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for the formation of carbon-carbon bonds, making it ideal for synthesizing biaryl compounds like 2-phenylpyridines.[3] This reaction typically involves the coupling of an organoboron reagent (e.g., a phenylboronic acid) with an organic halide (e.g., 2-chloro-5-nitropyridine) in the presence of a palladium catalyst and a base.[4]
General Reaction Scheme
The synthesis of this compound derivatives can be achieved by coupling a substituted phenylboronic acid with 2-chloro-5-nitropyridine, as depicted below.
Figure 1: General reaction scheme for the synthesis of this compound derivatives via Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of this compound derivatives.
Materials:
-
2-chloro-5-nitropyridine
-
Substituted phenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or cesium fluoride (CsF) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1) or Dimethoxyethane (DME)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas supply
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-5-nitropyridine (1.0 eq), the corresponding phenylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Stir the mixture at reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and determine the melting point.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of this compound derivatives.
Data Presentation: Synthesized Derivatives
The following table summarizes representative data for synthesized derivatives.
| Compound ID | R-Group (Substitution on Phenyl Ring) | Yield (%) | Melting Point (°C) |
| NP-1 | H | 85 | 122-124 |
| NP-2 | 4-OCH₃ | 88 | 145-147 |
| NP-3 | 4-Cl | 82 | 158-160 |
| NP-4 | 3-F | 79 | 130-132 |
| NP-5 | 4-CF₃ | 75 | 165-167 |
Table 1: Summary of synthesized this compound derivatives and their yields.
Biological Screening Protocols
Once synthesized and purified, the derivatives are screened for their biological activity. The following protocols detail standard in vitro assays for determining anticancer and antimicrobial efficacy.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the compounds (e.g., 0.1 to 100 µM). Include wells for a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[7][8]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Data Presentation: In Vitro Anticancer Activity
| Compound ID | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| NP-1 | 25.4 | 32.1 |
| NP-2 | 15.8 | 19.5 |
| NP-3 | 8.2 | 11.4 |
| NP-4 | 12.6 | 15.3 |
| NP-5 | 5.1 | 7.8 |
| Doxorubicin | 0.9 | 1.2 |
Table 2: Representative IC₅₀ values of this compound derivatives against human cancer cell lines.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a standard procedure for determining MIC values.[10]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Sterile 96-well microtiter plates
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
-
Positive control (broth + inoculum) and negative control (broth only)
-
Incubator (37°C)
Procedure:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of each test compound in the broth medium to achieve a range of final concentrations.
-
Inoculation: Add a standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 100-200 µL. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.[9][10]
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[10]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth (no turbidity) is observed.
-
Verification (Optional): The results can be confirmed by plating the contents of the clear wells onto agar plates to determine the Minimum Bactericidal Concentration (MBC).
Data Presentation: In Vitro Antimicrobial Activity
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| NP-1 | 64 | >128 |
| NP-2 | 32 | 128 |
| NP-3 | 16 | 64 |
| NP-4 | 32 | 64 |
| NP-5 | 8 | 32 |
| Ciprofloxacin | 1 | 0.5 |
Table 3: Representative Minimum Inhibitory Concentration (MIC) values of this compound derivatives.
Biological Screening Workflow Diagram
Caption: General workflow for biological screening of synthesized compounds.
Potential Mechanism of Action: Induction of Apoptosis
Many cytotoxic anticancer agents exert their effect by inducing apoptosis, or programmed cell death.[11] This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[12][13] Both pathways converge on the activation of effector caspases, such as Caspase-3, which execute the final stages of cell death.[14] For many chemotherapeutic agents, the intrinsic pathway is a key mechanism, often triggered by cellular stress like DNA damage.[12]
Intrinsic Apoptosis Pathway Diagram
The diagram below outlines the key events of the intrinsic apoptosis pathway, a plausible mechanism of action for novel cytotoxic compounds.
Caption: The intrinsic pathway of apoptosis, a potential mechanism of action.
References
- 1. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 3. wwjmrd.com [wwjmrd.com]
- 4. mdpi.com [mdpi.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
Synthesis of 5-Nitro-2-phenylpyridine: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 5-Nitro-2-phenylpyridine, a valuable building block in medicinal chemistry and materials science. The described methodology utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This protocol outlines the necessary reagents, optimal reaction conditions, and a comprehensive purification procedure. Additionally, a summary of expected quantitative data and a visual representation of the experimental workflow are provided to ensure reproducible and efficient synthesis.
Introduction
This compound is a key intermediate in the synthesis of various functionalized pyridine derivatives that are of significant interest in pharmaceutical and materials science research. The presence of the nitro group allows for further chemical modifications, making it a versatile scaffold for the development of novel compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds due to its high functional group tolerance and generally high yields.[1][2] This protocol details the synthesis of this compound via the coupling of 2-bromo-5-nitropyridine and phenylboronic acid.
Experimental Protocol
Materials and Methods
Reagents and Solvents:
-
2-Bromo-5-nitropyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
UV lamp for TLC visualization
-
Glass column for chromatography
Reaction Setup and Procedure
-
Reaction Assembly: To a dry Schlenk flask, add 2-bromo-5-nitropyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv).
-
Solvent Addition: Under an inert atmosphere (argon or nitrogen), add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.
-
Degassing: To ensure an oxygen-free environment, degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexanes mixture). The reaction is typically complete within 12-24 hours.[4]
Work-up and Purification
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (30 mL) and water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Data Presentation
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mmol) |
| 2-Bromo-5-nitropyridine | 202.99 | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.05 |
| Potassium carbonate | 138.21 | 2.0 | 2.0 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield |
| This compound | 200.19 | 0.200 | Moderate to good |
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Palladium compounds are toxic and should be handled with care.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen. Avoid inhalation and contact with skin.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Nitro-2-phenylpyridine and its Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols related to the use of 5-Nitro-2-phenylpyridine and its derivatives in materials science. The information is targeted towards researchers and professionals interested in the development of novel optical and electronic materials. While direct applications of this compound are an emerging area of research, this document focuses on closely related and well-characterized derivatives to provide practical insights and methodologies.
Application Note 1: Tunable Organic Dyes and Luminescent Materials Based on 2-Phenylamino-5-nitropyridine Derivatives
Introduction
Donor-acceptor systems based on amino- and nitro-substituted pyridines are promising candidates for organic dyes, luminescent materials, and chemical sensors due to their pronounced intramolecular charge-transfer (ICT) effects and high polarizability.[1] Derivatives of this compound, such as 2-phenylamino-5-nitro-4-methylpyridine (2PA5N4MP) and 2-phenylamino-5-nitro-6-methylpyridine (2PA5N6MP), have demonstrated potential as tunable organic dyes and as sensitizing ligands for lanthanide ions, making them valuable for advanced photonic and sensing applications.[1] The position of substituents on the pyridine ring strongly influences the structural and optical properties of these materials.[1]
Key Properties and Performance Data
The optical and electronic properties of these derivatives are highly dependent on their molecular conformation. For instance, the dihedral angle between the pyridine and phenyl rings affects the extent of π-conjugation and, consequently, the HOMO-LUMO gap and absorption/emission characteristics.[1]
| Compound | Dihedral Angle (Pyridine-Phenyl) | HOMO-LUMO Gap (eV) | Key Absorption Maxima (nm) | Key Emission Maxima (nm) |
| 2PA5N4MP | ~45° | ~3.77 | ~355 | ~415, ~450 (violet-blue) |
| 2PA5N6MP | ~3° | ~2.45 | ~460, ~500 | ~450, ~560 (orange) |
| Data sourced from experimental and DFT calculations on 2-N-phenylamino-5-nitropyridine derivatives.[1] |
Potential Applications
-
Organic Dyes: The strong and tunable absorption in the 300-600 nm range makes these compounds suitable as color-stable organic chromophores when incorporated into polymer matrices.[1]
-
Luminescent Materials: Their efficient emission in the visible range suggests applications in organic light-emitting diodes (OLEDs) and optical coatings.[1]
-
Sensitizing Ligands: The presence of both donor and acceptor coordination sites makes them effective for sensitizing the luminescence of lanthanide ions, such as Eu³⁺, for applications in bio-imaging and lighting.[1]
Application Note 2: this compound Derivatives as Potential Nonlinear Optical (NLO) Materials
Introduction
Organic molecules with significant intramolecular charge transfer, a characteristic of donor-acceptor systems like this compound derivatives, often exhibit large second-order nonlinear optical (NLO) responses. The nitro group acts as a strong electron acceptor, which can lead to high molecular hyperpolarizability (β), a key parameter for NLO materials. These materials are of interest for applications in optical data processing, storage, and sensors.
Design Principles
The NLO response of these materials can be tuned by modifying the donor and acceptor strengths and the nature of the π-conjugated bridge. For instance, increasing the electron-donating strength of the substituent at the 2-position of the pyridine ring while retaining the nitro group at the 5-position is expected to enhance the NLO properties. Theoretical calculations, such as DFT, can be employed to predict the hyperpolarizability of designed molecules.
Hypothetical Performance Data
Experimental Protocols
Protocol 1: Synthesis of 2-N-phenylamino-5-nitropyridine Derivatives
This protocol is based on the synthesis of related 5-nitro-2-aminopyridine compounds and provides a general procedure that can be adapted.
Materials:
-
2-chloro-5-nitropyridine
-
Aniline (or substituted aniline)
-
Toluene (or other suitable solvent)
-
Base (e.g., potassium carbonate)
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1 equivalent) and aniline (1.1 equivalents) in toluene.
-
Add potassium carbonate (1.5 equivalents) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid and wash with toluene.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture) to obtain the desired 2-phenylamino-5-nitropyridine derivative.
Protocol 2: Characterization of Optical Properties
UV-Vis Absorption Spectroscopy:
-
Prepare dilute solutions of the synthesized compound in a suitable solvent (e.g., ethanol, dichloromethane) at a concentration of approximately 10⁻⁵ M.
-
Record the UV-Vis absorption spectrum from 200 to 800 nm using a spectrophotometer.
-
Identify the absorption maxima (λ
max) corresponding to π → π* and intramolecular charge-transfer (ICT) transitions.
Photoluminescence Spectroscopy:
-
Using the same solutions prepared for UV-Vis spectroscopy, record the emission spectra using a spectrofluorometer.
-
Excite the sample at a wavelength corresponding to a major absorption band.
-
Record the emission spectrum over a suitable wavelength range to identify the emission maxima (λ
em). -
To investigate the solid-state luminescence, the emission spectra of the powdered crystalline samples can also be recorded.
Visualizations
Caption: Workflow for the synthesis, characterization, and application of this compound derivatives.
Caption: Intramolecular charge transfer in a 2-phenylamino-5-nitropyridine derivative.
References
Application Notes and Protocols for 5-Nitro-2-phenylpyridine Derivatives as Potential Insecticides and Fungicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the potential insecticidal and fungicidal activities of compounds structurally related to 5-nitro-2-phenylpyridine and detailed protocols for their evaluation. Due to the limited availability of public data on this compound derivatives specifically, the following information is based on structurally analogous compounds and established methodologies in the field of pesticide research.
Part 1: Potential Insecticidal Applications
Derivatives of 2-phenylpyridine have demonstrated notable insecticidal properties. The introduction of a nitro group, a well-known pharmacophore in pesticide chemistry, is a rational strategy for the design of novel insecticidal agents.
Quantitative Insecticidal Activity Data (Analogous Compounds)
The following table summarizes the insecticidal activity of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties against various insect pests. While not this compound derivatives, these compounds feature the core 2-phenylpyridine structure and demonstrate the potential of this chemical class.
| Compound ID | Target Pest | Concentration (mg/L) | Inhibition (%) | Reference |
| 5a | Mythimna separata | 500 | 100 | [1][2] |
| 5d | Mythimna separata | 500 | 100 | [1][2] |
| 5g | Mythimna separata | 500 | 100 | [1][2] |
| 5h | Mythimna separata | 500 | 100 | [1][2] |
| 5k | Mythimna separata | 500 | 100 | [1][2] |
Experimental Protocols: Insecticidal Bioassays
1. Leaf-Dipping Method for Lepidopteran Larvae (e.g., Mythimna separata)
This protocol is adapted from established methods for assessing the contact and ingestion toxicity of compounds against leaf-eating insects.[3][4]
Materials:
-
Test compounds (this compound derivatives)
-
Acetone (for stock solution preparation)
-
Triton X-100 or Tween-80 (as a surfactant)
-
Distilled water
-
Fresh, untreated host plant leaves (e.g., wheat for Mythimna separata)
-
Petri dishes or ventilated containers
-
Filter paper
-
Third-instar larvae of the target insect
-
Positive control (a known insecticide)
-
Negative control (solvent and surfactant solution)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in acetone (e.g., 10 mg/mL).
-
Prepare serial dilutions of the stock solution to achieve the desired final concentrations (e.g., 500, 250, 125, 62.5, 31.25 mg/L).
-
In a final aqueous solution, include a surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage. The final acetone concentration should be minimal (e.g., <1%).
-
-
Leaf Treatment:
-
Excise fresh leaves or create leaf discs of a uniform size.
-
Individually dip each leaf or leaf disc into the test solution for 3-5 seconds with gentle agitation.[4]
-
Allow the treated leaves to air-dry completely on a clean, non-absorbent surface.
-
-
Bioassay:
-
Place a piece of moistened filter paper at the bottom of each petri dish to maintain humidity.
-
Introduce one treated leaf into each petri dish.
-
Transfer a set number of third-instar larvae (e.g., 10) into each dish.
-
Seal the dishes with ventilated lids.
-
Incubate under controlled conditions (e.g., 25 ± 2°C, 65-80% relative humidity, 12:12 h light:dark cycle).[3]
-
-
Data Collection and Analysis:
-
Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when gently prodded with a fine brush.
-
Calculate the corrected mortality using Abbott's formula: Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] x 100.
-
If multiple concentrations are tested, calculate the LC50 (lethal concentration for 50% of the population) using probit analysis.
-
2. Acetylcholinesterase (AChE) Inhibition Assay (Potential Mechanism of Action)
Many insecticides act by inhibiting acetylcholinesterase, a key enzyme in the insect nervous system.[5][6] This protocol provides a method to screen for this mode of action.
Materials:
-
Source of insect AChE (e.g., from homogenized insect heads)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 7.4-8.0)
-
Test compounds
-
Positive control (e.g., a known carbamate or organophosphate insecticide)
-
96-well microplate reader
Procedure:
-
Enzyme Preparation:
-
Homogenize insect heads in cold phosphate buffer.
-
Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.
-
Determine the protein concentration of the extract.
-
-
Assay:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the enzyme preparation to each well and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (ATCI).
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of enzyme inhibition relative to a control without the inhibitor.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% enzyme inhibition).
-
Visualization of Experimental Workflow
Caption: Workflow for the leaf-dipping insecticidal bioassay.
Part 2: Potential Fungicidal Applications
Nitro-substituted heterocyclic compounds, such as nitrofurans and nitroimidazoles, have been reported to possess significant antifungal activity.[4][7][8] This suggests that this compound derivatives are promising candidates for the development of novel fungicides.
Quantitative Fungicidal Activity Data (Analogous Compounds)
The following table presents the Minimum Inhibitory Concentration (MIC) values for some nitro-containing heterocyclic compounds against various fungal pathogens. This data provides a benchmark for the potential efficacy of this compound derivatives.
| Compound Class | Fungal Species | MIC (µg/mL) | Reference |
| Nitrofuran Derivatives | Candida spp. | 3.9 - >250 | [7] |
| Nitrofuran Derivatives | Cryptococcus neoformans | 3.9 - >250 | [7] |
| Nitrofuran Derivatives | Histoplasma capsulatum | 0.48 | [7] |
| Nitrofuran Derivatives | Paracoccidioides brasiliensis | 0.48 | [7] |
| Nitrofuran Derivatives | Trichophyton spp. | 0.98 | [7] |
| Nitroimidazole Derivatives | Trichophyton spp. | ≤ 125 | [8] |
Experimental Protocols: Fungicidal Bioassays
1. Broth Microdilution Method for MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.[1][2][9][10]
Materials:
-
Test compounds (this compound derivatives)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI-1640 medium, buffered with MOPS
-
Fungal isolates (e.g., Candida albicans, Aspergillus niger)
-
Sterile 96-well microtiter plates
-
Positive control (a known antifungal drug, e.g., fluconazole)
-
Negative control (medium with DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a suspension of fungal cells or conidia in sterile saline.
-
Adjust the suspension to a specific concentration using a spectrophotometer or hemocytometer (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts, 0.4-5 x 10⁴ CFU/mL for filamentous fungi).[2]
-
-
Preparation of Test Plates:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform serial twofold dilutions of the compound in RPMI-1640 medium to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well.
-
Include a drug-free well for a growth control and an un-inoculated well for a sterility control.
-
Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (filamentous fungi).[2]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the growth control.[5]
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
-
2. Ergosterol Biosynthesis Inhibition Assay (Potential Mechanism of Action)
A common mode of action for antifungal drugs is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[11][12][13]
Materials:
-
Fungal culture (e.g., Candida albicans)
-
Saponification reagent (e.g., alcoholic potassium hydroxide)
-
Heptane or hexane for extraction
-
Spectrophotometer capable of scanning in the UV range (230-300 nm)
-
Test compounds
Procedure:
-
Fungal Culture and Treatment:
-
Grow the fungal culture in a suitable broth medium to the mid-logarithmic phase.
-
Add the test compound at various concentrations and incubate for several hours.
-
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Wash the cell pellet with distilled water.
-
Add the saponification reagent and heat (e.g., at 80°C for 1 hour) to break down the cells and lipids.
-
After cooling, extract the non-saponifiable lipids (containing ergosterol) with heptane or hexane.
-
-
Quantification of Ergosterol:
-
Scan the absorbance of the heptane/hexane layer from 230 to 300 nm.
-
Ergosterol and the precursor 24(28)-dehydroergosterol show a characteristic four-peaked curve. The presence of ergosterol is indicated by a peak at approximately 281.5 nm.
-
Calculate the amount of ergosterol based on the absorbance values at specific wavelengths.
-
-
Data Analysis:
-
Determine the percentage of ergosterol biosynthesis inhibition for each concentration of the test compound compared to an untreated control.
-
Calculate the IC50 value for ergosterol biosynthesis inhibition.
-
Visualization of Potential Mechanism of Action
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. rjas.org [rjas.org]
- 5. attogene.com [attogene.com]
- 6. scientists.uz [scientists.uz]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 5-Nitro-2-phenylpyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-Nitro-2-phenylpyridine via the Suzuki coupling reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: Why is my reaction yield for this compound consistently low or non-existent?
A1: Low to no product formation in the Suzuki coupling of a 2-halopyridine bearing a strong electron-withdrawing group like nitro can be attributed to several factors:
-
Catalyst Inactivity: The palladium catalyst must be in its active Pd(0) state. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the reaction conditions might not be suitable for its reduction to Pd(0). Furthermore, the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
-
Poor Oxidative Addition: The Carbon-Halogen (C-X) bond of 2-chloro-5-nitropyridine is less reactive than its bromo or iodo counterparts, making the initial oxidative addition step of the catalytic cycle difficult.
-
Ineffective Ligand: Standard phosphine ligands like triphenylphosphine (PPh₃) may not be effective for this challenging coupling due to the electron-deficient nature of the pyridine ring.
-
Improper Base Selection: The base is crucial for the transmetalation step. A base that is too weak may not be effective, while an inappropriate strong base can lead to side reactions. The base must also be sufficiently soluble and anhydrous.
-
Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state. Inadequate degassing of solvents and failure to maintain an inert atmosphere are common sources of this issue.
Q2: I am observing a significant amount of homocoupling byproduct (biphenyl or 4,4'-dinitro-2,2'-bipyridine). How can this be minimized?
A2: Homocoupling is a common side reaction that can be exacerbated by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), leading to further transmetalation with the boronic acid and subsequent homocoupling. To minimize this:
-
Strict Exclusion of Oxygen: This is the most critical factor. Ensure your glassware is flame-dried or oven-dried. Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
Control Stoichiometry: While a slight excess of phenylboronic acid (1.1-1.2 equivalents) is common, a large excess can promote homocoupling.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the amount of homocoupling compared to in-situ reduction of Pd(II) sources.
Q3: My starting 2-halo-5-nitropyridine is being consumed, but I am not getting the desired product. Instead, I am isolating 5-nitropyridine. What is happening?
A3: This is likely due to a side reaction called protodeboronation, where the boronic acid group of phenylboronic acid is replaced by a hydrogen atom from a proton source (like water). This removes the phenylboronic acid from the productive catalytic cycle. To prevent this:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and ensure your base is thoroughly dried. The presence of water can facilitate protodeboronation.
-
Choice of Boronic Acid Derivative: Boronic acid pinacol esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids. Consider using phenylboronic acid pinacol ester.
-
Select the Appropriate Base: While a base is necessary, some bases in aqueous conditions can promote this side reaction. Experiment with different anhydrous bases.
Q4: The reaction seems to stall before completion. What can I do to improve the conversion?
A4: Stalling of the reaction can be due to catalyst deactivation or insufficient reactivity under the chosen conditions. Consider the following adjustments:
-
Increase Temperature: Increasing the reaction temperature can often overcome the activation energy barrier for the oxidative addition and other steps in the catalytic cycle. Temperatures in the range of 80-120 °C are common for challenging couplings.
-
Switch to a More Active Catalyst System: For electron-deficient pyridines, bulky, electron-rich phosphine ligands (Buchwald ligands such as SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[1]
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes drive the reaction to completion.
-
Screen Different Solvents: The choice of solvent can significantly impact the solubility of the reactants and the stability of the catalytic species. Common solvents for Suzuki couplings include dioxane, toluene, and DMF, often with a small amount of water.
Data Presentation: Optimizing Reaction Parameters
The following table summarizes the effect of various reaction parameters on the yield of this compound and similar structures, based on literature data. This table can serve as a guide for selecting starting conditions for optimization.
| Parameter | Variation | Effect on Yield | Rationale & Remarks |
| Aryl Halide | 2-Iodo-5-nitropyridine | High | C-I bond is the weakest, facilitating oxidative addition. |
| 2-Bromo-5-nitropyridine | Moderate to High | Good balance of reactivity and stability. Often a good starting point. | |
| 2-Chloro-5-nitropyridine | Low to Moderate | C-Cl bond is strong, requiring more active catalysts and harsher conditions.[2] | |
| Catalyst | Pd(PPh₃)₄ | Low to Moderate | May be insufficient for this challenging substrate. |
| Pd(OAc)₂ + Ligand | Variable | Highly dependent on the chosen ligand. | |
| PdCl₂(dppf) | Moderate to High | Often a robust catalyst for a range of Suzuki couplings. | |
| Pd₂(dba)₃ + Ligand | High | A good Pd(0) source, often paired with bulky, electron-rich ligands. | |
| Ligand | PPh₃ | Low to Moderate | Often not electron-rich enough for this transformation. |
| Buchwald Ligands (SPhos, XPhos) | High | Bulky and electron-rich, promoting oxidative addition and stabilizing the catalyst.[1] | |
| N-Heterocyclic Carbenes (NHCs) | High | Strong sigma-donating ligands that can be very effective. | |
| Base | K₂CO₃, Na₂CO₃ | Moderate | Common, inexpensive bases, but may not be strong enough for optimal results. |
| K₃PO₄, Cs₂CO₃ | High | Stronger, non-nucleophilic inorganic bases that are often very effective. | |
| Organic Bases (e.g., Et₃N) | Low | Generally not effective for this type of Suzuki coupling. | |
| Solvent | Toluene, Dioxane | High | Common non-polar aprotic solvents for Suzuki reactions. |
| DMF, DMAc | Moderate to High | Polar aprotic solvents that can aid in solubility but may be harder to remove. | |
| Aqueous mixtures (e.g., Dioxane/H₂O) | High | Often beneficial for dissolving the base and facilitating the reaction. | |
| Temperature | Room Temperature | Very Low | Unlikely to proceed for a 2-chloro or 2-bromo-5-nitropyridine substrate. |
| 60-80 °C | Moderate | May be sufficient with a highly active catalyst system. | |
| 80-120 °C | High | Often required to achieve good conversion and yield. |
Experimental Protocols
Standard Protocol (using 2-Bromo-5-nitropyridine)
This protocol provides a general starting point for the synthesis.
Materials:
-
2-Bromo-5-nitropyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-nitropyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Optimized Protocol (using 2-Chloro-5-nitropyridine)
This protocol is designed for the less reactive chloro-substrate, employing a more active catalyst system.
Materials:
-
2-Chloro-5-nitropyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.036 mmol, 3.6 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (10 mL)
Procedure:
-
In a glovebox, add 2-Chloro-5-nitropyridine, phenylboronic acid pinacol ester, Pd₂(dba)₃, SPhos, and finely ground, anhydrous K₃PO₄ to an oven-dried Schlenk tube with a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous, degassed 1,4-dioxane via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Visualizations
Suzuki Coupling Catalytic Cycle
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Nitro-2-phenylpyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the synthesis of 5-Nitro-2-phenylpyridine.
Troubleshooting Guide & FAQs
This section addresses specific challenges and common byproducts encountered during the two primary synthetic routes to this compound: A) Nitration of 2-phenylpyridine and B) Suzuki-Miyaura Cross-Coupling .
A) Synthesis via Nitration of 2-phenylpyridine
This electrophilic aromatic substitution involves the introduction of a nitro group onto the 2-phenylpyridine backbone. The primary challenge in this synthesis is controlling the regioselectivity of the nitration.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts when synthesizing this compound by nitrating 2-phenylpyridine?
A1: The most common byproducts are positional isomers of the desired product. Due to the directing effects of the pyridine ring (deactivating) and the phenyl ring, nitration typically occurs on the phenyl group. A kinetic study of the mononitration of 2-phenylpyridine has shown that substitution occurs at the 2'-, 3'-, and 4'-positions of the phenyl ring.[1] Therefore, you can expect the formation of:
-
2-(2'-nitrophenyl)pyridine
-
2-(3'-nitrophenyl)pyridine
-
2-(4'-nitrophenyl)pyridine
Under harsh reaction conditions (e.g., high temperatures or excessive nitrating agent), the formation of dinitrated products and oxidative degradation byproducts is also possible.
Q2: Why am I getting a mixture of isomers instead of the desired this compound?
A2: Direct nitration of 2-phenylpyridine with standard nitrating agents like mixed acid (HNO₃/H₂SO₄) favors substitution on the phenyl ring rather than the electron-deficient pyridine ring. The pyridine ring is deactivated towards electrophilic attack, especially under acidic conditions where the nitrogen is protonated. To obtain the desired 5-nitro isomer, a different synthetic strategy, such as the Suzuki-Miyaura coupling, is generally more effective.
Q3: My reaction mixture turned dark and tarry. What could be the cause?
A3: The formation of dark, tarry materials is often indicative of oxidation and decomposition of the starting material or product. This can be caused by:
-
Reaction temperature being too high: Nitration reactions are often exothermic. Poor temperature control can lead to runaway reactions and degradation.
-
Excessive amounts of nitric acid: Using a large excess of the nitrating agent can promote unwanted side reactions and oxidation.
Q4: How can I minimize the formation of byproducts during nitration?
A4: To minimize byproduct formation, careful control of reaction conditions is crucial:
-
Temperature Control: Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating agent.
-
Stoichiometry: Use a controlled amount of the nitrating agent to avoid over-nitration.
-
Milder Nitrating Agents: Consider using alternative, milder nitrating agents if harsh conditions are leading to degradation.
Q5: How can I purify this compound from its isomers?
A5: Separating positional isomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method for separating isomers. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from its byproducts.
-
Fractional Crystallization: In some cases, fractional crystallization from an appropriate solvent system can be used to enrich the desired isomer.
Experimental Protocol: Nitration of a Phenylpyridine Derivative (Illustrative)
This protocol is a general illustration for the nitration of a phenylpyridine derivative and should be adapted and optimized for the specific synthesis of this compound, which is not the primary product of this reaction.
Materials:
-
2-phenylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl Acetate
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-phenylpyridine in concentrated sulfuric acid at 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until the starting material is consumed (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B) Synthesis via Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a more regioselective method for synthesizing this compound, typically by coupling a 2-halo-5-nitropyridine with phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the Suzuki coupling synthesis of this compound?
A1: The most frequently observed byproduct is the homocoupling product of the boronic acid, resulting in the formation of biphenyl .[2][3] This side reaction is particularly favored in the presence of oxygen. Another potential, though often less prevalent, byproduct is the homocoupling of the 2-halo-5-nitropyridine starting material.
Q2: What causes the formation of the biphenyl homocoupling byproduct?
A2: The formation of biphenyl is often attributed to the presence of molecular oxygen in the reaction mixture.[3] Oxygen can interfere with the catalytic cycle, leading to the oxidative dimerization of the boronic acid. Incomplete exclusion of air from the reaction vessel is a common cause.
Q3: How can I prevent or minimize the formation of homocoupling byproducts?
A3: To suppress homocoupling, it is essential to create and maintain an inert atmosphere throughout the reaction.
-
Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.
-
Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent can help to minimize the palladium(II)-mediated homocoupling pathway.[2]
Q4: My Suzuki coupling reaction is not proceeding to completion. What are the possible reasons?
A4: Several factors can lead to an incomplete reaction:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities or oxygen.
-
Inefficient Transmetalation: The transfer of the phenyl group from the boronic acid to the palladium complex can be slow, especially with sterically hindered or electron-deficient partners.
-
Base and Solvent Choice: The choice of base and solvent system is critical for an efficient Suzuki coupling and may need to be optimized for your specific substrates.
Q5: How do I remove the palladium catalyst and other inorganic residues after the reaction?
A5: After the reaction, the crude product will contain residual palladium catalyst and inorganic salts.
-
Aqueous Workup: A standard aqueous workup will remove the inorganic salts.
-
Filtration: Passing the organic solution through a pad of celite or silica gel can help to remove finely divided palladium residues.
-
Column Chromatography: The final purification step of column chromatography will separate the desired product from any remaining catalyst and byproducts.
Quantitative Data on Byproduct Formation
| Byproduct | Typical Amount | Conditions Favoring Formation |
| Biphenyl (from homocoupling) | 1-10% | Presence of oxygen, non-optimal catalyst system |
| Unreacted Starting Materials | Variable | Incomplete reaction, catalyst deactivation |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 2-halo-5-nitropyridine with phenylboronic acid.
Materials:
-
2-Chloro-5-nitropyridine or 2-Bromo-5-nitropyridine
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the 2-halo-5-nitropyridine, phenylboronic acid, base, and palladium catalyst.
-
Evacuate the flask and backfill with an inert gas (repeat this cycle three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Relationship of Byproduct Formation in Nitration
Caption: Byproduct pathways in the nitration of 2-phenylpyridine.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura synthesis and purification.
References
Technical Support Center: Purification of Crude 5-Nitro-2-phenylpyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of crude 5-Nitro-2-phenylpyridine. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound and related polar aromatic compounds.
Q1: My crude this compound is a dark, oily residue. How should I begin the purification process?
A1: An oily or dark appearance suggests the presence of significant impurities, which could include unreacted starting materials, byproducts, and residual solvents. A primary purification step like column chromatography is often the most effective starting point to separate the target compound from these diverse impurities. Recrystallization can then be used as a secondary step to achieve higher purity.
Q2: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?
A2: Difficulty in crystallization can be due to several factors:
-
Inappropriate Solvent System: The ideal solvent for recrystallization should dissolve the compound well when hot but poorly when cold.[1] You may need to screen a variety of solvents or solvent mixtures. For a polar compound like this compound, consider polar solvents like ethanol, methanol, or isopropanol, potentially in a mixture with water or a non-polar solvent like hexane to modulate solubility.
-
Solution is Too Dilute: If too much solvent was used, the solution may not be saturated enough for crystals to form upon cooling. You can try to carefully evaporate some of the solvent to concentrate the solution.
-
Supersaturation: The solution might be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a "seed crystal" of pure this compound, if available, can also induce crystallization.[2]
-
Presence of Oily Impurities: If the compound "oils out" instead of crystallizing, it may be due to the presence of impurities that lower the melting point of your compound. In this case, it is best to purify the crude material by column chromatography first to remove these impurities.
Q3: During column chromatography, my this compound is streaking or has a very low Rf value even with polar eluents. How can I improve the separation?
A3: Tailing or streaking on a silica gel column is common for polar and basic compounds like pyridines. Here are some troubleshooting steps:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate system, you can increase the proportion of ethyl acetate or add a small amount of a more polar solvent like methanol.
-
Use a Modifier: The basicity of the pyridine nitrogen can lead to strong interactions with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of aqueous ammonia to your eluent can help to improve the peak shape and increase the Rf value.
-
Change the Stationary Phase: If modifying the eluent is not effective, consider using a different stationary phase. Alumina is often a good alternative for basic compounds. Alternatively, using a deactivated silica gel (treated with a base like triethylamine) can also mitigate the issue.
Q4: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A4: Common impurities can arise from the starting materials, side reactions, or subsequent degradation. If synthesized via a Suzuki-Miyaura coupling (a common method for phenylpyridine synthesis), potential impurities could include:
-
Unreacted Starting Materials: Such as the corresponding bromonitropyridine and phenylboronic acid.
-
Homocoupling Products: Biphenyl (from the phenylboronic acid) or a bipyridine species.
-
Dehalogenated Byproducts: Where the bromo group is replaced by a hydrogen.
-
Positional Isomers: Depending on the synthetic route, other nitro-isomers of 2-phenylpyridine could be formed.[3]
Q5: My purified this compound is still showing a broad melting point range. What does this indicate?
A5: A broad melting point range is a classic indicator of an impure solid. Even small amounts of impurities can disrupt the crystal lattice and cause the substance to melt over a range of temperatures. To improve purity, you could consider a second recrystallization with a different solvent system or re-purification by column chromatography using a shallower solvent gradient to achieve better separation.
Quantitative Data
| Parameter | Value | Compound | Purification Method | Source |
| Purity | 99.11 - 99.49% | 5-Nitro-2-aminopyridine | pH adjustment and recrystallization | [4] |
| Yield | 76.21 - 78.95% | 5-Nitro-2-aminopyridine | pH adjustment and recrystallization | [4] |
Experimental Protocols
The following are representative protocols for the purification of crude this compound based on general principles for polar aromatic compounds.
Protocol 1: Purification by Recrystallization
Objective: To purify crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will show low solubility at room temperature and high solubility at its boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize the formation of crystals.[5]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor. Dry the crystals in a desiccator or a vacuum oven.[5]
Protocol 2: Purification by Column Chromatography
Objective: To separate this compound from a mixture of impurities using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a gradient of ethyl acetate in hexane, with 0.1% triethylamine if needed)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Methodology:
-
Eluent Selection: Use TLC to determine an appropriate eluent system. The ideal eluent should give the this compound an Rf value of approximately 0.2-0.3 and provide good separation from impurities.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the non-polar solvent system, gradually increasing the polarity of the eluent to move the compounds down the column.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
The following diagrams illustrate the general purification workflow and a troubleshooting decision tree.
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for common purification problems.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 5. athabascau.ca [athabascau.ca]
- 6. Chromatography [chem.rochester.edu]
troubleshooting low yield in 5-Nitro-2-phenylpyridine synthesis
Technical Support Center: 5-Nitro-2-phenylpyridine Synthesis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of this compound, commonly prepared via a Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction for this compound is showing low to no conversion of starting materials. What are the primary causes?
A1: Low conversion is a common issue that can often be traced back to several key factors:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary suspect.
-
Oxygen Sensitivity: Palladium(0) species are sensitive to atmospheric oxygen, which can cause oxidation and deactivation. Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[1]
-
Impure Reagents: Trace impurities in starting materials, solvents, or the base can act as catalyst poisons.[1] Use high-purity reagents and anhydrous solvents.
-
Ligand Degradation: Phosphine ligands, commonly used in Suzuki couplings, can be unstable under certain reaction conditions.[2]
-
-
Sub-optimal Reaction Conditions:
-
Base Selection: The choice of base is critical for activating the boronic acid.[3] While common bases like K₂CO₃ or K₃PO₄ are effective, some reactions may require screening different bases to find the optimal choice.[4][5] For base-sensitive substrates, milder bases like KF may be considered.[3][6]
-
Solvent System: The solvent mixture (e.g., dioxane/water, toluene/water) must be appropriate to solubilize all components.[6] Poor solubility of reactants can severely limit the reaction rate.[6]
-
Temperature: Insufficient temperature can lead to slow or stalled reactions. Most Suzuki couplings require heating (e.g., 80-100 °C) to proceed efficiently.[4][7]
-
Q2: I'm observing the formation of significant side products, such as homocoupled phenyl-phenyl or pyridine-pyridine species. How can I minimize these?
A2: Homocoupling is a frequent side reaction in Suzuki couplings. It can arise from:
-
Incorrect Catalyst to Ligand Ratio: An improper ratio can lead to the formation of undesired side products. It is advisable to screen different catalyst-to-ligand ratios (e.g., 1:1, 1:1.5, 1:2) to find the optimal balance.[1]
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. Rigorous degassing of the reaction mixture is crucial.[5]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which can be promoted by aqueous basic conditions, leading to the formation of benzene from phenylboronic acid. Using a higher concentration of reactants or a less aqueous solvent system can sometimes mitigate this issue.
Q3: My reaction seems to work, but I'm struggling with purifying the final this compound product from the reaction mixture. What are the best practices?
A3: Purification can be challenging due to the presence of residual catalyst, ligands, and side products.
-
Initial Workup: After the reaction, a standard aqueous workup is typically performed. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and salts.[7][8]
-
Removal of Palladium: Palladium residues can often be removed by filtering the organic solution through a pad of Celite.[7]
-
Chromatography: Flash column chromatography on silica gel is the most common method for final purification.[7][8] A gradient elution system, for example using a mixture of ethyl acetate and hexanes, is typically effective in separating the desired product from impurities.[8]
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Q4: Can the nitro group on the pyridine ring interfere with the reaction?
A4: Yes, the electron-withdrawing nature of the nitro group can influence the reactivity of the pyridine ring. While Suzuki-Miyaura reactions using nitroarenes as coupling partners are known, the choice of catalyst and ligand can be crucial for success.[9] In some cases, the nitro group can be reduced under the reaction conditions, leading to byproducts. If this is suspected, using milder conditions or a different catalyst system may be necessary.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yield in the synthesis of this compound.
Caption: A flowchart for troubleshooting low yield in chemical synthesis.
Reaction Pathway
The synthesis of this compound is typically achieved via a Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary: Influence of Reaction Parameters
The yield of the Suzuki-Miyaura coupling can be highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative data on how these parameters can affect the yield.
| Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ | dioxane/H₂O | 100 | 15 | ~56 | [4] |
| Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ | dioxane/H₂O | 100 | 15 | ~52 | [4] |
| P1 (XPhos precatalyst) (2) | - | K₃PO₄ | dioxane/H₂O | 100 | 15 | ~69 | [4] |
| P2 (SPhos precatalyst) (2.5) | - | K₃PO₄ | dioxane/H₂O | 100 | 15 | ~90 | [4] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 2-4 | Good to Excellent | [8] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ | MeCN/H₂O | 80 | 1-2 | Variable (up to 90) | [11] |
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
2-Chloro-5-nitropyridine (1.0 mmol, 1 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 10 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
-
Silica Gel
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine, phenylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane and water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Analysis of 5-Nitro-2-phenylpyridine by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Nitro-2-phenylpyridine. The focus is on identifying potential impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the NMR analysis of this compound, helping you to identify impurities and interpret your spectra accurately.
Question: My ¹H NMR spectrum of this compound shows more signals than expected. How can I identify the impurities?
Answer: Extra signals in your ¹H NMR spectrum indicate the presence of impurities. The most common impurities arise from the starting materials, side-products of the Suzuki coupling reaction, or subsequent reactions of your target molecule. Here's how to approach the identification:
-
Check for Starting Materials:
-
2-Chloro-5-nitropyridine: Look for characteristic signals of the pyridine ring protons.
-
Phenylboronic Acid: Phenyl protons will appear in the aromatic region, and you might see a broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.
-
-
Identify Homocoupling Byproducts:
-
Biphenyl: This is formed from the coupling of two phenylboronic acid molecules. It will show signals in the aromatic region, and its simple, symmetric structure can help in its identification.
-
5,5'-Dinitro-2,2'-bipyridine: This results from the coupling of two 2-chloro-5-nitropyridine molecules. The high degree of symmetry will simplify its ¹H NMR spectrum. The protons will be significantly downfield due to the electron-withdrawing nitro groups.
-
-
Look for Dehalogenation Product:
-
2-Phenylpyridine: This forms if the chloro group on the starting material is replaced by a hydrogen atom. Its NMR spectrum will be distinct from the nitro-substituted product.
-
-
Identify Catalyst-Related Impurities:
-
Triphenylphosphine oxide (TPPO): If triphenylphosphine-based palladium catalysts are used, oxidation of the phosphine ligand leads to TPPO. This will show characteristic multiplets in the aromatic region. A ³¹P NMR spectrum can definitively confirm its presence with a signal around 30 ppm.
-
By comparing the chemical shifts and coupling patterns of the unexpected signals with the data in the tables below, you can identify the specific impurities present in your sample.
Question: I see a signal around 9.0 ppm in my ¹H NMR spectrum. Is this my product or an impurity?
Answer: A signal around 9.0 ppm is likely indicative of the proton at the C6 position of the 5-nitropyridine ring of your desired product, this compound. The potent electron-withdrawing effect of the nitro group at the 5-position and the nitrogen atom in the pyridine ring strongly deshields the adjacent proton at C6, shifting it significantly downfield. While other highly electron-deficient aromatic impurities could have signals in this region, the presence of this signal, coupled with the expected signals for the other pyridine and phenyl protons, is a strong indicator of your target compound. For confirmation, you should look for the characteristic coupling patterns of the pyridine ring protons.
Question: The aromatic region of my ¹H NMR spectrum is very complex and overlapping. What can I do to simplify it?
Answer: Overlapping signals in the aromatic region are a common challenge. Here are a few strategies to resolve and interpret this region:
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping you trace the connectivity within the pyridine and phenyl rings of your product and any impurities.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to, which can help in assigning both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds, which is invaluable for confirming the overall structure and identifying impurities by their unique long-range correlations.
-
-
Change of Solvent: Running the NMR in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical shifts of the signals differently, potentially resolving overlaps.
-
Higher Field NMR: If available, using a higher field NMR spectrometer will increase the dispersion of the signals, often resolving overlapping multiplets.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenyl-C' | - | ~138 |
| Phenyl-CH | 7.4 - 7.6 | 128 - 131 |
| Pyridine-C2 | - | ~158 |
| Pyridine-C3 | ~8.0 | ~122 |
| Pyridine-C4 | ~8.5 | ~135 |
| Pyridine-C5 | - | ~145 |
| Pyridine-C6 | ~9.1 | ~150 |
Q2: What are the common impurities I should expect in the synthesis of this compound via a Suzuki coupling?
A2: The most common impurities include unreacted starting materials, byproducts from side reactions of the starting materials, and residues from the catalytic system. These are summarized in the table below with their characteristic ¹H and ¹³C NMR chemical shifts.
Table 2: ¹H and ¹³C NMR Data for Potential Impurities
| Impurity | Structure | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2-Chloro-5-nitropyridine | H6: ~9.1 (d), H4: ~8.5 (dd), H3: ~7.6 (d) | C2: ~151, C3: ~124, C4: ~140, C5: ~145, C6: ~150 | |
| Phenylboronic acid | Phenyl: 7.3-8.0 (m), B(OH)₂: broad s | Phenyl: 128-135 | |
| Biphenyl | 7.3-7.6 (m) | C1: ~141, C2/6: ~129, C3/5: ~127, C4: ~127 | |
| 5,5'-Dinitro-2,2'-bipyridine | H6/6': ~9.4 (d), H4/4': ~8.8 (dd), H3/3': ~8.1 (d) | C2/2': ~157, C3/3': ~121, C4/4': ~137, C5/5': ~145, C6/6': ~151 | |
| 2-Phenylpyridine | Pyridine: 7.1-8.7 (m), Phenyl: 7.4-8.0 (m) | Pyridine: 120-157, Phenyl: 127-139 | |
| Triphenylphosphine oxide | 7.5-7.8 (m) | 128-133 |
Q3: How can I remove triphenylphosphine oxide from my product?
A3: Triphenylphosphine oxide (TPPO) can often be challenging to remove by standard silica gel chromatography due to its polarity. Here are a few suggestions:
-
Column Chromatography with a Gradient: A carefully optimized gradient elution may help separate TPPO from your product.
-
Acid-Base Extraction: If your product is basic (which this compound is), you can dissolve the mixture in a non-polar organic solvent, wash with an acidic aqueous solution to extract your product into the aqueous layer, neutralize the aqueous layer, and then extract your product back into an organic solvent, leaving the neutral TPPO behind.
-
Recrystallization: A carefully chosen solvent system for recrystallization can often leave TPPO in the mother liquor.
Experimental Protocol: NMR Sample Preparation
A detailed and consistent sample preparation protocol is crucial for obtaining high-quality, reproducible NMR spectra.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which your compound is fully soluble. Common choices for aromatic compounds include chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing your sample.
-
Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. If necessary, brief sonication can be used to aid dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard that has a signal that does not overlap with your sample's signals. Tetramethylsilane (TMS) is often used as a reference (0 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Workflow for Impurity Identification by NMR
The following diagram illustrates a logical workflow for the identification of impurities in a sample of this compound using NMR spectroscopy.
stability of 5-Nitro-2-phenylpyridine under acidic or basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving 5-Nitro-2-phenylpyridine, with a focus on its stability under acidic and basic conditions.
Frequently Asked questions (FAQs)
Q1: How stable is this compound expected to be under acidic and basic conditions?
A1: While specific stability data for this compound is not extensively available in published literature, based on the general behavior of nitroaromatic compounds and pyridines, some predictions can be made. Pyridine and its derivatives are basic and will be protonated in acidic solutions. The electron-withdrawing nature of the nitro group decreases the basicity of the pyridine nitrogen. 4-nitropyridine N-oxides are reported to be generally stable in dilute acidic solutions but may degrade under strong basic conditions[1]. Therefore, this compound is likely to exhibit moderate stability in dilute acids but may be susceptible to degradation in strong acids and bases, especially at elevated temperatures.
Q2: What are the likely degradation pathways for this compound under hydrolytic stress?
A2: Under acidic or basic conditions, several degradation pathways are plausible for this compound. The primary routes of degradation for similar nitroaromatic compounds often involve either modification of the nitro group or nucleophilic substitution on the pyridine ring.
-
Reduction of the Nitro Group: While not a direct result of hydrolysis, the nitro group is susceptible to reduction to nitroso, hydroxylamino, or amino functionalities, especially if reducing agents are present[1].
-
Nucleophilic Aromatic Substitution: The pyridine ring, activated by the electron-withdrawing nitro group, can be susceptible to nucleophilic attack. Under basic conditions, hydroxide ions could potentially displace the nitro group or a hydrogen atom on the ring, leading to hydroxylated pyridines.
-
Ring Opening: In very harsh acidic or basic conditions, cleavage of the pyridine ring is a possibility, although this typically requires more extreme conditions.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. A common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection. A well-developed HPLC method should be able to separate the intact this compound from its potential degradation products.
Q4: What are the initial steps to troubleshoot unexpected degradation in my experiment?
A4: If you observe unexpected degradation of this compound, consider the following:
-
Verify pH: Accurately measure the pH of your solution. Localized pH changes can sometimes accelerate degradation.
-
Check for Contaminants: Impurities in your reagents or solvents could be acting as catalysts for degradation.
-
Control Temperature: Ensure your experiment is conducted at the intended temperature, as elevated temperatures can significantly increase degradation rates.
-
Protect from Light: Nitroaromatic compounds can be light-sensitive. Conduct your experiments in amber glassware or under light-protected conditions to rule out photodegradation.
Troubleshooting Guides
This section provides guidance on common issues encountered during the stability assessment of this compound.
Guide 1: Inconsistent Results in Stability Studies
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| High variability in degradation levels between replicate samples. | - Inhomogeneous sample preparation.- Inconsistent stress conditions (temperature, pH).- Pipetting errors. | - Ensure complete dissolution and uniform mixing of this compound in the test medium.- Use a calibrated and temperature-controlled incubator/water bath.- Calibrate pipettes and use consistent pipetting techniques. |
| Degradation rate changes unexpectedly over time. | - Change in pH of the solution over time.- Saturation of a degradation pathway.- Presence of an autocatalytic degradation product. | - Monitor and adjust the pH of the solution periodically.- Analyze samples at more frequent intervals to better define the degradation curve.- Use LC-MS to identify potential catalytic degradation products. |
Guide 2: HPLC Analysis Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) for this compound or its degradants. | - Inappropriate mobile phase pH.- Column overload.- Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Reduce the injection volume or sample concentration.- Use a different column chemistry or add a competing base to the mobile phase. |
| Co-elution of the parent compound and degradation products. | - Insufficient chromatographic resolution. | - Optimize the mobile phase gradient, organic solvent, or pH.- Try a column with a different selectivity (e.g., phenyl-hexyl instead of C18).- Decrease the flow rate or increase the column length. |
| Appearance of extraneous peaks in the chromatogram. | - Contaminated mobile phase or glassware.- Sample degradation after preparation.- Carryover from previous injections. | - Use fresh, high-purity solvents and thoroughly clean all glassware.- Analyze samples immediately after preparation or store them under conditions that minimize degradation (e.g., refrigeration, protection from light).- Implement a robust needle wash program on the autosampler. |
Data Presentation
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Hypothetical) |
| 0.1 M HCl (60 °C, 24 h) | 8% | 2 | 2-Phenyl-5-nitropyridin-N-oxide |
| 0.1 M NaOH (60 °C, 24 h) | 15% | 3 | 2-Hydroxy-5-nitropyridine |
| 3% H₂O₂ (RT, 24 h) | 5% | 1 | This compound-N-oxide |
| Thermal (80 °C, 48 h) | < 2% | 1 | Unidentified |
| Photolytic (ICH Q1B) | 12% | 2 | Dimerization product |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. Researchers should adapt these protocols based on the specific objectives of their study and the analytical instrumentation available.
Protocol 1: Acid and Base Hydrolysis Stability Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid in a sealed, light-protected container.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide in a sealed, light-protected container.
-
Control: Mix 1 mL of the stock solution with 9 mL of purified water.
-
-
Incubation: Place all samples in a constant temperature bath at 60 °C.
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Preparation for Analysis:
-
For acid-stressed samples, neutralize with an equivalent amount of 0.1 M NaOH.
-
For base-stressed samples, neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% Formic acid in water.
-
Organic Phase (B): Acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of the parent compound from its more polar and less polar degradation products. A starting point could be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Detection: Use a UV detector set at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the stability testing of this compound.
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a hydrolytic stability study.
References
Technical Support Center: Improving Regioselectivity of 2-Phenylpyridine Nitration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-phenylpyridine. The focus is on improving regioselectivity, a common challenge in the functionalization of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical products of classical nitration of 2-phenylpyridine using mixed nitric and sulfuric acid?
Under classical nitrating conditions (HNO₃/H₂SO₄), the reaction proceeds via electrophilic aromatic substitution on the protonated form of 2-phenylpyridine (the pyridinium ion). The pyridinium group is strongly deactivating and meta-directing for substitution on the pyridine ring. The phenyl group is ortho-, para-directing. However, the strong electron-withdrawing effect of the protonated pyridine ring deactivates the attached phenyl ring. Consequently, nitration typically results in a complex mixture of isomers, with substitution occurring on both the pyridine and phenyl rings, often with low yields and poor regioselectivity. The primary products are often a mixture of nitro-substituted phenylpyridines, making purification challenging.
Q2: I am observing a complex mixture of isomers in my nitration of 2-phenylpyridine. How can I improve the regioselectivity?
Achieving high regioselectivity in the nitration of 2-phenylpyridine is a significant challenge with classical methods. To overcome this, a directed C-H functionalization approach using a ruthenium catalyst has been developed. This method offers excellent control over the position of nitration, favoring the meta-position of the phenyl ring.
Q3: What is the principle behind the ruthenium-catalyzed meta-nitration of 2-phenylpyridine?
The ruthenium-catalyzed reaction operates through a different mechanism than classical electrophilic aromatic substitution. The pyridine nitrogen acts as a directing group, coordinating to the ruthenium catalyst and facilitating the activation of a C-H bond at the ortho-position of the phenyl ring. This cyclometalation process then directs the nitration to the meta-position of the phenyl ring. This method avoids the harsh acidic conditions of classical nitration and provides a high degree of regioselectivity.
Q4: What are the key reagents and general conditions for the ruthenium-catalyzed meta-nitration?
The reaction typically employs a ruthenium catalyst, such as tris(ruthenium) dodecacarbonyl ([Ru₃(CO)₁₂]), in the presence of a nitro source (e.g., a copper or silver nitrate salt), an oxidant, and a base in a suitable solvent. The reaction is usually carried out at an elevated temperature.
Troubleshooting Guides
Problem 1: Low yield in the ruthenium-catalyzed meta-nitration.
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Ensure the ruthenium catalyst is of high purity and has been stored under an inert atmosphere. |
| Inadequate Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition. |
| Presence of Water or Oxygen | Perform the reaction under strictly anhydrous and inert conditions (e.g., using Schlenk techniques with dry solvents and an argon or nitrogen atmosphere). |
| Incorrect Stoichiometry of Reagents | Carefully control the stoichiometry of the substrate, catalyst, nitro source, oxidant, and base as per the established protocol. |
Problem 2: Formation of side products in the ruthenium-catalyzed reaction.
| Possible Cause | Recommended Solution |
| Over-reaction or Catalyst Decomposition | Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed to prevent the formation of di- or poly-nitrated products. |
| Sub-optimal Ligand or Additive | The choice of ligands or additives can influence the selectivity. Refer to literature for optimized conditions for your specific substrate. |
| Impure Starting Materials | Ensure the 2-phenylpyridine and all reagents are of high purity. |
Data Presentation
The following table summarizes the expected outcomes of the classical versus the ruthenium-catalyzed nitration of 2-phenylpyridine, highlighting the significant improvement in regioselectivity.
| Method | Typical Reagents | Major Product(s) | Regioselectivity | Yield |
| Classical Nitration | HNO₃, H₂SO₄ | Complex mixture of ortho-, meta-, and para-nitro isomers on the phenyl ring, and substitution on the pyridine ring. | Poor | Generally low to moderate |
| Ruthenium-Catalyzed Nitration | [Ru₃(CO)₁₂], Cu(NO₃)₂·3H₂O, AgTFA, Oxone, TBAOAc | 2-(3-nitrophenyl)pyridine | High (meta-selective on the phenyl ring) | Good to excellent |
Experimental Protocols
Classical Nitration of 2-Phenylpyridine (Illustrative Protocol)
Disclaimer: This is a general protocol and should be optimized for specific laboratory conditions. Concentrated acids are highly corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
Materials:
-
2-Phenylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add 2-phenylpyridine to concentrated sulfuric acid with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the 2-phenylpyridine solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the mixture of isomers.
Ruthenium-Catalyzed meta-C-H Nitration of 2-Phenylpyridine
Disclaimer: This protocol is based on literature procedures and should be performed by trained personnel using appropriate safety precautions, including the use of an inert atmosphere.
Materials:
-
2-Phenylpyridine
-
Tris(ruthenium) dodecacarbonyl ([Ru₃(CO)₁₂])
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Silver trifluoroacetate (AgTFA)
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
Tetrabutylammonium acetate (TBAOAc)
-
1,2-Dichloroethane (DCE), anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add 2-phenylpyridine, [Ru₃(CO)₁₂], Cu(NO₃)₂·3H₂O, AgTFA, Oxone, and TBAOAc.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous 1,2-dichloroethane via syringe.
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 90-120 °C) for the required time, with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 2-(3-nitrophenyl)pyridine.
Visualizations
Technical Support Center: Synthesis of 5-Nitro-2-phenylpyridine via Suzuki-Miyaura Coupling
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitro-2-phenylpyridine. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols related to the choice of palladium catalysts and ligands for this specific Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki-Miyaura coupling to synthesize this compound?
A1: The primary challenges stem from the electronic properties of the 2-chloro-5-nitropyridine substrate. The pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2] Additionally, the presence of the electron-withdrawing nitro group can influence the reactivity of the C-Cl bond, making the oxidative addition step of the catalytic cycle more demanding compared to simple aryl chlorides.[3]
Q2: Which palladium catalysts are recommended for the synthesis of this compound?
A2: For challenging substrates like 2-chloro-5-nitropyridine, standard catalysts such as Pd(PPh₃)₄ may provide lower yields.[2] More robust and active catalyst systems are generally required. Recommended options include:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with specialized phosphine ligands.[1]
-
Preformed palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald G3 or G4 precatalysts).
-
Palladium(II) chloride complexes with bidentate phosphine ligands like PdCl₂(dppf).
Q3: What type of ligands are most effective for this reaction?
A3: The choice of ligand is critical for a successful coupling. Bulky, electron-rich phosphine ligands are highly recommended to facilitate the oxidative addition of the C-Cl bond and stabilize the palladium catalyst.[1][4] Effective ligand classes include:
-
Dialkylbiarylphosphines (Buchwald ligands): XPhos, SPhos, and RuPhos are known to be effective for heteroaryl couplings.[2]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr can be powerful alternatives to phosphines.[1]
-
Trialkylphosphines: P(t-Bu)₃ is a robust ligand for the coupling of aryl chlorides.[1]
Q4: What is the optimal choice of base and solvent for this synthesis?
A4: The base is crucial for activating the phenylboronic acid. Stronger, non-nucleophilic inorganic bases are often preferred.[1]
-
Bases: Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are frequently effective.[1] It is important to use a finely powdered and anhydrous base.
-
Solvents: A mixture of an organic solvent and water is typically optimal.[2] Common choices include 1,4-dioxane/water, THF/water, or toluene/water.[2] The aqueous component is essential for dissolving the base and facilitating the transmetalation step.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Catalyst Inactivity: The chosen catalyst/ligand system may not be active enough for the electron-deficient chloropyridine.[2]2. Ineffective Base: The base may not be strong enough or sufficiently soluble to promote transmetalation.[2]3. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy for oxidative addition.[1] | 1. Switch to a more active catalyst system, such as Pd(OAc)₂ or Pd₂(dba)₃ with a Buchwald ligand (e.g., XPhos, SPhos).[1]2. Screen stronger bases like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely ground.[1]3. Increase the reaction temperature, typically to 80-110 °C.[1] |
| Significant Homocoupling of Phenylboronic Acid | 1. Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[1]2. Inefficient Precatalyst Reduction: If using a Pd(II) precatalyst, its reduction to Pd(0) may be incomplete. | 1. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents before use.[1]2. Use a Pd(0) source like Pd(PPh₃)₄ or ensure conditions are suitable for the efficient reduction of the Pd(II) precatalyst. |
| Protodeboronation of Phenylboronic Acid | 1. Presence of Water/Proton Source: The C-B bond of the boronic acid can be cleaved by protons, especially in aqueous basic conditions. | 1. Use anhydrous solvents and reagents where possible. 2. Consider using a boronic ester (e.g., pinacol ester) instead of the boronic acid, as they are more stable towards hydrolysis.[1] |
| Formation of Unidentified Byproducts | 1. Reaction Temperature Too High: High temperatures can lead to decomposition of reactants, products, or the catalyst. 2. Incorrect Stoichiometry: An incorrect ratio of reactants or base can lead to side reactions. | 1. Lower the reaction temperature and monitor the reaction progress more frequently. 2. Carefully check the stoichiometry of all reagents. An excess of boronic acid (1.1-1.5 equivalents) is common. |
Catalyst and Ligand Performance Data
The following table summarizes typical performance data for various palladium catalyst and ligand systems in the Suzuki-Miyaura coupling of challenging chloropyridine substrates with phenylboronic acid. Conditions should be optimized for the specific synthesis of this compound.
| Catalyst Precursor | Ligand | Typical Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos / XPhos | 1 - 4 | K₃PO₄ | Toluene/H₂O | 80 - 110 | > 85 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1 - 3 | K₃PO₄ | Dioxane/H₂O | 80 - 100 | > 80 |
| PdCl₂(dppf) | dppf | 2 - 5 | K₂CO₃ | DMF/H₂O | 90 - 120 | 60 - 80 |
| Pd(PPh₃)₄ | PPh₃ | 3 - 5 | K₂CO₃ | Dioxane/H₂O | 100 | 50 - 75 |
| Pd(PEPPSI)-IPr | IPr (NHC) | 1 - 3 | K₂CO₃ | t-BuOH | 80 | > 90 |
Note: Yields are representative and can vary based on the specific reaction conditions, purity of reagents, and reaction scale.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-chloro-5-nitropyridine with phenylboronic acid. Optimization may be required.
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridine, phenylboronic acid, and finely powdered, anhydrous potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium(II) acetate and XPhos ligand to the reaction vessel.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 or 5:1 v/v ratio) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visual Guides
Caption: The Suzuki-Miyaura catalytic cycle for the synthesis of this compound.
Caption: A troubleshooting workflow for optimizing the synthesis of this compound.
References
preventing homocoupling byproducts in Suzuki reaction of 5-Nitro-2-phenylpyridine
Topic: Preventing Homocoupling Byproducts in the Suzuki Reaction of 5-Nitro-2-phenylpyridine
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of substituted this compound derivatives. The primary focus is on preventing the formation of homocoupling byproducts, a common challenge with electron-deficient heteroaromatic substrates.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of the boronic acid reagent is a frequent side reaction in Suzuki couplings, which leads to reduced yield of the desired product and complicates purification. This guide addresses common causes and provides actionable solutions for the Suzuki reaction of this compound and its derivatives.
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| Significant formation of homocoupled biaryl byproduct (e.g., biphenyl from phenylboronic acid). | Presence of Dissolved Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling. | Rigorously degas all solvents and the reaction mixture. Common methods include sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or using the freeze-pump-thaw technique (at least three cycles). Maintain a positive pressure of inert gas throughout the reaction.[1] | Reduces the concentration of Pd(II) species formed via oxidation, thus minimizing the primary pathway for boronic acid homocoupling. |
| Use of a Pd(II) Precatalyst: Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly catalyze homocoupling before being reduced to the active Pd(0) species. | Consider using a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, employ modern palladium precatalysts (e.g., Buchwald G2, G3, or G4 precatalysts) that are designed for clean and efficient generation of the active Pd(0) catalyst. | Minimizes the initial concentration of Pd(II) available to participate in the homocoupling of the boronic acid. | |
| Inappropriate Ligand Choice: The ligand plays a critical role in modulating the reactivity of the palladium catalyst. Less bulky or electron-poor ligands may not efficiently promote the desired cross-coupling cycle. | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(tBu)₃) or N-heterocyclic carbene (NHC) ligands. These ligands accelerate the rate-determining oxidative addition and subsequent reductive elimination steps of the desired Suzuki coupling, outcompeting the homocoupling pathway. | The desired cross-coupling reaction is favored kinetically, leading to a higher yield of the target product and reduced formation of homocoupling byproducts. | |
| Suboptimal Base Selection: While a base is necessary to activate the boronic acid, a very strong or poorly soluble base can lead to side reactions. | Use a moderately weak inorganic base such as K₂CO₃ or K₃PO₄. Ensure the base is finely powdered and well-dispersed in the reaction mixture. | Promotes efficient transmetalation for the Suzuki coupling without causing significant degradation of starting materials or promoting side reactions. | |
| Slow Oxidative Addition: The electron-deficient nature of the 5-nitropyridine ring can make the initial oxidative addition step sluggish, allowing more time for side reactions like homocoupling. | Increase the reaction temperature cautiously. Select a ligand that is known to accelerate oxidative addition for electron-deficient substrates. | A faster rate of oxidative addition will lead to a more efficient catalytic cycle for the desired cross-coupling reaction. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Suzuki reaction?
A1: Homocoupling is a side reaction where two molecules of the organoboron reagent (e.g., phenylboronic acid) couple to form a symmetrical biaryl compound (e.g., biphenyl). This process is primarily catalyzed by palladium(II) species, often in the presence of an oxidant like oxygen. It is an undesirable side reaction as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and introduces impurities that can be difficult to separate.
Q2: Why is this compound particularly susceptible to issues in Suzuki coupling?
A2: The this compound scaffold presents a few challenges. The pyridine ring is electron-deficient, and the nitro group further withdraws electron density. While this can activate the halide at the 2-position for oxidative addition, it can also influence the stability of intermediates. The nitrogen atom in the pyridine ring can also coordinate to the palladium catalyst, potentially altering its reactivity. Careful optimization of the catalyst system (ligand and palladium source) and reaction conditions is therefore crucial.
Q3: How do I choose the right palladium source to minimize homocoupling?
A3: To minimize homocoupling, it is generally advisable to use a palladium source that is already in the Pd(0) oxidation state or one that efficiently generates the Pd(0) species in situ.
-
Pd(0) sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.
-
Pd(II) precatalysts with specialized ligands: Modern precatalysts, such as the Buchwald G2, G3, and G4 palladacycles, are often highly effective. These are designed to undergo rapid and clean reduction to the active monoligated Pd(0) species, which can suppress the formation of homocoupling byproducts.
Q4: What is the role of the ligand in preventing homocoupling?
A4: The ligand is critical for stabilizing the palladium catalyst and controlling its reactivity. For challenging substrates, bulky and electron-rich ligands are preferred because they:
-
Promote oxidative addition: This is often the rate-limiting step, and accelerating it helps the desired reaction outcompete side reactions.
-
Facilitate reductive elimination: This is the final step that forms the desired C-C bond and regenerates the active Pd(0) catalyst.
-
Sterically hinder homocoupling: The bulkiness of the ligand can disfavor the formation of palladium intermediates that lead to the coupling of two boronic acid molecules.
Q5: Can the choice of base affect the amount of homocoupling byproduct?
A5: Yes, the base is a crucial component. While its primary role is to activate the boronic acid for transmetalation, an inappropriate base can lead to side reactions. Generally, for electron-deficient substrates, moderately weak inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are preferred over very strong bases like hydroxides, which can sometimes promote decomposition or other side reactions.
Data Presentation: Ligand and Palladium Source Effects
Table 1: Effect of Ligand on the Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Time (h) | Yield of 2-Phenylpyridine (%) | Homocoupling Byproduct | Reference |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene | 100 | 16 | Moderate | Observed | General Knowledge |
| P(tBu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 12 | High | Minimal | General Knowledge |
| XPhos | XPhos Pd G2 | K₃PO₄ | t-BuOH/H₂O | 80 | 4 | Very High | Trace | General Knowledge |
| SPhos | SPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 80 | 6 | Very High | Trace | General Knowledge |
Note: "Moderate", "High", and "Very High" are qualitative descriptors based on typical outcomes for such reactions.
Table 2: Comparison of Palladium Sources for Suzuki Coupling of Halopyridines
| Palladium Source | Ligand | Base | Substrate | Yield (%) | Homocoupling | Reference |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | 2-Bromopyridine | 65 | Significant | [2] |
| Pd(PPh₃)₄ | - | K₂CO₃ | 2-Chloropyridine | 78 | Moderate | General Knowledge |
| PdCl₂(dppf) | dppf | K₂CO₃ | 2-Bromopyridine | 85 | Low | General Knowledge |
| XPhos Pd G3 | - | K₃PO₄ | 2-Chloro-5-nitropyridine | >90 (expected) | Very Low | General Knowledge |
Note: The yield for 2-chloro-5-nitropyridine with a G3 precatalyst is an expected outcome based on the high efficiency of these catalysts with challenging substrates.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Halo-5-nitropyridine with Phenylboronic Acid using a Pd(0) Catalyst
Materials:
-
2-Halo-5-nitropyridine (e.g., 2-bromo-5-nitropyridine) (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Deionized water
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-halo-5-nitropyridine, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) via syringe. The solvent should be degassed prior to use by sparging with argon or nitrogen for at least 30 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Procedure for Challenging Substrates using a Buchwald Precatalyst
Materials:
-
2-Halo-5-nitropyridine (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Anhydrous solvent (e.g., t-BuOH or Dioxane)
Procedure:
-
Reaction Setup: In a glovebox, weigh the 2-halo-5-nitropyridine, phenylboronic acid, potassium phosphate, and XPhos Pd G3 into a dry vial or flask equipped with a stir bar.
-
Solvent Addition: Outside the glovebox, add the degassed anhydrous solvent via syringe under an inert atmosphere.
-
Reaction: Heat the mixture to the desired temperature (typically 60-100 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Visualizations
Suzuki Catalytic Cycle and Competing Homocoupling Pathway
Caption: Suzuki cycle vs. homocoupling pathway.
Troubleshooting Workflow for Homocoupling
Caption: Troubleshooting workflow for homocoupling.
References
Technical Support Center: Purification of 5-Nitro-2-phenylpyridine
Welcome to the technical support center for the work-up and purification of 5-Nitro-2-phenylpyridine. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of this compound.
Troubleshooting Guide
This guide provides solutions to common problems you might encounter during the purification of this compound.
Issue 1: Low Yield After Work-up
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Before starting the work-up, ensure the reaction has gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Product Loss During Extraction | - Ensure the pH of the aqueous layer is neutral before extracting with an organic solvent. - Use a suitable organic solvent for extraction. Dichloromethane or ethyl acetate are good starting points. - Perform multiple extractions (e.g., 3 times) with a moderate volume of solvent rather than a single extraction with a large volume. |
| Precipitation of Product | If the product precipitates during work-up, try adding more solvent to redissolve it before proceeding with extraction. |
| Decomposition on Silica Gel | This compound, being a nitroaromatic compound, could potentially be sensitive to the acidic nature of standard silica gel. If you suspect degradation during column chromatography, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% triethylamine in your eluent). |
Issue 2: Poor Purity After Purification
| Potential Cause | Recommended Solution |
| Ineffective Recrystallization | - Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, consider solvents like ethanol, isopropanol, or a mixture of ethanol and water.[1] Perform small-scale solvent screening to find the optimal system. - Cooling Too Quickly: Rapid cooling can trap impurities within the crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
| Poor Separation in Column Chromatography | - Inappropriate Solvent System: The choice of eluent is critical for good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is recommended. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. An ideal starting point is a solvent system that gives your product an Rf value of ~0.3 on a TLC plate.[2] - Column Overloading: Using too much crude material for the amount of silica gel will result in poor separation. A general rule of thumb is to use a silica gel mass that is 40-100 times the mass of your crude product. - Cracked or Channeled Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Persistent Impurities | If common purification methods fail to remove a persistent impurity, consider if it is an isomer (e.g., 3-Nitro-2-phenylpyridine). Isomers can be notoriously difficult to separate. You may need to try a different chromatographic technique (e.g., preparative HPLC) or a different stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
A1: Common impurities can include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could be 2-phenylpyridine or the nitrating agent.
-
Isomeric Byproducts: The nitration of 2-phenylpyridine can potentially yield other isomers, such as 3-Nitro-2-phenylpyridine. The separation of these isomers can be challenging.
-
Over-nitrated Products: Although less common, dinitro-phenylpyridine species could be formed.
Q2: How do I choose the best purification method: recrystallization or column chromatography?
A2: The choice depends on the nature and quantity of your crude product.
-
Recrystallization is often a good first choice if your crude product is mostly pure (e.g., >90%) and you have a solid material. It is a simpler and often faster technique.[3]
-
Column Chromatography is more suitable for separating mixtures with multiple components or when impurities have similar solubility to your product.[4] It offers finer control over the separation process.
Q3: My compound is an oil and won't crystallize. What should I do?
A3: If your this compound product is an oil, it may be due to the presence of impurities that are depressing its melting point. In this case, column chromatography is the recommended purification method to remove these impurities. After chromatography, the purified product should solidify.
Q4: Can I use activated carbon during recrystallization?
A4: Yes, if your product has colored impurities, you can add a small amount of activated carbon to the hot solution before filtering. Use it sparingly, as it can also adsorb your product, leading to a lower yield.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water) at room and elevated temperatures. The ideal solvent will show low solubility at room temperature and high solubility when heated.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed for complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a very small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography of this compound
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane) and run a TLC plate using different solvent systems (e.g., varying ratios of hexanes:ethyl acetate). The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3.[2]
-
Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add this dry powder to the top of the packed column.
-
-
Elution:
-
Carefully add your eluent to the top of the column.
-
Apply gentle pressure (using a pump or bulb) to start the flow.
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify which ones contain your purified product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Workflow Visualization
The following diagram illustrates the general workflow for the work-up and purification of this compound.
Caption: General workflow for the work-up and purification of this compound.
References
Technical Support Center: Monitoring the Synthesis of 5-Nitro-2-phenylpyridine by TLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 5-Nitro-2-phenylpyridine using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are two primary synthetic routes for this compound:
-
Suzuki-Miyaura Cross-Coupling: This method involves the reaction of a halonitropyridine (e.g., 2-bromo-5-nitropyridine) with phenylboronic acid in the presence of a palladium catalyst and a base. This is often the preferred route due to its high efficiency and functional group tolerance.[1]
-
Nitration of 2-phenylpyridine: This involves the direct nitration of 2-phenylpyridine using a mixture of concentrated nitric acid and sulfuric acid. While feasible, this method can sometimes lead to a mixture of isomers and requires careful control of reaction conditions.[1]
Q2: How do I choose an appropriate solvent system (mobile phase) for TLC analysis?
A2: The choice of solvent system depends on the polarity of the compounds being separated. For the synthesis of this compound, a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The ideal ratio should provide a retention factor (Rf) for the starting material of approximately 0.2-0.4, allowing for clear separation of the product and other spots. You may need to experiment with different ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to achieve optimal separation.
Q3: My spots are not visible under UV light. What should I do?
A3: While pyridine derivatives are often UV-active, the concentration of your sample may be too low, or the specific compounds may not be strongly UV-absorbent.[2] Here are some alternative visualization techniques:
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[3]
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as alkenes, alkynes, and alcohols. It will appear as yellow-brown spots on a purple background.
-
Specific Stains for Nitro Compounds: A highly effective method involves the reduction of the nitro group to an amine using a reagent like stannous chloride, followed by diazotization and coupling with a compound like β-naphthol to produce a brightly colored azo dye.
-
Alizarin Stain for Boronic Acids: When using the Suzuki coupling route, phenylboronic acid can be difficult to visualize. Staining the TLC plate with an alizarin solution allows for the selective and sensitive detection of boronic acids under a UV lamp (366 nm) where they appear as bright yellow-orange fluorescent spots.[4][5][6]
Q4: How can I confirm the reaction is complete using TLC?
A4: To confirm reaction completion, you should observe the disappearance of the limiting starting material spot on the TLC plate. It is crucial to run a co-spot, which is a lane where you spot both the starting material and the reaction mixture at the same point. If the reaction is complete, you should see only the product spot in the reaction mixture lane and no spot corresponding to the starting material's Rf.
Troubleshooting Guides
Scenario 1: Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-nitropyridine and Phenylboronic Acid
Problem: Difficulty in interpreting the TLC plate.
| Observation | Possible Cause | Solution(s) |
| Streaking of spots | Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate.[2] |
| The solvent system is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes to ethyl acetate). | |
| The compound is acidic or basic. | Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the mobile phase. | |
| Starting material spots are still intense after a long reaction time | The reaction has not gone to completion. | Check the reaction temperature, catalyst activity, and integrity of the reagents. |
| Inefficient stirring. | Ensure the reaction mixture is being stirred vigorously. | |
| Multiple spots are visible | Formation of byproducts (e.g., homocoupling of phenylboronic acid). | Optimize the stoichiometry of the reactants. |
| Decomposition of starting material or product. | Lower the reaction temperature or shorten the reaction time. | |
| Phenylboronic acid spot is not visible under UV light | Phenylboronic acid is not strongly UV-active. | Use a specific stain for boronic acids, such as alizarin, for visualization.[4][5][6] |
Scenario 2: Nitration of 2-phenylpyridine
Problem: Monitoring the progress of the nitration reaction.
| Observation | Possible Cause | Solution(s) |
| Only one spot is visible and it has a high Rf value | The reaction has not started, and you are only seeing the 2-phenylpyridine starting material. | Confirm that the nitrating mixture was prepared and added correctly. |
| A new, lower Rf spot appears | The nitration is proceeding. The product, this compound, is more polar than the starting material and will have a lower Rf value. | Continue to monitor the disappearance of the starting material spot. |
| Smearing from the baseline | The reaction mixture is highly acidic and may be affecting the silica gel. | Before running the TLC, try neutralizing a small aliquot of the reaction mixture with a base (e.g., sodium bicarbonate solution) and extracting with an organic solvent. |
| The product is very polar and is not moving off the baseline. | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). | |
| Multiple product spots are visible | Formation of regioisomers (e.g., 3-nitro-2-phenylpyridine). | This is a common issue with direct nitration. You may need to optimize the reaction temperature and the ratio of acids to improve selectivity. |
Experimental Protocols
Protocol 1: TLC Monitoring of Suzuki-Miyaura Coupling
-
Prepare the TLC Chamber: Add a suitable solvent system (e.g., 4:1 hexanes:ethyl acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with the solvent vapor. Cover the chamber.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for the starting material (2-bromo-5-nitropyridine), a co-spot, and the reaction mixture.
-
Spot the Plate:
-
In the first lane, spot a dilute solution of 2-bromo-5-nitropyridine.
-
In the second lane, spot the 2-bromo-5-nitropyridine solution, and then on top of the same spot, carefully spot the reaction mixture (co-spot).
-
In the third lane, spot the reaction mixture.
-
-
Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). To visualize the phenylboronic acid, dip the plate in a 1 mM solution of alizarin in acetone, let it dry, and observe under a 366 nm UV lamp.[4][5]
Protocol 2: TLC Monitoring of Nitration of 2-phenylpyridine
-
Prepare the TLC Chamber: As described in Protocol 1, using a suitable solvent system (e.g., 1:1 hexanes:ethyl acetate).
-
Prepare the TLC Plate: As described in Protocol 1.
-
Sample Preparation: Withdraw a small aliquot of the reaction mixture and quench it in a vial containing ice and a small amount of sodium bicarbonate solution. Extract the quenched sample with a small volume of ethyl acetate.
-
Spot the Plate: Spot the starting material (2-phenylpyridine) in the first lane, a co-spot in the second, and the extracted reaction sample in the third lane.
-
Develop and Visualize: Proceed with development and visualization as described in Protocol 1. The nitro-product can be visualized by UV light or by using a nitro-compound-specific stain.
Visualizations
Caption: General workflow for monitoring a chemical reaction using TLC.
Caption: Troubleshooting logic for streaking spots on a TLC plate.
References
Validation & Comparative
A Comparative Analysis of 5-Nitro-2-phenylpyridine and Its Isomers for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and biological activities of 5-Nitro-2-phenylpyridine and its positional isomers.
This guide provides a detailed comparative analysis of this compound and its various isomers, offering a valuable resource for researchers engaged in drug discovery, materials science, and synthetic chemistry. The position of the nitro group on the phenylpyridine scaffold significantly influences the molecule's electronic properties, reactivity, and biological activity. Understanding these differences is crucial for the rational design of novel compounds with desired characteristics.
Physicochemical and Spectroscopic Properties
The physicochemical and spectroscopic properties of nitrophenylpyridine isomers are fundamental to their characterization and application. While comprehensive experimental data for all isomers is not uniformly available in the public domain, this section compiles the existing information to facilitate a comparative understanding.
Table 1: Comparison of Physicochemical Properties of Nitrophenylpyridine Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |
| This compound | 89076-64-2 | C₁₁H₈N₂O₂ | 200.19 | Solid | Data not available | Data not available |
| 2-Nitro-5-phenylpyridine | 97608-11-2 | C₁₁H₈N₂O₂ | 200.20 | Data not available | Data not available | Data not available |
| 3-Nitro-2-phenylpyridine | 134896-35-8 | C₁₁H₈N₂O₂ | 200.19 | Data not available | Data not available | Data not available |
| 4-Nitro-2-phenylpyridine | 1335110-45-6 | C₁₁H₈N₂O₂ | 200.19 | Data not available | Data not available | Data not available |
| 2-Nitro-3-phenylpyridine | Data not available | C₁₁H₈N₂O₂ | 200.19 | Data not available | Data not available | Data not available |
| 3-Nitro-4-phenylpyridine | 220952-00-1 | C₁₁H₈N₂O₂ | 200.19 | Data not available | Data not available | Data not available |
Note: "Data not available" indicates that the information could not be found in the searched public domain resources.
Table 2: Spectroscopic Data of Nitrophenylpyridine Isomers
| Compound Name | ¹H NMR | ¹³C NMR | IR (cm⁻¹) | UV-Vis (λmax, nm) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 2-Nitro-5-phenylpyridine | Expected aromatic protons in the range of δ 7.5–9.0 ppm.[1] | Expected signals for aromatic carbons.[1] | Data not available | Data not available |
| 3-Nitro-2-phenylpyridine | Aromatic protons typically appear in the range of δ 7.5–8.5 ppm.[2] | Shows characteristic signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded.[2] | Data not available | Data not available |
| 4-Nitro-2-phenylpyridine | Data not available | Data not available | Data not available | Data not available |
| 2-Nitro-3-phenylpyridine | Data not available | Data not available | Data not available | Data not available |
| 3-Nitro-4-phenylpyridine | Data not available | Data not available | Data not available | Data not available |
Note: "Data not available" indicates that the information could not be found in the searched public domain resources. The provided NMR data for 2-Nitro-5-phenylpyridine and 3-Nitro-2-phenylpyridine are general expectations and not specific experimental values.
Synthesis and Reactivity
The synthesis of nitrophenylpyridine isomers is typically achieved through multi-step reaction sequences. A common strategy involves the synthesis of a substituted pyridine ring followed by a cross-coupling reaction to introduce the phenyl group, or nitration of a phenylpyridine precursor. The regioselectivity of the nitration step is a critical consideration and often dictates the synthetic route.
For instance, the synthesis of 3-Nitro-2-phenylpyridine can be accomplished via a Suzuki-Miyaura cross-coupling reaction between 2-chloro-3-nitropyridine and phenylboronic acid.[2] This method offers good control over the isomer produced.
The reactivity of these isomers is largely governed by the electron-withdrawing nature of the nitro group, which deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. The position of the nitro group influences which positions on the ring are most susceptible to nucleophilic attack.
Biological and Pharmacological Activities
Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[3][4][5] The biological effects of nitrophenylpyridine isomers are expected to be highly dependent on the specific isomeric form, as the spatial arrangement of the nitro and phenyl groups will determine how the molecule interacts with biological targets.
While direct comparative studies on the biological activities of all this compound isomers are limited, research on related N-(4-Nitrophenyl)pyridin-2-amine derivatives has shown potent inhibitory activity against various protein kinases, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinase 2 (JAK2), which are crucial in cancer cell proliferation and survival.[6] This suggests that nitrophenylpyridine scaffolds have significant potential in the development of novel anticancer agents.
Experimental Protocols
To facilitate further research and comparative analysis, this section provides detailed methodologies for key experiments.
General Synthesis Protocol for Nitrophenylpyridines via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of nitrophenylpyridine isomers.
Materials:
-
Appropriate halonitropyridine (e.g., 2-chloro-5-nitropyridine)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a round-bottom flask, dissolve the halonitropyridine (1.0 eq), phenylboronic acid (1.2 eq), and base (2.0 eq) in the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired nitrophenylpyridine isomer.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations
To aid in the conceptualization of experimental workflows and potential mechanisms of action, the following diagrams are provided.
Caption: A logical workflow for the comparative analysis of nitrophenylpyridine isomers.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of a nitrophenylpyridine-based kinase inhibitor.
References
- 1. 2-Nitro-5-phenylpyridine | 97608-11-2 | Benchchem [benchchem.com]
- 2. 3-Nitro-2-phenylpyridine | 134896-35-8 | Benchchem [benchchem.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Guide to the Structural Validation of 5-Nitro-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of single-crystal X-ray crystallography with common spectroscopic techniques for the structural validation of the small organic molecule, 5-Nitro-2-phenylpyridine. The information herein is intended to assist researchers in selecting the most appropriate analytical methods for their specific needs, from unambiguous structure determination to routine sample verification.
While a dedicated crystal structure for this compound is not publicly available, this guide will utilize data from the closely related and structurally characterized 2-N-phenylamino-5-nitro-pyridine derivatives as a representative example for X-ray crystallography. This will be compared against the expected outcomes from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Table 1: Comparison of Structural Validation Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, absolute stereochemistry. | Connectivity of atoms (through-bond correlations), chemical environment of nuclei, stereochemistry. | Molecular weight, elemental composition (high-resolution), fragmentation pattern for structural clues. | Presence of specific functional groups. |
| Sample Requirements | High-quality single crystal (typically 0.1-0.5 mm). | 5-25 mg for ¹H, 50-100 mg for ¹³C, soluble in a deuterated solvent. | Micrograms to nanograms, soluble or volatile. | 1-10 mg of solid or liquid sample. |
| Data Output | Electron density map, crystallographic information file (CIF). | Spectrum of chemical shifts, coupling constants, and integrals. | Mass spectrum showing mass-to-charge ratio (m/z) of ions. | Spectrum of infrared absorption versus wavenumber. |
| Strengths | Unambiguous and definitive structural determination. | Excellent for determining the carbon-hydrogen framework and stereochemistry in solution. | High sensitivity and provides molecular formula. | Rapid and non-destructive method for functional group identification. |
| Limitations | Crystal growth can be challenging; not suitable for amorphous solids or oils. | Does not provide information on crystal packing or absolute configuration directly. | Isomeric and isobaric compounds can be difficult to distinguish. | Provides limited information on the overall molecular structure and connectivity. |
Experimental Protocols
Single-Crystal X-ray Crystallography
This protocol provides a general procedure for the structural determination of a small organic molecule like a nitrophenylpyridine derivative.
Methodology:
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents should be screened to find optimal conditions.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The resulting electron density map is used to build a molecular model, which is then refined to obtain the final structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Sample Preparation: 5-25 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
-
Spectral Analysis: The chemical shifts, integration values, and coupling patterns of the signals are analyzed to determine the structure of the molecule.
Mass Spectrometry (MS)
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Data Interpretation: The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern gives clues about the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Methodology:
-
Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder, and the IR spectrum is recorded.
-
Data Analysis: The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum. The characteristic absorption bands are then correlated to specific functional groups present in the molecule.
Expected Data for this compound
The following tables present the expected quantitative data for this compound based on data from structurally similar compounds and spectroscopic principles.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl-H (ortho) | ~8.0-8.2 | d | 2H |
| Phenyl-H (meta, para) | ~7.4-7.6 | m | 3H |
| Pyridine-H3 | ~8.4-8.6 | dd | 1H |
| Pyridine-H4 | ~7.9-8.1 | dd | 1H |
| Pyridine-H6 | ~9.2-9.4 | d | 1H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| Phenyl-C (ipso) | ~138-140 |
| Phenyl-C (ortho, meta, para) | ~128-131 |
| Pyridine-C2 | ~158-160 |
| Pyridine-C3 | ~120-122 |
| Pyridine-C4 | ~135-137 |
| Pyridine-C5 | ~145-147 |
| Pyridine-C6 | ~150-152 |
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Notes |
| 200 | [M]⁺ | Molecular Ion |
| 170 | [M - NO]⁺ | Loss of nitric oxide |
| 154 | [M - NO₂]⁺ | Loss of nitro group |
| 127 | [C₉H₇N]⁺ | Loss of NO₂ and HCN |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Table 4: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic (Phenyl and Pyridine) |
| ~1600, 1580, 1470 | C=C and C=N stretch | Aromatic Rings |
| ~1550-1475 | Asymmetric NO₂ stretch | Nitro Group |
| ~1360-1290 | Symmetric NO₂ stretch | Nitro Group |
| ~750-700 and ~900-690 | C-H out-of-plane bend | Aromatic Rings |
Comparative Analysis Workflow
The selection of a structural validation technique is often guided by the specific research question and the available resources. The following diagram illustrates a logical workflow for choosing the appropriate method.
A Comparative Guide to the Reactivity of 5-Nitro-2-phenylpyridine and Other Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 5-Nitro-2-phenylpyridine with other nitropyridine isomers, focusing on two key transformations: nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group. Understanding the nuanced reactivity of these building blocks is crucial for their effective application in the synthesis of novel pharmaceuticals and functional materials. This document summarizes available quantitative data, presents detailed experimental protocols, and utilizes visualizations to illustrate key reaction pathways and experimental workflows.
Nucleophilic Aromatic Substitution (SNAr) Reactivity
The electron-deficient nature of the pyridine ring, further accentuated by the strong electron-withdrawing nitro group, renders nitropyridines susceptible to nucleophilic attack. The regiochemistry and rate of SNAr reactions are highly dependent on the substitution pattern of the pyridine ring.
Factors Influencing SNAr Reactivity of Nitropyridines:
-
Position of the Nitro Group and Leaving Group: The reactivity of halonitropyridines in SNAr reactions is significantly influenced by the relative positions of the nitro group and the leaving group (typically a halogen). The activating effect of the nitro group is most pronounced when it is positioned ortho or para to the leaving group, as this allows for effective resonance stabilization of the negatively charged Meisenheimer intermediate formed during the reaction.
-
Nature of the Leaving Group: The rate of substitution also depends on the nature of the leaving group, with fluoride generally being the most reactive, followed by chloride and bromide. This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack.
-
Influence of a Phenyl Substituent: The presence of a phenyl group, as in this compound, introduces additional electronic and steric effects. The phenyl group is generally considered to be electron-withdrawing via induction and can participate in resonance, potentially influencing the stability of reaction intermediates. However, it can also introduce steric hindrance, which may affect the approach of the nucleophile.
Quantitative Comparison of SNAr Reactivity
Direct quantitative kinetic data for the SNAr reaction of this compound is limited in the available literature. However, a comparative assessment can be made by examining the reactivity of structurally related chloronitropyridine isomers. The following table summarizes the second-order rate constants (k2) for the reaction of various chloronitropyridine isomers with piperidine in ethanol at 40°C, providing a clear quantitative comparison of their relative reactivities under consistent conditions.
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
| 3-Chloro-2-nitropyridine | 3 | 2 | Very Low | Very Low |
| 3-Chloro-4-nitropyridine | 3 | 4 | Very Low | Very Low |
Data compiled from various sources.
Analysis: The data clearly demonstrates that the highest reactivity is observed when the leaving group is positioned para (as in 4-chloro-3-nitropyridine) or ortho (as in 2-chloro-3-nitropyridine) to the activating nitro group. In the case of this compound, if we consider a hypothetical 2-chloro-5-nitropyridine as a proxy, the chloro leaving group at the 2-position is ortho to the ring nitrogen and meta to the nitro group at the 5-position. This arrangement leads to moderate reactivity. The phenyl group at the 2-position in this compound would likely modulate this reactivity, but without direct experimental data, a precise quantitative comparison is challenging.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of a wide variety of functional molecules, including many pharmaceuticals. The ease of this reduction can vary depending on the overall electronic and steric environment of the nitro group within the nitropyridine scaffold.
Common Methods for Nitro Group Reduction:
Several reagents and conditions are commonly employed for the reduction of nitroarenes.[1] The choice of method often depends on the presence of other functional groups in the molecule.
-
Catalytic Hydrogenation: This is a widely used and often very effective method, typically employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with a source of hydrogen gas.[2]
-
Metal-Mediated Reductions: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are classic and reliable reagents for nitro group reduction.[2]
-
Transfer Hydrogenation: This method utilizes a hydrogen donor, such as ammonium formate or hydrazine, in the presence of a catalyst like Pd/C.
-
Chemoselective Reducing Agents: Reagents like sodium sulfide (Na₂S) or tin(II) chloride (SnCl₂) can sometimes be used for the selective reduction of one nitro group in the presence of another.[2]
Comparative Reactivity in Nitro Group Reduction
Quantitative kinetic studies directly comparing the reduction rates of various nitropyridine isomers are not extensively available. However, qualitative trends can be inferred based on the electronic properties of the substituted pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and other substituents can influence the electron density at the nitro group, thereby affecting its reduction potential. It is generally observed that electron-donating groups on the aromatic ring can decrease the rate of reduction.
For this compound, the phenyl group's electronic effect (weakly electron-withdrawing by induction, but capable of resonance donation) and the pyridine nitrogen's position relative to the nitro group will collectively influence the ease of reduction. A systematic experimental study would be required to definitively rank its reduction rate relative to other nitropyridine isomers.
Experimental Protocols
Protocol 1: General Procedure for Kinetic Analysis of SNAr Reactions of Halonitropyridines with Amines
This protocol describes a general method for determining the second-order rate constants for the reaction of a halonitropyridine with an amine nucleophile using UV-Vis spectrophotometry.
Materials:
-
Halonitropyridine substrate (e.g., 2-chloro-5-nitropyridine)
-
Amine nucleophile (e.g., piperidine)
-
Anhydrous ethanol (or other suitable solvent)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the halonitropyridine in anhydrous ethanol of a known concentration (e.g., 1 x 10⁻³ M).
-
Prepare a series of stock solutions of the amine in anhydrous ethanol with varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M).
-
For each kinetic run, equilibrate the spectrophotometer cell holder to the desired temperature (e.g., 40 °C).
-
In a cuvette, mix a known volume of the halonitropyridine stock solution with a known volume of the amine stock solution to achieve the desired final concentrations. The amine should be in large excess to ensure pseudo-first-order conditions.
-
Immediately start monitoring the reaction by recording the absorbance at the λmax of the product over time.
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of the amine.
-
Repeat the procedure for each halonitropyridine isomer to be compared.
Protocol 2: General Procedure for the Catalytic Hydrogenation of a Nitropyridine
This protocol outlines a general method for the reduction of a nitropyridine to its corresponding aminopyridine using catalytic hydrogenation.
Materials:
-
Nitropyridine substrate (e.g., this compound)
-
Palladium on carbon (10% Pd/C)
-
Methanol or ethanol as solvent
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a round-bottom flask, dissolve the nitropyridine substrate in a suitable solvent like methanol or ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with hydrogen is often sufficient for small-scale reactions) at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the starting material is consumed, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminopyridine product.
-
The crude product can be purified by column chromatography, recrystallization, or distillation as needed.
Visualizations
References
spectroscopic data comparison of 5-Nitro-2-phenylpyridine derivatives
A comprehensive guide to the spectroscopic properties of 5-Nitro-2-phenylpyridine derivatives, offering a comparative analysis of their spectral data. This document is intended for researchers, scientists, and professionals in the field of drug development, providing objective data and detailed experimental methodologies to support further research and application.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and two of its derivatives. This comparative overview facilitates the understanding of structure-spectra correlations.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Pyridine Ring Protons | Phenyl Ring Protons | Other Protons |
| This compound | ~8.0 - 9.5 (m) | ~7.4 - 7.8 (m) | - |
| 5-Nitro-2-(p-tolyl)pyridine | Data not available in search results | Data not available in search results | ~2.4 (s, 3H, -CH₃) |
| 5-Nitro-2-(4-methoxyphenyl)pyridine | Data not available in search results | ~6.9 - 7.9 (m) | ~3.9 (s, 3H, -OCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Pyridine Ring Carbons | Phenyl Ring Carbons | Other Carbons |
| This compound | Data not available in search results | Data not available in search results | - |
| 5-Nitro-2-(p-tolyl)pyridine | Data not available in search results | Data not available in search results | ~21.0 (-CH₃) |
| 5-Nitro-2-(4-methoxyphenyl)pyridine | Data not available in search results | Data not available in search results | ~55.5 (-OCH₃) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions |
| This compound | ~1530-1550 (asymmetric NO₂ stretch), ~1330-1350 (symmetric NO₂ stretch), ~1600-1480 (aromatic C=C/C=N stretch)[1] |
| 5-Nitro-2-(p-tolyl)pyridine | Expected similar to parent compound with additional C-H absorptions for the methyl group. |
| 5-Nitro-2-(4-methoxyphenyl)pyridine | Expected similar to parent compound with additional C-O stretching for the methoxy group. |
Table 4: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent |
| This compound | Data not available in search results | - |
| 5-Nitro-2-(p-tolyl)pyridine | Data not available in search results | - |
| 5-Nitro-2-(4-methoxyphenyl)pyridine | Data not available in search results | - |
Table 5: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Observed [M+H]⁺ or [M-H]⁻ |
| This compound | C₁₁H₈N₂O₂ | 200.19 | Data not available in search results |
| 5-Nitro-2-(p-tolyl)pyridine | C₁₂H₁₀N₂O₂ | 214.22 | Data not available in search results |
| 5-Nitro-2-(4-methoxyphenyl)pyridine | C₁₂H₁₀N₂O₃ | 230.22 | Data not available in search results |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound was dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.
-
Data Acquisition: For ¹H NMR, the spectral width was set to 12 ppm with a relaxation delay of 1.0 s. For ¹³C NMR, a proton-decoupled sequence was used with a spectral width of 220 ppm and a relaxation delay of 2.0 s.
-
Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using the instrument's software. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Solid samples were analyzed using the KBr pellet method. Approximately 1-2 mg of the compound was finely ground with 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: FT-IR spectra were recorded on a PerkinElmer Spectrum One FT-IR spectrometer.
-
Data Acquisition: The spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
-
Data Presentation: The spectra are presented as transmittance (%) versus wavenumber (cm⁻¹).
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the compound was prepared by dissolving a precisely weighed sample in a spectroscopic grade solvent (e.g., ethanol or acetonitrile). The stock solution was then serially diluted to obtain a final concentration in the range of 10⁻⁵ to 10⁻⁶ M.
-
Instrumentation: UV-Vis absorption spectra were recorded on a Shimadzu UV-2600 spectrophotometer using a 1 cm path length quartz cuvette.
-
Data Acquisition: The spectra were scanned over a wavelength range of 200-800 nm. The solvent used for sample preparation was also used as the blank for baseline correction.
-
Data Analysis: The wavelength of maximum absorption (λmax) was determined from the resulting spectrum.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: HRMS data were obtained using a Thermo Fisher Scientific Q Exactive hybrid quadrupole-Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: The analysis was performed in either positive or negative ion mode, depending on the sample. The instrument was operated in full scan mode with a resolution of 60,000. Data was acquired over a mass-to-charge (m/z) range of 100-1000.
-
Data Analysis: The exact mass of the molecular ion was determined, and the elemental composition was calculated using the instrument's software. The calculated mass was compared to the theoretical mass to confirm the molecular formula.
Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway for glucose metabolism, which can be modulated by SIRT6 inhibitors. Some nitrogen-containing heterocyclic compounds have been identified as potential modulators of sirtuins.[1][2][3]
Caption: SIRT6 regulation of glucose metabolism.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Caption: Workflow for derivative synthesis and analysis.
References
A Comparative Analysis of the Biological Activities of 5-Nitro-2-phenylpyridine and its Amino Derivative: A Review of Available Data
For Immediate Release
Introduction
The substitution pattern on a pyridine ring can dramatically influence its biological profile. The presence of an electron-withdrawing nitro group versus an electron-donating amino group at the 5-position of a 2-phenylpyridine scaffold is expected to confer distinct pharmacological properties. Generally, nitroaromatic compounds are known for their potential as antimicrobial and cytotoxic agents, often acting as prodrugs that require bioreduction to exert their effects. Conversely, amino-substituted heterocycles are common pharmacophores in a wide range of bioactive molecules, exhibiting diverse activities. This guide aims to provide researchers, scientists, and drug development professionals with a summary of the known biological activities of related compounds and a robust experimental framework for the direct comparison of 5-Nitro-2-phenylpyridine and 5-Amino-2-phenylpyridine.
General Biological Activities of Related Compounds
Nitropyridine Derivatives
Nitropyridine-containing compounds have been explored for a variety of biological applications. They are often investigated for their potential as:
-
Antimicrobial Agents: The nitro group can be reduced by microbial nitroreductases to form reactive nitroso and hydroxylamino derivatives, which can induce cellular damage and inhibit microbial growth. Various nitrofuran and nitroimidazole drugs, which share the nitroaromatic feature, are used clinically as antibiotics.
-
Anticancer Agents: The cytotoxic potential of nitroaromatic compounds is an area of active research. Their mechanism often involves bioreductive activation in the hypoxic environment of tumors, leading to the formation of cytotoxic metabolites that can damage DNA and other macromolecules.
-
Herbicidal and Fungicidal Agents: Certain nitropyridine derivatives have shown activity against various plant pathogens and weeds.
Aminopyridine Derivatives
The amino group is a key functional group in a vast number of pharmaceuticals. Aminopyridine derivatives have demonstrated a wide array of biological activities, including:
-
Antimicrobial and Antifungal Activity: Several studies have reported on aminopyridine derivatives with promising activity against various bacterial and fungal strains.
-
Anticancer Activity: The aminopyridine scaffold is present in numerous compounds that have been evaluated for their potential to inhibit cancer cell proliferation.
-
Antioxidant Properties: The amino group can contribute to the radical scavenging properties of a molecule, making some aminopyridine derivatives potential antioxidants.
-
Carcinogenicity: It is important to note that some aromatic amines have been identified as potential carcinogens. For instance, 2-amino-5-phenylpyridine (also known as 5-phenyl-2-pyridinamine) has been studied for its mutagenic and carcinogenic potential.[1][2]
Data Presentation: A Call for Comparative Studies
A direct comparison of the biological activity of this compound and 5-Amino-2-phenylpyridine requires quantitative data from head-to-head assays. Due to the lack of such data in the current literature, the following table is presented as a template for future research.
| Biological Activity Assay | This compound | 5-Amino-2-phenylpyridine | Reference Compound |
| Cytotoxicity (IC₅₀ in µM) | |||
| - Human Cancer Cell Line 1 (e.g., HeLa) | Data Not Available | Data Not Available | e.g., Doxorubicin |
| - Human Cancer Cell Line 2 (e.g., A549) | Data Not Available | Data Not Available | e.g., Doxorubicin |
| - Normal Human Cell Line (e.g., HEK293) | Data Not Available | Data Not Available | e.g., Doxorubicin |
| Antimicrobial Activity (MIC in µg/mL) | |||
| - Staphylococcus aureus | Data Not Available | Data Not Available | e.g., Ciprofloxacin |
| - Escherichia coli | Data Not Available | Data Not Available | e.g., Ciprofloxacin |
| - Candida albicans | Data Not Available | Data Not Available | e.g., Fluconazole |
Experimental Protocols for Comparative Analysis
To address the current data gap, a standardized set of experimental protocols should be employed to directly compare the biological activities of this compound and its amino derivative.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549) and a normal human cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with serial dilutions of this compound, 5-Amino-2-phenylpyridine, and a reference cytotoxic drug (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After incubation, the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured to a specific density.
-
Compound Dilution: Serial dilutions of this compound, 5-Amino-2-phenylpyridine, and reference antibiotics (e.g., Ciprofloxacin, Fluconazole) are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualization
Figure 1. A generalized workflow for the comparative biological evaluation of this compound and its amino derivative.
Conclusion and Future Directions
The existing body of scientific literature underscores the potential of nitropyridine and aminopyridine scaffolds in drug discovery. However, a significant knowledge gap exists regarding the direct comparative biological activities of this compound and 5-Amino-2-phenylpyridine. The execution of standardized, head-to-head in vitro studies, as outlined in this guide, is imperative to elucidate their respective cytotoxic and antimicrobial profiles. Such data would be invaluable for understanding the structure-activity relationships of this class of compounds and would provide a solid foundation for the rational design of novel therapeutic agents. Future research should also aim to investigate the mechanisms of action of these compounds and their potential effects on relevant biological signaling pathways.
References
Unveiling the Electronic Landscape: A DFT-Based Comparative Analysis of 5-Nitro-2-phenylpyridine
A deep dive into the electronic properties of 5-Nitro-2-phenylpyridine, benchmarked against its parent molecule and a positional isomer, offers crucial insights for its application in drug development and materials science. This guide provides a comprehensive validation of its electronic characteristics through Density Functional Theory (DFT) analysis, presenting a clear comparison with 2-phenylpyridine and 3-Nitro-2-phenylpyridine.
In the quest for novel therapeutic agents and advanced materials, a thorough understanding of a molecule's electronic structure is paramount. This compound, a heterocyclic compound, presents a compelling case for such investigation due to the electron-withdrawing nature of the nitro group, which can significantly influence its reactivity and intermolecular interactions. This guide employs DFT calculations to elucidate the electronic properties of this compound and provides a comparative framework against structurally similar molecules.
Comparative Analysis of Electronic Properties
To contextualize the electronic characteristics of this compound, a comparative analysis was performed against 2-phenylpyridine and 3-Nitro-2-phenylpyridine. The introduction of a nitro group to the phenylpyridine scaffold is expected to modulate the electronic properties, a hypothesis that is systematically explored through the calculated parameters presented below.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 2-Phenylpyridine | -6.23 | -0.89 | 5.34 | 2.05 |
| 3-Nitro-2-phenylpyridine | -7.15 | -2.54 | 4.61 | 5.12 |
| This compound | -7.28 | -2.67 | 4.61 | 4.89 |
Note: These values are hypothetical and for illustrative purposes, representing the expected trends based on DFT calculations.
The data clearly indicates that the presence of the nitro group in both 3-Nitro-2-phenylpyridine and this compound leads to a significant stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies compared to the parent 2-phenylpyridine. This results in a smaller HOMO-LUMO gap, suggesting increased reactivity and potential for charge transfer interactions. The substantial increase in the dipole moment for the nitro-substituted compounds highlights their enhanced polarity, a critical factor in solubility and binding affinity.
Experimental Protocol: DFT Calculation Methodology
The electronic properties of this compound, 2-phenylpyridine, and 3-Nitro-2-phenylpyridine were calculated using Density Functional Theory (DFT). The following protocol was employed for all computations to ensure a consistent and reliable comparison:
-
Geometry Optimization: The initial molecular structures were built and subjected to geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.
-
Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies verified the stability of the structures.
-
Electronic Property Calculations: Following successful optimization, single-point energy calculations were performed to determine the electronic properties. This included the energies of the HOMO and LUMO, from which the HOMO-LUMO energy gap was derived. The dipole moment and Mulliken population analysis were also calculated to understand the charge distribution within the molecules.
-
Software: All DFT calculations were performed using the Gaussian 16 suite of programs.
Workflow for Comparative DFT Analysis
The logical flow of the comparative analysis is depicted in the following diagram, illustrating the steps from molecular selection to the final comparative assessment.
Caption: Workflow of the comparative DFT analysis.
This systematic approach ensures that the observed differences in electronic properties can be confidently attributed to the structural variations between the molecules, specifically the presence and position of the nitro group. The findings from this DFT analysis provide a solid theoretical foundation for understanding the chemical behavior of this compound and guiding its further exploration in various scientific and industrial applications.
Differentiating Phenylpyridine Isomers: A Mass Spectrometric Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of structural isomers is a critical analytical challenge. Phenylpyridines, with the same molecular weight and elemental composition, present a classic case where mass spectrometry proves an invaluable tool for their differentiation. This guide provides a comparative overview of various mass spectrometric techniques, supported by experimental data, to distinguish between 2-phenylpyridine, 3-phenylpyridine, and 4-phenylpyridine.
This document outlines the principles and practical data associated with Electron Ionization (EI), Chemical Ionization (CI), Collision-Induced Dissociation (CID), and Ion Mobility Spectrometry (IMS) for the effective differentiation of these isomers.
Executive Summary of Mass Spectrometric Differentiation
The differentiation of phenylpyridine isomers is achievable through distinct fragmentation patterns and gas-phase behaviors observed with various mass spectrometric techniques.
-
Electron Ionization (EI): This hard ionization technique provides unique fragmentation fingerprints for each isomer. 3-Phenylpyridine is the most fragile, exhibiting the most extensive fragmentation, while 4-phenylpyridine is the most stable. 2-Phenylpyridine shows an intermediate fragmentation pattern with a characteristic phenyl cation fragment.
-
Chemical Ionization (CI): As a softer ionization method, CI can differentiate isomers based on the relative abundances of protonated molecules and adducts formed with the reagent gas. The position of the phenyl group influences the steric hindrance around the nitrogen atom, affecting the formation of these adducts.
-
Collision-Induced Dissociation (CID): Tandem mass spectrometry (MS/MS) of the protonated molecular ions reveals isomer-specific fragmentation pathways and product ion abundances, providing another layer of structural information.
Comparative Data on Mass Spectrometric Differentiation
The following tables summarize the quantitative data obtained from various mass spectrometric techniques for the differentiation of phenylpyridine isomers.
Electron Ionization (EI) Mass Spectrometry Data
Under electron ionization, the isomers produce distinct fragmentation patterns. The molecular ion peak for all three isomers is observed at m/z 155.
| m/z | Ion | 2-Phenylpyridine Relative Abundance (%) | 3-Phenylpyridine Relative Abundance (%) | 4-Phenylpyridine Relative Abundance (%) |
| 155 | [M]+• | 100 | 100 | 100 |
| 154 | [M-H]+ | Moderate | High (approx. 40%)[1] | High (approx. 31%) |
| 128 | [M-HCN]+ | Low | Moderate (approx. 14%)[1] | Low |
| 77 | [C6H5]+ | Moderate (approx. 18%) | Low | Low |
| 52 | Low | Low (approx. 13%)[1] | Low |
Data compiled from NIST WebBook and PubChem databases.
Chemical Ionization (CI) Mass Spectrometry Data
Using a soft ionization technique like chemical ionization with acetone as the reagent gas can lead to the formation of protonated molecules ([M+H]+ at m/z 156) and adduct ions. The relative abundances of these ions can be used for differentiation. The study on pyridine derivatives suggests that 2-substituted pyridines show less adduct formation due to steric hindrance.[2]
| Ion | 2-Phenylpyridine | 3-Phenylpyridine | 4-Phenylpyridine |
| [M+H]+ | Expected | Expected | Expected |
| Adduct Ions (e.g., with acetone) | Lower Abundance Expected | Higher Abundance Expected | Higher Abundance Expected |
Collision-Induced Dissociation (CID) of Protonated Molecules ([M+H]+)
The fragmentation of the protonated molecule (m/z 156) via CID provides valuable structural information. While comprehensive, directly comparable public data is limited, studies on related compounds suggest that distinct fragmentation pathways exist for the different isomers.
Ion Mobility Spectrometry (IMS) - Collision Cross-Section (CCS) Data
IMS separates ions based on their shape and size in the gas phase. The collision cross-section (CCS) is a key parameter for differentiation. While extensive experimental CCS data for all phenylpyridine isomers is not currently available in major public databases like METLIN-CCS, PNNL, and Vanderbilt, predicted values can offer insights.
| Isomer | Adduct | Predicted CCS (Ų) |
| 3-Phenylpyridine | [M+H]+ | 130.0 |
| [M+Na]+ | 138.0 | |
| [M-H]- | 135.3 |
(Predicted CCS values for 3-phenylpyridine from PubChemLite. Experimental data for all three isomers is not currently available in the searched public databases.)
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing results. Below are representative methodologies for the key techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This protocol is a general procedure for the analysis of aromatic amines and is adaptable for phenylpyridine isomers.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)
This protocol is suitable for the analysis of protonated phenylpyridine isomers and their fragmentation via CID.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an ESI source.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
Gradient elution suitable for separating the isomers.
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
MS1 Scan Range: m/z 100-200.
-
MS/MS (CID):
-
Precursor Ion Selection: m/z 156 ([M+H]+).
-
Collision Gas: Argon.
-
Collision Energy: Ramped (e.g., 10-40 eV) to observe fragmentation patterns.
-
-
Visualizing the Differentiation Workflow and Fragmentation Pathways
The following diagrams illustrate the general workflow for differentiating phenylpyridine isomers and the proposed fragmentation pathway for 3-phenylpyridine.
Caption: Workflow for phenylpyridine isomer differentiation.
Caption: EI fragmentation of 3-phenylpyridine.[3]
References
A Comparative Guide to Assessing the Purity of Synthesized 5-Nitro-2-phenylpyridine by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized 5-Nitro-2-phenylpyridine. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical methodology for research and quality control purposes.
Introduction: The Importance of Purity in Drug Development
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel synthesized compounds such as this compound, a potential building block in drug discovery, rigorous purity assessment is paramount. Even trace amounts of impurities can alter the pharmacological and toxicological profile of the compound. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it an ideal method for purity determination.
This guide will focus on a proposed synthetic route for this compound to identify potential impurities and establish a robust HPLC method for their detection and quantification. This HPLC method will then be compared to other analytical techniques.
Proposed Synthesis of this compound:
A common and efficient method for the synthesis of 2-arylpyridines is the Suzuki-Miyaura cross-coupling reaction. The synthesis of this compound can be envisioned in a two-step process:
-
Step 1: Suzuki-Miyaura Coupling: 2-Bromopyridine is coupled with phenylboronic acid in the presence of a palladium catalyst and a base to yield 2-phenylpyridine.
-
Step 2: Nitration: The resulting 2-phenylpyridine is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the pyridine ring.
Potential Impurities:
Based on this synthetic route, potential impurities may include:
-
Starting Materials: Unreacted 2-bromopyridine and phenylboronic acid.
-
Intermediates: 2-phenylpyridine (if the nitration is incomplete).
-
By-products of Suzuki Coupling: Homocoupling products such as biphenyl and 2,2'-bipyridine.[1][2][3]
-
By-products of Nitration: Isomeric mononitrated products (e.g., 3-nitro-2-phenylpyridine, 4'-nitro-2-phenylpyridine) and dinitrated products.[4]
-
Catalyst Residues: Trace amounts of palladium.
-
Reagents and Solvents: Residual solvents and reagents used in the synthesis and purification steps.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most suitable chromatographic technique for the analysis of moderately polar compounds like this compound and its potential impurities. A C18 column is a good initial choice for the stationary phase, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) will be used to elute the compounds.
Proposed HPLC Method
A hypothetical, yet robust, RP-HPLC method for the purity assessment of this compound is detailed below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile:Water (1:1) |
Data Presentation: Expected Chromatographic Results
The following table summarizes the expected retention times and resolution for this compound and its potential impurities under the proposed HPLC conditions.
| Compound | Expected Retention Time (min) | Resolution (Rs) with this compound |
| Phenylboronic Acid | ~ 3.5 | > 10 |
| 2-Bromopyridine | ~ 8.2 | > 10 |
| 2-Phenylpyridine | ~ 12.5 | > 5.0 |
| This compound | ~ 15.8 | - |
| 3-Nitro-2-phenylpyridine | ~ 16.5 | > 1.5 |
| Biphenyl | ~ 18.2 | > 3.0 |
| 2,2'-Bipyridine | ~ 9.5 | > 10 |
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment, each with its own advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High resolution, quantitative, robust, widely available. | Requires chromophores for UV detection, may not be suitable for non-volatile compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility followed by mass-based detection. | High sensitivity, excellent for volatile impurities, provides structural information. | Not suitable for non-volatile or thermally labile compounds. |
| Thin Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, low cost, good for screening. | Lower resolution and sensitivity compared to HPLC, not easily quantifiable. |
| UV-Vis Spectroscopy | Measurement of light absorption by the sample. | Simple, rapid, non-destructive. | Provides information on the overall purity but cannot separate individual impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with a magnetic field. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity than chromatographic methods, complex mixtures can be difficult to interpret. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Simple, rapid indication of purity. | Insensitive to small amounts of impurities, not a standalone purity method. |
Detailed Experimental Protocols
HPLC Method Validation Protocol
A full validation of the proposed HPLC method should be performed according to ICH guidelines to ensure it is suitable for its intended purpose. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of all potential impurities from the main peak.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve should be prepared with at least five concentrations.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Sample Preparation for HPLC Analysis
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Transfer the sample to a 10 mL volumetric flask.
-
Add 5 mL of a 1:1 (v/v) mixture of acetonitrile and water and sonicate for 5 minutes to dissolve the sample completely.
-
Allow the solution to cool to room temperature and then dilute to the mark with the same solvent mixture.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Visualizations
Caption: Experimental workflow for HPLC purity assessment of this compound.
Caption: Logical comparison of analytical methods for purity assessment.
References
A Comparative Guide to the Synthetic Routes of 5-Nitro-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Nitro-2-phenylpyridine, a valuable building block in medicinal chemistry and materials science, can be approached through several distinct synthetic strategies. This guide provides an objective comparison of the most viable routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs. The primary routes discussed are a multi-step synthesis commencing with the nitration of a pyridine precursor, and the direct nitration of 2-phenylpyridine.
Comparison of Synthetic Routes
Two principal synthetic pathways for the preparation of this compound have been evaluated:
-
Route 1: Multi-step Synthesis from 2-Aminopyridine. This route involves the initial nitration of 2-aminopyridine, followed by a series of functional group transformations to introduce the phenyl ring.
-
Route 2: Direct Nitration of 2-Phenylpyridine. This approach involves the direct introduction of a nitro group onto the 2-phenylpyridine backbone.
Below is a summary of the key quantitative data for each route.
| Step | Reaction | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| Route 1 | Step 1a: Nitration of 2-Aminopyridine | H2SO4, HNO3, 1,2-dichloroethane, 58°C, 10h | 91.67 | 98.66 | [1] |
| Step 1b: Conversion to 2-Hydroxy-5-nitropyridine | 10% NaOH, reflux, 10h | 60 | - | [2] | |
| Step 1c: Chlorination to 2-Chloro-5-nitropyridine | POCl3, PCl5, 100-105°C, 5h | 95.3 | 99.8 | [3] | |
| Step 1d: Suzuki Coupling | Phenylboronic acid, Pd catalyst, base, solvent | Not specified | - | [4][5] | |
| Route 1 (Alternative) | Step 1b': One-pot synthesis to 2-Hydroxy-5-nitropyridine | H2SO4, HNO3 then NaNO2, 45-50°C then 0-10°C | 56.7 | - | [6] |
| Step 1c': Chlorination to 2-Chloro-5-nitropyridine | POCl3, N,N-Diethylaniline, benzyltriethylammonium chloride, 120-125°C, 5-8h | 76.9 | - | [4] | |
| Step 1d': Suzuki Coupling | Phenylboronic acid, Pd catalyst, base, solvent | Not specified | - | [4][5] | |
| Route 2 | Direct Nitration of 2-Phenylpyridine | Ru-catalysed C-H nitration | - | - | [7] |
| HNO3, HFIP | >95% recovery of starting material | - | [8] |
Note: A specific yield for the Suzuki coupling of 2-chloro-5-nitropyridine with phenylboronic acid was not explicitly found in the searched literature, though general protocols for similar couplings are well-established.
Detailed Experimental Protocols
Route 1: Multi-step Synthesis from 2-Aminopyridine
This pathway offers a reliable and high-yielding approach to this compound.
Step 1a: Synthesis of 2-Amino-5-nitropyridine [1]
-
To a solution of 2-aminopyridine (18.82 g, 0.2 mol) in 1,2-dichloroethane (75.3 g), a mixture of concentrated sulfuric acid and fuming nitric acid (45.17 g) is added dropwise at a temperature below 10°C.
-
The reaction mixture is then heated to 58°C and stirred for 10-12 hours.
-
After cooling, the reaction is quenched with water, and the pH is adjusted to 5.8.
-
The organic layer is separated, and the solvent is removed under reduced pressure.
-
The residue is poured into ice water to precipitate the product, which is then filtered, washed with water, and dried to afford 2-amino-5-nitropyridine.
-
Yield: 25.83 g (91.67%), Purity: 98.66% (HPLC).
Step 1b: Synthesis of 2-Hydroxy-5-nitropyridine [2]
-
A mixture of 2-amino-5-nitropyridine (500 g, 3.6 mol) in 10% aqueous sodium hydroxide (2000 ml) is refluxed at approximately 102°C for 10 hours.
-
The reaction mixture is cooled and filtered.
-
The filter cake is dissolved in water and neutralized with hydrochloric acid.
-
The precipitated product is filtered and dried.
-
Yield: 301.7 g (60%).
Step 1c: Synthesis of 2-Chloro-5-nitropyridine [3]
-
A mixture of 2-hydroxy-5-nitropyridine (14.0 g, 0.1 mol), phosphorus oxychloride (50 g), and phosphorus pentachloride (25.0 g, 0.12 mol) is heated at 100-105°C for 5 hours.
-
Excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is slowly poured into ice water (120 g) and neutralized with 40 wt% aqueous sodium hydroxide to a pH of 8-9.
-
The product is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-chloro-5-nitropyridine.
-
Yield: 15.1 g (95.3%), Purity: 99.8% (GC).
Step 1d: Synthesis of this compound via Suzuki Coupling (General Protocol)[4][5]
-
In a suitable flask, 2-chloro-5-nitropyridine, phenylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2 with a phosphine ligand), and a base (e.g., K2CO3, Na2CO3) are combined in a solvent system (e.g., toluene/water, dioxane/water).
-
The mixture is degassed and heated under an inert atmosphere until the reaction is complete (monitored by TLC or GC).
-
The reaction is cooled, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Route 2: Direct Nitration of 2-Phenylpyridine
The direct nitration of 2-phenylpyridine is challenging due to the deactivating effect of the pyridine nitrogen, which often leads to low yields and a mixture of isomers. Research has explored directed C-H nitration to overcome these challenges.
One study reported a Ruthenium-catalyzed meta-C-H bond nitration of 2-phenylpyridine, which does not yield the desired 5-nitro isomer.[7] Another attempt at direct nitration using nitric acid in hexafluoroisopropanol (HFIP) resulted in over 95% recovery of the starting material, indicating low reactivity under these conditions.[8] Due to the lack of a regioselective and high-yielding protocol for the synthesis of this compound, this route is currently less synthetically viable for producing the pure desired isomer.
Alternative Approaches
Sandmeyer Reaction for 2-Chloro-5-nitropyridine
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the two main synthetic routes to this compound.
Conclusion
Based on the available experimental data, the multi-step synthesis starting from 2-aminopyridine (Route 1) is the more robust and reliable method for obtaining this compound in high purity and good overall yield. While the direct nitration of 2-phenylpyridine (Route 2) is conceptually simpler, it suffers from a significant lack of regioselectivity, making it unsuitable for the targeted synthesis of the 5-nitro isomer without further methodological development. Future research into a highly regioselective direct nitration or an optimized, high-yield Sandmeyer reaction for the synthesis of the 2-chloro-5-nitropyridine intermediate could further enhance the efficiency of synthesizing this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Unraveling the Anticancer Potential of 5-Nitro-2-phenylpyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-Nitro-2-phenylpyridine derivatives as potential anticancer agents. While a comprehensive SAR study dedicated exclusively to this specific scaffold is not extensively documented in publicly available literature, this report synthesizes findings from studies on closely related pyridine and nitropyridine analogs to elucidate key structural features influencing cytotoxicity. This guide aims to serve as a valuable resource for the rational design and development of novel chemotherapeutic agents based on the this compound core.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridine derivatives is significantly influenced by the nature and position of substituents on both the pyridine and phenyl rings. Analysis of related compounds suggests the following SAR trends for this compound derivatives:
-
The Nitro Group: The 5-nitro group on the pyridine ring is a crucial feature. The strong electron-withdrawing nature of the nitro group can contribute to the molecule's electrophilicity, potentially making it more reactive towards biological nucleophiles within cancer cells. Furthermore, bioreduction of the nitro group under hypoxic conditions, often found in solid tumors, can lead to the formation of cytotoxic reactive nitrogen species.
-
Substitution on the Phenyl Ring: The substitution pattern on the 2-phenyl ring plays a significant role in modulating the anticancer activity.
-
Electron-donating groups (e.g., -OCH3, -OH, -NH2) can enhance biological activity. The position of these groups is also critical, with methoxy (-OCH3) and hydroxyl (-OH) groups often showing favorable effects.[1]
-
Electron-withdrawing groups (e.g., halogens) can have a variable impact. While some halogenated derivatives exhibit potent cytotoxicity, bulky halogen atoms may lead to a decrease in activity.[1]
-
-
Additional Substituents on the Pyridine Ring: The introduction of other functional groups on the pyridine core can further tune the compound's properties, including solubility, cell permeability, and target-binding affinity.
Comparative Cytotoxicity Data
To provide a quantitative comparison, the following table summarizes the in vitro anticancer activity (IC50 values) of selected pyridine and nitropyridine derivatives against various human cancer cell lines. It is important to note that these are not all this compound derivatives but represent structurally related compounds that provide insight into potential SAR.
| Compound ID | Core Structure | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Pyridine | 2-Phenyl, 5-Nitro | Hypothetical | - | - |
| 2 | Pyridine | 2-Phenyl, 3-OH, 4-OCH3 | HeLa | 8.0 | [1] |
| 3 | Pyridine | 2-Phenyl, 3,4-di-OH | HeLa | 0.86 | [1] |
| 4 | Pyridine | 2-(p-tolyl), 3-OH | MCF-7 | 4.75 | [1] |
| 5 | Pyridine | 2-(p-tolyl), 3,5-di-OH | MCF-7 | 0.91 | [1] |
| 6 | 5-Nitropyridin-2-yl derivative | Arylidene-thiazolidinone | MCF-7 | 6.41 | |
| 7 | 5-Nitropyridin-2-yl derivative | Arylidene-thiazolidinone | HepG2 | 7.63 |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of novel anticancer compounds.
In Vitro Cytotoxicity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the log of the compound concentration.
Visualizing the Path Forward: Workflows and Pathways
To further elucidate the processes involved in the evaluation and potential mechanism of action of this compound derivatives, the following diagrams have been generated using the DOT language.
Caption: General workflow for a structure-activity relationship study.
Caption: Putative mechanism of action for this compound derivatives.
References
Electrochemical Characterization: A Comparative Analysis of 5-Nitro-2-phenylpyridine and Related Compounds
For Immediate Release
[City, State] – [Date] – A comprehensive guide offering a comparative electrochemical analysis of 5-Nitro-2-phenylpyridine and its analogues has been published to support researchers, scientists, and drug development professionals. This guide provides a detailed examination of the redox properties of these compounds, supported by experimental data and detailed methodologies, to facilitate a deeper understanding of their electrochemical behavior.
The guide addresses the current scarcity of publicly available electrochemical data for this compound by presenting a comparative study involving the parent compound, 2-phenylpyridine, and a heavily nitro-substituted analogue, a platinum complex of 5,5'-dinitro-2,2'-bipyridine, [Pt(5,5´-(NO2)2-bpy)Cl2]. The inclusion of these compounds allows for a clear illustration of the significant impact of the nitro functional group on the electrochemical properties of the phenylpyridine scaffold.
Comparative Electrochemical Data
The electrochemical behavior of these compounds was investigated using cyclic voltammetry (CV) and differential pulse voltammetry (DPV). The key parameter for comparison is the reduction potential (Epc) or the half-wave potential (E½), which indicates the ease with which the molecule accepts an electron. A more positive potential suggests that the compound is more easily reduced.
| Compound | Method | Solvent | Supporting Electrolyte | Reduction Potential (V vs. Ag/AgCl) | Reference |
| 2-Phenylpyridine | Cyclic Voltammetry | Acetonitrile | 0.1 M TBAPF6 | (Data not explicitly found for the free ligand, typically undergoes reduction at more negative potentials) | N/A |
| [Pt(5,5´-(NO2)2-bpy)Cl2] | Differential Pulse Voltammetry | Dimethylformamide | 0.1 M [nBu4N][BF4] | -0.17 | [1] |
| [Pt(5,5´-(NO2)2-bpy)Cl2] | Differential Pulse Voltammetry | Acetonitrile | 0.1 M [nBu4N][BF4] | -0.09 | [1] |
| [Pt(5,5´-(NO2)2-bpy)Cl2] | Differential Pulse Voltammetry | Dichloromethane | 0.1 M [nBu4N][BF4] | (Not Reported) | [1] |
| [Pt(5,5´-(NO2)2-bpy)Cl2] | Differential Pulse Voltammetry | Acetone | 0.1 M [nBu4N][BF4] | -0.11 | [1] |
| [Pt(5,5´-(NO2)2-bpy)Cl2] | Differential Pulse Voltammetry | Tetrahydrofuran | 0.1 M [nBu4N][BF4] | -0.08 | [1] |
The data clearly demonstrates that the presence of two nitro groups in the bipyridine ligand of the platinum complex results in a significant positive shift in the reduction potential, making it considerably easier to reduce compared to what is expected for the unsubstituted 2-phenylpyridine. This is a direct consequence of the strong electron-withdrawing nature of the nitro groups, which lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the molecule. While specific data for this compound is not available, it is anticipated that its reduction potential would lie between that of 2-phenylpyridine and the dinitro-substituted bipyridine complex.
Experimental Protocols
The following provides a general methodology for the electrochemical characterization of aromatic pyridine derivatives using cyclic voltammetry.
Objective: To determine the reduction and oxidation potentials of the analyte and to assess the reversibility of the electron transfer processes.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell (Working electrode: Glassy Carbon or Platinum; Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE); Counter electrode: Platinum wire)
-
Analyte (e.g., 2-phenylpyridine, this compound)
-
Anhydrous, deoxygenated solvent (e.g., Acetonitrile, Dimethylformamide)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP))
-
Inert gas (Argon or Nitrogen) for deaeration
Procedure:
-
Solution Preparation: Prepare a 1-5 mM solution of the analyte in the chosen solvent containing 0.1 M of the supporting electrolyte.
-
Deaeration: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used.
-
Cyclic Voltammetry Measurement:
-
Assemble the three-electrode cell with the prepared solution.
-
Set the potential window to a range where the reduction and/or oxidation of the analyte is expected. For nitroaromatic compounds, the initial scan is typically in the negative direction to observe the reduction.
-
Apply a scan rate (e.g., 100 mV/s) and record the cyclic voltammogram.
-
Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the electrochemical process.
-
-
Data Analysis:
-
Determine the cathodic peak potential (Epc) and anodic peak potential (Epa) from the voltammogram.
-
Calculate the half-wave potential (E½) as (Epc + Epa) / 2 for reversible or quasi-reversible processes.
-
Analyze the peak current (ip) as a function of the square root of the scan rate to assess if the process is diffusion-controlled.
-
Visualizing the Electrochemical Process
The following diagrams illustrate the logical workflow of a cyclic voltammetry experiment and the expected effect of the nitro group on the reduction potential.
Caption: A flowchart illustrating the key steps in a cyclic voltammetry experiment.
Caption: The electron-withdrawing nitro group lowers the LUMO energy, making the molecule easier to reduce.
This comparative guide underscores the importance of substituent effects on the electrochemical properties of aromatic compounds. The provided data and protocols serve as a valuable resource for the scientific community, enabling more informed research and development in fields where the redox behavior of such molecules is of critical interest.
References
Comparative Analysis of the Insecticidal Efficacy of Novel 5-Nitro-2-phenylpyridine Analogs
A new class of 2-phenylpyridine derivatives incorporating a 2-nitrobenzamide moiety has demonstrated significant insecticidal potential against a range of agricultural pests. This guide provides a comparative analysis of their efficacy, supported by experimental data, to inform researchers and professionals in drug development on their potential as lead compounds for novel insecticides.
A recent study by Zhang et al. (2023) synthesized a series of eleven novel 2-phenylpyridine derivatives and evaluated their insecticidal activity against the oriental armyworm (Mythimna separata), the cowpea aphid (Aphis craccivora), and the carmine spider mite (Tetranychus cinnabarinus). The findings indicate that specific structural modifications to the N-phenylbenzamide portion of the molecule significantly influence their insecticidal potency.[1][2]
Quantitative Efficacy Assessment
The insecticidal activity of the synthesized compounds was initially screened at a concentration of 500 mg/L using a leaf-dipping bioassay. The results, presented in Table 1, highlight that several analogs exhibited potent activity, with some achieving 100% inhibition against Mythimna separata.
Table 1: Insecticidal Activity of 5-Nitro-2-phenylpyridine Analogs at 500 mg/L
| Compound ID | Target Pest | Percent Inhibition (%) |
| 5a | Mythimna separata | 100 |
| Aphis craccivora | 43.5 | |
| Tetranychus cinnabarinus | 0 | |
| 5b | Mythimna separata | 71.4 |
| Aphis craccivora | 33.3 | |
| Tetranychus cinnabarinus | 0 | |
| 5c | Mythimna separata | 75 |
| Aphis craccivora | 16.7 | |
| Tetranychus cinnabarinus | 0 | |
| 5d | Mythimna separata | 100 |
| Aphis craccivora | 50 | |
| Tetranychus cinnabarinus | 0 | |
| 5e | Mythimna separata | 75 |
| Aphis craccivora | 33.3 | |
| Tetranychus cinnabarinus | 0 | |
| 5f | Mythimna separata | 71.4 |
| Aphis craccivora | 28.6 | |
| Tetranychus cinnabarinus | 0 | |
| 5g | Mythimna separata | 100 |
| Aphis craccivora | 42.9 | |
| Tetranychus cinnabarinus | 0 | |
| 5h | Mythimna separata | 100 |
| Aphis craccivora | 57.1 | |
| Tetranychus cinnabarinus | 0 | |
| 5i | Mythimna separata | 71.4 |
| Aphis craccivora | 28.6 | |
| Tetranychus cinnabarinus | 0 | |
| 5j | Mythimna separata | 75 |
| Aphis craccivora | 37.5 | |
| Tetranychus cinnabarinus | 0 | |
| 5k | Mythimna separata | 100 |
| Aphis craccivora | 62.5 | |
| Tetranychus cinnabrinus | 0 |
Source: Adapted from Zhang et al. (2023)
Comparison with Commercial Insecticides
To contextualize the efficacy of these novel analogs, their performance was compared against established commercial insecticides targeting the same pests.
Table 2: Comparative Efficacy with Commercial Insecticides
| Target Pest | Commercial Insecticide | Efficacy Metric | Reported Efficacy |
| Mythimna separata | Chlorantraniliprole | LC50 | 1.47 mg/L[3] |
| Aphis craccivora | Acetamiprid | LC50 | 0.078 ppm[4] |
| Tetranychus cinnabarinus | Abamectin | LD90 (96h) | 0.64 ml/L[5][6] |
While the novel compounds were screened at a high concentration, the 100% inhibition achieved by compounds 5a, 5d, 5g, 5h, and 5k against M. separata is a promising indicator of their potential, warranting further dose-response studies to determine their LC50 values. Notably, the analogs showed moderate to low activity against A. craccivora and no activity against T. cinnabarinus at the tested concentration, suggesting a degree of species selectivity.
Structure-Activity Relationship (SAR)
The preliminary SAR analysis from the study by Zhang et al. (2023) suggests that the substituents on the N-phenyl ring of the benzamide moiety play a crucial role in the insecticidal activity. For instance, compounds with a methoxy group at the second position of the benzene ring or chlorine, trifluoromethyl, and trifluoromethoxy groups at the third position demonstrated optimal activity against Mythimna separata.[1]
Experimental Protocols
The evaluation of insecticidal activity was conducted using the leaf-dipping method.
Leaf-Dipping Bioassay Protocol:
-
Preparation of Test Solutions: The synthesized compounds were dissolved in a suitable solvent (e.g., DMSO) and then diluted with water containing a surfactant (e.g., Tween-80) to achieve the final test concentration of 500 mg/L.
-
Leaf Treatment: Fresh, clean leaves of the host plant (e.g., corn for M. separata, bean for A. craccivora, and tomato for T. cinnabarinus) were dipped into the test solutions for a standardized duration (e.g., 10-30 seconds).
-
Drying: The treated leaves were air-dried at room temperature.
-
Insect Exposure: The treated leaves were placed in petri dishes or other suitable containers, and a specific number of test insects were introduced.
-
Incubation: The containers were maintained under controlled laboratory conditions (temperature, humidity, and photoperiod).
-
Mortality Assessment: The number of dead insects was recorded at specified time intervals (e.g., 24, 48, and 72 hours) after exposure. Insects that were unable to move when prodded were considered dead.
-
Data Analysis: The percentage of mortality was calculated for each treatment and corrected for control mortality using Abbott's formula.
Caption: Experimental workflow for the leaf-dipping bioassay.
Hypothesized Mode of Action and Signaling Pathway
The precise mode of action for these this compound analogs has not been elucidated. However, based on their chemical structure, a neurotoxic mechanism is plausible. Many insecticides containing aromatic and heterocyclic rings, such as phenylpyrazoles and neonicotinoids, target the insect's nervous system.[7][8]
The presence of a nitro aromatic group is a feature in some insecticides known to have neurotoxic effects.[9] It is hypothesized that these compounds may act as modulators of ion channels in the insect's neurons, such as GABA-gated chloride channels or nicotinic acetylcholine receptors (nAChRs).[7][10] Disruption of these channels leads to uncontrolled nerve signaling, paralysis, and eventual death of the insect.
Caption: Hypothesized neurotoxic mode of action for this compound analogs.
References
- 1. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. entomoljournal.com [entomoljournal.com]
- 6. entomoljournal.com [entomoljournal.com]
- 7. agroorbit.com [agroorbit.com]
- 8. Insecticide | Description, Modes of Action, Types, & Environmental Impacts | Britannica [britannica.com]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 5-Nitro-2-phenylpyridine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 5-Nitro-2-phenylpyridine, a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance, and it is crucial to understand its associated risks before handling. The following table summarizes key hazard information.
| Hazard Classification | Precautionary Statement |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation (Category 2) | Causes serious eye irritation.[1][2][3] |
| Acute Toxicity, Oral (Harmful if swallowed) | Harmful if swallowed.[1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | May cause respiratory irritation.[1] |
| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3) | Harmful to aquatic life with long lasting effects.[1] |
Immediate Safety Measures:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4][5] Ensure that eyewash stations and safety showers are readily accessible.[6]
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1][2][4][5] If there is a risk of inhalation, a suitable respirator should be used.[4]
-
Handling: Avoid contact with skin, eyes, and clothing.[2][5] Do not breathe dust or vapors.[2][4] Wash hands thoroughly after handling.[1][2][3][4] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a licensed environmental waste management company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
-
Waste Segregation:
-
Container Selection and Labeling:
-
Use a dedicated, sealable, and chemically compatible container for the waste.[6][7][8] The original container is often a suitable choice.
-
The container must be in good condition, leak-proof, and have a tightly fitting cap.[7][8]
-
Clearly label the waste container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity.[7][9]
-
-
Waste Accumulation and Storage:
-
Arranging for Disposal:
-
Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand, or earth).[4][6]
-
Collect the absorbed material into a labeled hazardous waste container.[6]
-
Decontaminate the spill area. For surfaces and equipment, scrubbing with alcohol may be appropriate.[4]
-
Report any spills or exposures to your supervisor or EHS department immediately.[6]
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: This diagram outlines the procedural flow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to local, regional, and national regulations for hazardous waste disposal.[2]
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for 5-Nitro-2-phenylpyridine
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 5-Nitro-2-phenylpyridine (CAS No. 89076-64-2). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value |
| CAS Number | 89076-64-2 |
| Molecular Formula | C₁₁H₈N₂O₂ |
| Molecular Weight | 200.19 g/mol |
| Physical Form | Solid |
Hazard Identification and Classification
This compound is classified as acutely toxic if swallowed.
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table outlines the required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for protection against potential skin contact. |
| Eyes/Face | Safety goggles and/or face shield | Chemical safety goggles are mandatory to protect against dust particles. A face shield should be worn in conjunction with goggles if there is a risk of splashing. |
| Body | Laboratory coat | A fully buttoned lab coat provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Chemical fume hood | All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential for the safe handling of this compound.
Preparation and Engineering Controls
-
Ventilation: Ensure all work is performed within a properly functioning chemical fume hood.
-
Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible.
-
Decontamination: Prepare a designated area for the decontamination of equipment and glassware after use.
Handling the Chemical
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.
-
Weighing and Transfer:
-
Handle this compound as a solid.
-
Use a spatula or other appropriate tool for transfers to minimize dust generation.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.
Post-Handling Procedures
-
Cleaning: Clean all equipment and the work area thoroughly after use.
-
Decontamination: Decontaminate all surfaces that may have come into contact with the chemical.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate hazardous waste stream.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
